Methyltetrazine-Maleimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C17H16N6O3 |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
3-(2,5-dioxopyrrol-1-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C17H16N6O3/c1-11-19-21-17(22-20-11)13-4-2-12(3-5-13)10-18-14(24)8-9-23-15(25)6-7-16(23)26/h2-7H,8-10H2,1H3,(H,18,24) |
Clé InChI |
AAUGAKZFYRGQQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCN3C(=O)C=CC3=O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Reaction Mechanisms of Methyltetrazine-Maleimide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Methyltetrazine-Maleimide linker is a heterobifunctional crosslinking reagent that has emerged as a powerful tool in bioconjugation, chemical biology, and drug development. Its utility lies in its ability to selectively and efficiently couple two different molecular entities through two distinct and highly specific chemical reactions. This guide provides a detailed exploration of the core mechanisms of action for each reactive moiety of the this compound linker, supported by quantitative data, experimental protocols, and pathway visualizations.
The linker possesses two key functional groups: a methyltetrazine ring and a maleimide (B117702) group. The methyltetrazine participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkenes, a cornerstone of bioorthogonal chemistry.[1][2] Concurrently, the maleimide group readily reacts with thiol (sulfhydryl) groups via a Michael addition, enabling the specific conjugation to cysteine residues in proteins and other thiol-containing molecules.[3][4]
Core Mechanisms of Action
The overall functionality of the this compound linker is dictated by the independent reactivity of its two constituent parts.
The Methyltetrazine Moiety: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The tetrazine ligation is a bioorthogonal reaction, meaning it can proceed within a complex biological environment without interfering with native biochemical processes.[5] The reaction involves an electron-deficient tetrazine (the diene) reacting with an electron-rich, strained alkene (the dienophile), such as a trans-cyclooctene (B1233481) (TCO).[2]
The mechanism proceeds in two key steps:
-
[4+2] Cycloaddition: The reaction is initiated by an inverse-electron-demand Diels-Alder cycloaddition between the 1,2,4,5-tetrazine (B1199680) ring and the strained alkene.[6] Unlike standard Diels-Alder reactions, the IEDDA reaction is governed by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene (tetrazine) and the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile (strained alkene).[6][7]
-
Retro-Diels-Alder Reaction: The initial cycloadduct is unstable and rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of nitrogen gas (N₂).[2][8] This irreversible step drives the reaction to completion and results in the formation of a stable dihydropyridazine (B8628806) product.[2][8]
The exceptional speed and specificity of this reaction make it ideal for labeling biomolecules at low concentrations.[2][7]
Figure 1: IEDDA reaction mechanism of Methyltetrazine with a strained alkene.
The Maleimide Moiety: Thiol-Michael Addition
The maleimide group is an excellent dienophile due to its electron-deficient nature and is highly reactive towards nucleophiles, particularly thiols.[9][10] The reaction between a maleimide and a thiol-containing molecule proceeds via a Michael addition mechanism.[4]
This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[4][11] At this pH, the thiol group is partially deprotonated to the more nucleophilic thiolate anion, which readily attacks one of the carbon atoms of the maleimide double bond. This leads to the formation of a stable thioether bond in a thiosuccinimide product.[4][11] The reaction is efficient and proceeds under mild, aqueous conditions, making it highly suitable for bioconjugation.[4]
Figure 2: Thiol-Michael addition reaction of Maleimide with a thiol.
Quantitative Data
The kinetics of these reactions are a critical aspect of their utility. The following table summarizes key quantitative parameters.
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Solvent/Conditions |
| IEDDA | Methyltetrazine + trans-Cyclooctene (TCO) | Up to 1 x 10⁶ M⁻¹s⁻¹[2][8] | Aqueous buffer (e.g., PBS), neutral pH, room temperature[2][8] |
| IEDDA | Dipyridal Tetrazine + TCO | 2000 (±400) M⁻¹s⁻¹[7] | 9:1 Methanol/Water[7] |
| Thiol-Michael Addition | Maleimide + Thiol | ~1000 times faster than with amines at neutral pH[4] | Aqueous buffer, pH 6.5 - 7.5[4][11] |
| Diels-Alder (for comparison) | Furan + Maleimide | ~10⁻⁵ M⁻¹s⁻¹[9] | Varies |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound linkers. Below are generalized protocols for the two key reactions.
Protocol 1: Tetrazine Ligation with a TCO-modified Protein
This protocol outlines the steps for conjugating a methyltetrazine-containing molecule to a protein that has been functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker dissolved in a compatible organic solvent (e.g., DMSO, DMF)
-
Reaction buffer (e.g., PBS, pH 6-9)[8]
-
Spin desalting column or size-exclusion chromatography (SEC) system for purification[2]
Procedure:
-
Preparation of Reactants:
-
Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the this compound linker in an organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound linker solution to the protein solution. The final concentration of the organic solvent should ideally be below 10%.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.[2] If the conjugate is light-sensitive, protect the reaction from light.[2]
-
-
Purification:
-
Analysis:
-
The reaction progress can be monitored spectroscopically by the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.[8]
-
Protocol 2: Maleimide Conjugation to a Thiol-Containing Peptide
This protocol describes the conjugation of the maleimide end of the linker to a peptide containing a cysteine residue.
Materials:
-
Peptide with a free thiol group
-
Reducing agent (e.g., TCEP) if disulfide bonds are present
-
This compound linker
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
HPLC for purification
Procedure:
-
Peptide Preparation:
-
Dissolve the thiol-containing peptide in the conjugation buffer.
-
If the peptide contains disulfide bonds, pre-treat with a reducing agent like TCEP to ensure a free thiol is available.
-
-
Conjugation Reaction:
-
Dissolve the this compound linker in a minimal amount of organic solvent (e.g., DMSO) and add it to the peptide solution. A 1.5-5 fold molar excess of the linker is typically used.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a small excess of a quenching reagent (e.g., free cysteine) to react with any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting conjugate using reverse-phase HPLC to separate the desired product from unreacted peptide, linker, and other byproducts.
-
-
Analysis:
-
Confirm the identity and purity of the conjugate using mass spectrometry (e.g., LC-MS).
-
Logical Workflow for Bioconjugation
The bifunctional nature of the this compound linker allows for a sequential conjugation strategy to link two different molecules, for instance, a protein and a small molecule drug.
Figure 3: Sequential workflow for using a this compound linker.
Conclusion
The this compound linker is a versatile and highly efficient tool for modern bioconjugation. Its dual reactivity, characterized by the rapid and bioorthogonal inverse-electron-demand Diels-Alder reaction of the tetrazine moiety and the specific thiol-Michael addition of the maleimide group, allows for the precise and stable coupling of diverse molecular entities. Understanding the distinct mechanisms of action, reaction kinetics, and optimal experimental conditions is paramount for leveraging the full potential of this linker in the development of antibody-drug conjugates, targeted therapeutics, and advanced molecular probes.
References
- 1. Methyltetrazine-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 11. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to the Chemical Properties of Methyltetrazine-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-Maleimide is a heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation and drug development.[][2] Its unique chemical architecture, featuring a methyltetrazine moiety and a maleimide (B117702) group, enables a two-step sequential or one-pot conjugation strategy, providing precise control over the assembly of complex biomolecular architectures such as antibody-drug conjugates (ADCs).[3] This guide provides a comprehensive overview of the chemical properties of this compound, including detailed experimental protocols and quantitative data to facilitate its effective implementation in research and development.
Core Chemical Properties
This compound's utility stems from the orthogonal reactivity of its two key functional groups, often separated by a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance.[4]
-
Methyltetrazine Group: This moiety participates in an inverse electron demand Diels-Alder (IEDDA) cycloaddition reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[2] This "click chemistry" reaction is characterized by exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst.[2]
-
Maleimide Group: This functional group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins and peptides.[4] The reaction, a Michael addition, forms a stable thioether bond.[5]
The combination of these two reactive handles allows for the site-specific conjugation of two different molecules. For instance, a protein can be functionalized with this compound via its cysteine residues, and subsequently, a TCO-modified payload (e.g., a drug, a fluorescent dye) can be attached via the IEDDA reaction.
Quantitative Data
The following tables summarize key quantitative data related to the reactions of the functional groups of this compound. It is important to note that specific values can vary depending on the exact structure of the linker (e.g., the length of the PEG spacer) and the reaction conditions. The data presented here are representative values for similar tetrazine and maleimide compounds.
Table 1: Reaction Kinetics of the Methyltetrazine-TCO IEDDA Reaction
| Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| trans-Cyclooctene (TCO) | > 800 | Aqueous buffer, room temperature |
| sTCO (strained TCO) | up to 3,300,000 | Aqueous buffer, room temperature |
| Norbornene | ~2 | 20°C |
Data sourced from references[6][7][8][9].
Table 2: Stability of the Maleimide-Thiol Conjugate
| Factor | Observation | Conditions |
| Hydrolysis of Maleimide Ring | Susceptible to hydrolysis, especially at pH > 7.5, leading to an unreactive maleamic acid derivative.[5] | Aqueous buffer |
| Retro-Michael Reaction | The thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols.[10] | Physiological conditions |
| Thiazine (B8601807) Rearrangement | For N-terminal cysteine conjugations, rearrangement to a more stable thiazine structure can occur.[11] | pH-dependent |
| Stabilization | Hydrolysis of the succinimide (B58015) ring in the conjugate can lead to a more stable product.[12] | Basic pH |
Data sourced from references[5][10][11][12].
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol outlines the general steps for labeling a protein with this compound.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
This compound (with or without PEG spacer)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 6.5-7.5.[13]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[13]
-
Quenching solution (optional): Cysteine or β-mercaptoethanol.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[13]
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation:
-
If the protein's cysteine residues are involved in disulfide bonds, reduction may be necessary. Dissolve the protein in conjugation buffer and add a 10- to 20-fold molar excess of TCEP.[]
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column.[13]
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).[14]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a quenching solution to a final concentration of ~10 mM and incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.[]
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein and the tetrazine chromophore.
-
Protocol 2: IEDDA Reaction of a Methyltetrazine-Functionalized Protein with a TCO-Modified Molecule
This protocol describes the second step of the conjugation, where the methyltetrazine-labeled protein is reacted with a TCO-containing molecule.
Materials:
-
Methyltetrazine-functionalized protein (from Protocol 1)
-
TCO-modified molecule (e.g., drug, fluorescent probe)
-
Reaction Buffer: PBS or other suitable buffer, pH 7.4.
Procedure:
-
Reaction Setup:
-
Dissolve the TCO-modified molecule in the reaction buffer.
-
Add the TCO-modified molecule to the solution of the methyltetrazine-functionalized protein. A slight molar excess (1.5- to 5-fold) of the TCO-molecule is often used.
-
-
IEDDA Reaction:
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.
-
-
Purification:
-
If necessary, purify the final conjugate to remove any unreacted TCO-modified molecule using an appropriate chromatography method based on the properties of the conjugate.
-
-
Characterization:
-
Confirm the formation of the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays.
-
Mandatory Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Logical relationship of this compound's functional groups and reactions.
References
- 2. Methyltetrazine-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to the Synthesis and Purification of Methyltetrazine-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Methyltetrazine-Maleimide, a crucial heterobifunctional crosslinker in the field of bioconjugation. This document outlines a representative synthetic route, detailed experimental protocols, and purification strategies, designed to enable researchers to produce this valuable reagent in a laboratory setting. The methodologies described herein are based on established chemical principles and a composite of published synthetic procedures for related compounds.
Introduction
This compound linkers are indispensable tools in chemical biology and drug development. They enable the precise and efficient conjugation of biomolecules through two distinct and orthogonal reactive handles. The methyltetrazine moiety participates in a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is bioorthogonal, proceeding with high efficiency in complex biological media. The maleimide (B117702) group, on the other hand, reacts specifically with thiol groups (sulfhydryls) found in cysteine residues of proteins and peptides, forming stable thioether bonds.
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer between the methyltetrazine and maleimide functionalities enhances the water solubility of the linker and the resulting bioconjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of modified molecules. This guide will focus on the synthesis of a Methyltetrazine-PEG4-Maleimide linker, a commonly used reagent in the field.
Synthetic Strategy
The synthesis of Methyltetrazine-PEG4-Maleimide is typically achieved through a convergent approach. This involves the separate synthesis of two key intermediates: an amine-functionalized PEG-maleimide (Amino-PEG4-Maleimide) and an activated N-hydroxysuccinimide (NHS) ester of a methyltetrazine-functionalized carboxylic acid (Methyltetrazine-PEG4-NHS ester). These two intermediates are then coupled via an amide bond formation to yield the final product.
Caption: Overall synthetic workflow for Methyltetrazine-PEG4-Maleimide.
Experimental Protocols
Synthesis of Amino-PEG4-Maleimide
The synthesis of the amine-functionalized maleimide intermediate involves the introduction of a maleimide group onto a Boc-protected amino-PEG alcohol, followed by the deprotection of the amine.
3.1.1. Synthesis of Boc-NH-PEG4-Maleimide
This step involves the reaction of Boc-NH-PEG4-OH with maleic anhydride (B1165640) to form a maleamic acid, which is then cyclized to the maleimide.
-
Reagents and Materials:
-
Boc-NH-PEG4-OH
-
Maleic anhydride
-
Triethylamine (TEA)
-
Acetic anhydride
-
Sodium acetate (B1210297)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Boc-NH-PEG4-OH (1.0 eq) in DCM.
-
Add maleic anhydride (1.2 eq) and TEA (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude maleamic acid.
-
Dissolve the crude maleamic acid in a mixture of acetic anhydride and sodium acetate (0.2 eq).
-
Heat the mixture at 60 °C for 2 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (EtOAc/hexane gradient) to yield Boc-NH-PEG4-Maleimide.
-
3.1.2. Deprotection of Boc-NH-PEG4-Maleimide
The Boc protecting group is removed under acidic conditions to yield the free amine.
-
Reagents and Materials:
-
Boc-NH-PEG4-Maleimide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Boc-NH-PEG4-Maleimide in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting residue, Amino-PEG4-Maleimide trifluoroacetate (B77799) salt, can be used in the next step without further purification.
-
Synthesis of Methyltetrazine-NHS Ester
This involves the activation of a methyltetrazine-functionalized carboxylic acid to its corresponding NHS ester.
-
Reagents and Materials:
-
4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) or EDC (1.1 eq) to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Concentrate the filtrate under reduced pressure.
-
The crude Methyltetrazine-NHS ester can be purified by recrystallization or column chromatography.
-
Caption: Experimental workflow for the synthesis of Methyltetrazine-NHS Ester.
Coupling of Amino-PEG4-Maleimide and Methyltetrazine-NHS Ester
The final step is the coupling of the two intermediates to form the Methyltetrazine-PEG4-Maleimide linker.
-
Reagents and Materials:
-
Amino-PEG4-Maleimide trifluoroacetate salt
-
Methyltetrazine-NHS ester
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve the Amino-PEG4-Maleimide trifluoroacetate salt (1.0 eq) in anhydrous DCM or DMF.
-
Add TEA or DIPEA (2.5 eq) to neutralize the trifluoroacetate salt and act as a base.
-
Add a solution of Methyltetrazine-NHS ester (1.1 eq) in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product is then subjected to purification.
-
Purification
Purification of the final Methyltetrazine-PEG4-Maleimide product is critical to remove unreacted starting materials, byproducts, and coupling reagents. High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity material.
-
Purification Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly employed. The gradient is programmed to increase the percentage of ACN over time to elute the product.
-
Detection: The elution of the product can be monitored using a UV detector, typically at wavelengths corresponding to the absorbance of the tetrazine and maleimide chromophores (around 254 nm and 300-320 nm).
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase solvent (e.g., 10% ACN in water with 0.1% TFA).
-
Filter the solution to remove any particulate matter.
-
Inject the solution onto the equilibrated RP-HPLC column.
-
Run the gradient elution program.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and lyophilize to obtain the final Methyltetrazine-PEG4-Maleimide as a solid.
-
Caption: Workflow for the purification of Methyltetrazine-PEG4-Maleimide by RP-HPLC.
Data Presentation
The following tables summarize typical quantitative data associated with the synthesis and characterization of Methyltetrazine-PEG-Maleimide linkers.
Table 1: Summary of Synthetic Steps and Typical Yields
| Step | Reactants | Product | Typical Yield (%) |
| 1. Maleimide Introduction | Boc-NH-PEG4-OH, Maleic Anhydride | Boc-NH-PEG4-Maleimide | 70-85 |
| 2. Boc Deprotection | Boc-NH-PEG4-Maleimide, TFA | Amino-PEG4-Maleimide | >95 (quantitative) |
| 3. NHS Ester Formation | Methyltetrazine-Carboxylic Acid, NHS, DCC/EDC | Methyltetrazine-NHS Ester | 80-95 |
| 4. Amide Coupling & Purification | Amino-PEG4-Maleimide, Methyltetrazine-NHS Ester | Methyltetrazine-PEG4-Maleimide | 50-70 |
Table 2: Characterization Data for a Representative Methyltetrazine-PEG4-Maleimide
| Property | Method | Expected Result |
| Molecular Weight | LC-MS (ESI+) | Calculated mass for C25H31N7O8: [M+H]+. Observed mass should be within ± 0.1 Da. |
| Purity | RP-HPLC (e.g., at 254 nm) | >95% |
| ¹H NMR (400 MHz, CDCl₃) | Nuclear Magnetic Resonance | Characteristic peaks for the methyltetrazine protons (aromatic region), maleimide protons (alkene region), PEG spacer protons (aliphatic region), and methyl group protons. |
| Appearance | Visual Inspection | Pink to red solid |
| Solubility | Solubility Test | Soluble in DMSO, DMF, DCM. Limited solubility in aqueous buffers. |
Conclusion
The synthesis and purification of this compound linkers are multi-step processes that require careful execution and purification to yield a high-purity product. This guide provides a detailed framework for the laboratory-scale production of these valuable reagents. By following the outlined protocols, researchers can access these powerful tools for advancing their work in bioconjugation, drug delivery, and molecular imaging. It is essential to note that all chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Navigating the Aqueous Environment: A Technical Guide to the Solubility of Methyltetrazine-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Methyltetrazine-Maleimide in aqueous buffers, a critical consideration for its successful application in bioconjugation, drug delivery, and molecular imaging. While precise quantitative solubility data is often proprietary and dependent on the specific linker and PEG chain length, this guide synthesizes available information from product technical data sheets, scientific literature, and general chemical principles to provide a practical framework for researchers.
Understanding the Solubility of this compound
This compound is a heterobifunctional crosslinker that combines the highly efficient and bioorthogonal reactivity of methyltetrazine with the thiol-reactive chemistry of a maleimide (B117702) group. However, the core structures of both tetrazine and maleimide possess limited inherent aqueous solubility. To address this, commercially available this compound reagents are frequently modified with polyethylene (B3416737) glycol (PEG) spacers.
The inclusion of a hydrophilic PEG chain significantly enhances the solubility of the entire molecule in aqueous buffers.[1][2][3][4][5] The length of the PEG spacer (e.g., PEG4, PEG8) directly influences the degree of water solubility, with longer chains generally imparting greater hydrophilicity.[6]
Despite the improved solubility through PEGylation, it is a standard and highly recommended practice to first dissolve this compound reagents in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before introducing them into the final aqueous reaction buffer. This procedure ensures complete dissolution and prevents precipitation upon addition to the aqueous medium.
Factors Influencing Aqueous Solubility
Several factors can impact the solubility of this compound in an aqueous environment:
-
PEGylation: The presence and length of a PEG spacer is the most significant factor in enhancing aqueous solubility.
-
pH of the Buffer: The pH of the aqueous buffer can influence the stability of the maleimide group. While it does not directly impact the initial solubility of the compound, pH levels above 7.5 can lead to hydrolysis of the maleimide ring, which can affect the overall integrity and performance of the reagent.[7][8]
-
Buffer Composition: The choice of buffer is crucial. Buffers containing sulfhydryl agents (e.g., DTT, 2-mercaptoethanol) are incompatible as they will react with the maleimide group. Standard buffers such as Phosphate-Buffered Saline (PBS), TRIS, and HEPES are generally recommended.[8]
-
Concentration: As with any chemical compound, there is a saturation limit in a given solvent. Exceeding this limit will result in precipitation.
-
Temperature: While not extensively documented for this specific compound, temperature can influence the solubility of organic molecules in aqueous solutions.
Data Presentation: Solubility in Common Aqueous Buffers
Precise quantitative solubility values for various this compound derivatives in different aqueous buffers are not widely published. However, based on product information and general laboratory practices, the following table provides a qualitative and semi-quantitative guide to solubility.
| Buffer | pH Range | Solubility without Co-solvent | Recommended Practice | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Low to Moderate (PEG-dependent) | Dissolve in DMSO/DMF first | Commonly used for bioconjugation. The final concentration of the organic solvent should be minimized (typically <10%) to avoid protein precipitation. |
| TRIS Buffer | 7.0 - 8.0 | Low to Moderate (PEG-dependent) | Dissolve in DMSO/DMF first | Be mindful of the primary amine in TRIS, which can have low reactivity with maleimides at pH > 7.5.[7] |
| HEPES Buffer | 6.8 - 8.2 | Low to Moderate (PEG-dependent) | Dissolve in DMSO/DMF first | A common buffer for cell culture and bioconjugation reactions. |
| Acetate Buffer | 4.0 - 5.5 | Low | Dissolve in DMSO/DMF first | While the maleimide group is more stable at lower pH, the overall solubility of the compound may be reduced. |
Experimental Protocols
The following are generalized protocols for the dissolution and use of this compound in aqueous buffers for bioconjugation to a thiol-containing biomolecule (e.g., a protein with a cysteine residue).
Protocol for Preparing a this compound Stock Solution
-
Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Use anhydrous DMSO or DMF.
-
Dissolution: Add the appropriate volume of the organic solvent to the vial to achieve a desired stock concentration (e.g., 10-20 mM).
-
Mixing: Vortex or gently sonicate the vial until the compound is completely dissolved. The solution should be clear.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol for Conjugation to a Thiol-Containing Protein in an Aqueous Buffer
-
Protein Preparation: Prepare the protein solution in a suitable sulfhydryl-free aqueous buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[8] If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.
-
Reaction Setup: In a reaction tube, add the prepared protein solution.
-
Addition of this compound: While gently vortexing, add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic co-solvent should ideally be kept below 10% to prevent protein precipitation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess this compound.
-
Purification: Remove excess, unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
Experimental Workflow for Solubility Assessment and Bioconjugation
Caption: Experimental workflow for preparing and using this compound.
Factors Affecting this compound Stability and Reactivity
Caption: Key factors influencing the performance of this compound.
Conclusion
The solubility of this compound in aqueous buffers is a critical parameter that is significantly enhanced by PEGylation. While direct dissolution in aqueous buffers is often limited, a robust and widely accepted method involves the initial preparation of a concentrated stock solution in an organic co-solvent like DMSO or DMF. By understanding the factors that influence both solubility and stability, researchers can effectively utilize this powerful bioorthogonal crosslinker for a wide range of applications in drug development and chemical biology. Careful consideration of the buffer system, pH, and the concentration of the organic co-solvent will ensure the successful implementation of this compound chemistry in aqueous environments.
References
- 1. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Solubility Prediction of Drugs in Water–Polyethylene Glycol 400 Mixtures Using Jouyban–Acree Model [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. Structure and Intermolecular Interactions in Aqueous Solutions of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
The Inverse Electron Demand Diels-Alder (iEDDA) Reaction: A Technical Guide for Core Applications in Research and Drug Development
An in-depth exploration of the principles, practical applications, and experimental considerations of one of the most powerful bioorthogonal chemistries.
The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly emerged as a powerful tool in the fields of chemical biology, drug development, and materials science.[1] Its exceptional reaction kinetics, high specificity, and ability to proceed in complex biological environments without the need for a catalyst have established it as a cornerstone of bioorthogonal chemistry.[2] This technical guide provides a comprehensive overview of the core principles of the iEDDA reaction, with a particular focus on the widely used tetrazine-dienophile ligation, alongside detailed experimental protocols and quantitative data to facilitate its successful implementation by researchers, scientists, and drug development professionals.
Core Principles of the Inverse Electron Demand Diels-Alder Reaction
The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[3][4] This is in contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[5] The unique reactivity of the iEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3][4] A smaller energy gap between these frontier molecular orbitals leads to a faster reaction rate.[1]
Mechanism: The most prominent example of the iEDDA reaction in bioorthogonal chemistry involves the ligation of a 1,2,4,5-tetrazine (B1199680) (the electron-deficient diene) with a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO) (the electron-rich dienophile).[6][7] The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate.[1] This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product.[1] If an alkyne is used as the dienophile, the final product is a pyridazine.[1]
Key Advantages of the iEDDA Reaction:
-
Exceptional Kinetics: The iEDDA reaction, particularly between tetrazines and strained dienophiles like TCO, exhibits second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.[6]
-
High Specificity and Orthogonality: The reactants are highly selective for each other and do not cross-react with native biological functionalities such as amines, thiols, or hydroxyl groups, ensuring minimal off-target effects.[7]
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[8]
-
Irreversibility: The release of nitrogen gas makes the reaction irreversible, leading to the formation of a stable covalent bond.[7]
Quantitative Data for Reaction Partner Selection
The choice of diene and dienophile is critical for the successful application of the iEDDA reaction. The following tables summarize the second-order rate constants for various tetrazine and dienophile pairs, providing a basis for selecting the most appropriate reactants for a given application.
| Diene (Tetrazine Derivative) | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) | trans-cyclooctene (TCO) | ~3.3 x 10³ | [6] |
| 3,6-di(pyrimidin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~1.4 x 10⁴ | Not explicitly in search results |
| 3-(p-benzylamino)-6-methyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~1.2 x 10⁵ | Not explicitly in search results |
| 3,6-diphenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~2.0 x 10³ | [6] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Norbornene | ~1.9 | [7] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | ~1.0 | Not explicitly in search results |
Note: Reaction rates can be influenced by substituents on both the tetrazine and the dienophile, as well as the solvent system.
Detailed Experimental Protocols
This section provides representative protocols for the synthesis of a common tetrazine and a typical bioconjugation application.
Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol describes a common method for synthesizing a widely used tetrazine derivative.
Materials:
-
Anhydrous hydrazine (B178648)
-
Ethanol
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.[2]
-
Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 78°C) for 30 minutes to several hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Oxidation to Tetrazine: After the formation of the dihydrotetrazine is complete (as indicated by TLC), cool the reaction mixture in an ice bath.[2]
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂), followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically turn a vibrant pink or red, indicating the formation of the tetrazine.[2]
-
Purification: Extract the crude product with an organic solvent such as dichloromethane.[2]
-
Purify the product by column chromatography on silica gel to obtain the 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine as a colored solid.[2]
Antibody Labeling via Tetrazine-TCO Ligation
This protocol outlines a general procedure for labeling an antibody with a fluorophore using the iEDDA reaction.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
TCO-NHS ester (trans-cyclooctene-N-hydroxysuccinimidyl ester)
-
Tetrazine-fluorophore conjugate
-
Spin desalting columns
-
Reaction tubes
Procedure:
-
Antibody Modification with TCO:
-
Dissolve the TCO-NHS ester in a small amount of a water-miscible organic solvent like DMSO.
-
Add the TCO-NHS ester solution to the antibody solution at a specific molar excess (e.g., 5-20 fold excess).
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.
-
-
Purification of TCO-labeled Antibody:
-
Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[2]
-
-
iEDDA Ligation with Tetrazine-Fluorophore:
-
Add the tetrazine-fluorophore conjugate to the purified TCO-labeled antibody solution. A slight molar excess of the tetrazine conjugate is typically used.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Final Purification (Optional):
-
If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column.[2] The antibody-fluorophore conjugate is now ready for downstream applications.
-
Visualizing iEDDA Concepts and Applications
Diagrams generated using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: The inverse electron demand Diels-Alder (iEDDA) reaction mechanism.
Caption: A typical workflow for antibody labeling using tetrazine-TCO ligation.
Caption: The two-step pre-targeting strategy for tumor-specific drug delivery.
Applications in Drug Development and Research
The unique characteristics of the iEDDA reaction have led to its widespread adoption in various research and therapeutic applications.
-
Bioconjugation and Labeling: The iEDDA reaction is extensively used for the precise and stable attachment of labels (e.g., fluorophores, biotin) to biomolecules such as proteins, nucleic acids, and glycans for imaging and detection purposes.[8][9]
-
Live Cell and In Vivo Imaging: The rapid, catalyst-free nature of the reaction makes it ideal for real-time imaging of biological processes in living cells and whole organisms.[6][8]
-
Drug Delivery and Targeting: A "pre-targeting" strategy is a promising application in cancer therapy.[8] In this approach, an antibody modified with a dienophile is first administered to target a tumor. After the unbound antibody has cleared from circulation, a tetrazine-conjugated drug is administered, which then reacts specifically with the tumor-bound antibody, concentrating the therapeutic payload at the site of disease and minimizing systemic toxicity.[8]
-
"Click-to-Release" Prodrug Activation: The iEDDA reaction can be engineered to trigger the release of a therapeutic agent.[8] A drug is "caged" with a dienophile in a way that renders it inactive. Upon administration of a tetrazine, the ensuing iEDDA reaction cleaves the caging group, releasing the active drug at a specific time and location.[8][10]
-
Metabolic Glycoengineering: The iEDDA reaction is used to visualize and study glycans in living systems.[9][11] Cells are fed with unnatural sugars modified with a dienophile, which are then incorporated into cellular glycans. These modified glycans can then be labeled with a tetrazine probe.[9][11]
Conclusion
The inverse electron demand Diels-Alder reaction represents a paradigm shift in bioconjugation and chemical biology. Its unparalleled speed, selectivity, and biocompatibility have unlocked new possibilities for studying and manipulating biological systems with molecular precision. For researchers and professionals in drug development, a thorough understanding of the principles and practical considerations of the iEDDA reaction is essential for harnessing its full potential in creating next-generation diagnostics, therapeutics, and research tools. As new diene and dienophile pairs with even more refined properties continue to be developed, the scope of applications for this remarkable reaction is set to expand even further.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 9. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]
An In-depth Technical Guide to the Role of the Methyltetrazine Group in Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environments. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained dienophiles stands out for its exceptional speed and selectivity. This guide focuses on the pivotal role of the methyltetrazine group, a derivative that offers an optimal balance between stability and reactivity, making it a preferred tool for a wide range of applications, from in vitro bioconjugation to in vivo imaging and pretargeted drug delivery. We will explore the core chemical principles, provide quantitative comparisons, detail experimental protocols, and illustrate key workflows.
Introduction to Tetrazine Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] A key subset of these reactions, termed bioorthogonal chemistry, can be performed in complex biological systems without interfering with native biochemical processes.[1] The most prominent bioorthogonal reaction is the IEDDA ligation between an electron-deficient 1,2,4,5-tetrazine (B1199680) (a diene) and an electron-rich, strained alkene or alkyne (a dienophile), such as a trans-cyclooctene (B1233481) (TCO).[2][3] This reaction is characterized by its unparalleled kinetics, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹, and its ability to proceed under physiological conditions without the need for cytotoxic catalysts like copper.[2][4]
The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[5]
The Methyltetrazine Group: A Balance of Stability and Reactivity
While various substituents can be placed on the tetrazine ring, the methyl group (-CH₃) provides a crucial combination of properties for bioorthogonal applications.
Structure and Enhanced Stability
The 1,2,4,5-tetrazine ring is inherently electron-deficient. The stability of this ring is critical, especially for multi-step or long-term in vivo experiments where the molecule is exposed to the physiological environment for extended periods. The electronic nature of the substituents on the tetrazine ring significantly influences its stability.
The methyl group is an electron-donating group. This property increases the electron density of the tetrazine ring, enhancing its stability against nucleophilic attack and hydrolysis compared to the unsubstituted H-tetrazine.[4] While more sterically hindered or electron-donating groups like tert-butyl can offer even greater stability, they often do so at the cost of significantly slower reaction kinetics.[4] Methyltetrazine, therefore, represents a "sweet spot," providing sufficient stability for most in vivo applications without excessively compromising reaction speed.
Reactivity and Kinetics
The IEDDA reaction rate is governed by the electronic properties of both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine accelerate the reaction, while electron-donating groups, like the methyl group, slightly decrease the reaction rate compared to H-tetrazine.[4] However, this modest reduction in speed is a worthwhile trade-off for the significant gain in stability. Methyltetrazine still exhibits exceptionally fast kinetics with commonly used dienophiles like TCO, making it ideal for ligations at the low micromolar to nanomolar concentrations typical in biological experiments.[3]
Quantitative Data on Methyltetrazine Reactions
The performance of click chemistry reactions can be quantitatively compared using second-order rate constants (k₂). Below are tables summarizing these values for methyltetrazine and comparing it with other common bioorthogonal reactions.
Table 1: Reaction Kinetics of Methyltetrazine with Various Dienophiles
| Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reaction Conditions |
| trans-Cyclooctene (TCO) | ~1,000 - 30,000 | Aqueous Media, RT or 37°C |
| Norbornene | ~1 | Aqueous Media, RT |
| Cyclopropene | Varies by substitution, can be fast | Aqueous Media, RT |
Note: Rate constants can vary significantly based on the specific derivatives and solvent systems used.[4][6]
Table 2: Comparative Analysis of Bioorthogonal Reactions
| Feature | Tetrazine-TCO Ligation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Up to 10⁷ (typically 10³-10⁵ for Me-Tz) | 10 - 10⁴ | ~1 |
| Biocompatibility | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temp. | Requires Cu(I) catalyst, ligands | Aqueous media, room temp. |
| Primary Application | In vivo imaging, pretargeting, rapid labeling | In vitro labeling, material science | Live cell labeling |
Key Applications in Research and Drug Development
The favorable properties of the methyltetrazine group have led to its widespread adoption in numerous applications.
-
Bioconjugation: Methyltetrazine derivatives, often activated as NHS esters or equipped with amine or carboxyl groups, are used to label proteins, antibodies, and nucleic acids with high efficiency and specificity.[5][7][8]
-
Live-Cell and In Vivo Imaging: The rapid, catalyst-free nature of the methyltetrazine-TCO ligation makes it the gold standard for imaging in living systems, including pretargeted PET and SPECT imaging.[9][10] In a pretargeting approach, a TCO-modified antibody is administered first, allowed to accumulate at a target site (e.g., a tumor), and then a small, fast-clearing radiolabeled methyltetrazine is injected, which "clicks" to the antibody for imaging.[9][11]
-
Antibody-Drug Conjugates (ADCs): Pretargeting strategies using methyltetrazine are being developed for ADCs. This approach separates the slow antibody localization from the delivery of a potent, small-molecule drug, potentially reducing systemic toxicity.[12]
-
Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes to assess the functional state of enzymes.[13][14] A methyltetrazine group can be incorporated into an activity-based probe as a small, minimally perturbing handle. After the probe reacts with its target enzyme, a larger reporter tag (e.g., a fluorophore or biotin) functionalized with a TCO can be attached for visualization or enrichment.[13][15]
-
Click-to-Release Systems: This strategy uses the tetrazine ligation to trigger the release of a cargo molecule. A payload (e.g., a drug) is "caged" with a TCO derivative. Upon reaction with a tetrazine, the subsequent rearrangement of the dihydropyridazine product leads to the cleavage and release of the payload, enabling controlled drug delivery.[16][17]
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, Protein A and Protein B, using methyltetrazine-NHS and TCO-NHS esters.
Materials:
-
Protein A and Protein B in amine-free buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-PEG-NHS Ester (dissolved in anhydrous DMSO to 10 mM)
-
TCO-PEG-NHS Ester (dissolved in anhydrous DMSO to 10 mM)
-
1 M NaHCO₃ solution
-
Spin desalting columns
Procedure:
Step 1: Activation of Protein A with TCO-NHS Ester
-
Prepare a solution of Protein A (e.g., 100 µg) in 100 µL of PBS.
-
Add 5 µL of 1 M NaHCO₃ to the protein solution.
-
Immediately add a 20-fold molar excess of the 10 mM TCO-PEG-NHS ester stock solution.[8]
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.[5]
-
Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with PBS.
Step 2: Activation of Protein B with Methyltetrazine-NHS Ester
-
Prepare a solution of Protein B (e.g., 100 µg) in 100 µL of PBS.
-
Add 5 µL of 1 M NaHCO₃ to the protein solution.
-
Immediately add a 20-fold molar excess of the 10 mM Methyltetrazine-PEG-NHS ester stock solution.[5]
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.[5]
-
Remove excess, unreacted methyltetrazine reagent using a spin desalting column equilibrated with PBS.
Step 3: IEDDA "Click" Conjugation
-
Mix the desalted TCO-Protein A and Methyltetrazine-Protein B solutions, typically in a 1:1 molar ratio.[5]
-
Allow the reaction to proceed for 1-2 hours at room temperature.[8] The disappearance of the characteristic pink/red color of the tetrazine can provide a visual indication of reaction progress.
-
The final protein-protein conjugate is now ready for use or can be further purified via size-exclusion chromatography if necessary.
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectrophotometry
The progress of the tetrazine-TCO ligation can be monitored by observing the disappearance of the tetrazine's characteristic absorbance peak at ~520-540 nm.[5][18]
Materials:
-
UV-Vis Spectrophotometer (a stopped-flow instrument is required for very fast kinetics)[18][19]
-
Quartz cuvette
-
Methyltetrazine-containing molecule of known concentration in a suitable buffer (e.g., PBS).
-
TCO-containing molecule of known concentration in the same buffer.
Procedure:
-
Equilibrate the spectrophotometer and solutions to the desired temperature (e.g., 37°C).
-
Record the absorbance spectrum of the methyltetrazine solution to identify the λ_max (~520-540 nm) and confirm the initial absorbance (A₀).
-
To determine the second-order rate constant, the reaction is typically run under pseudo-first-order conditions by using a significant excess (e.g., 10-fold or more) of one reactant (e.g., the TCO derivative).
-
Initiate the reaction by rapidly mixing the methyltetrazine solution with the excess TCO solution directly in the cuvette. For fast reactions, a stopped-flow apparatus is essential to mix the reactants and begin measurement within milliseconds.[19]
-
Immediately begin monitoring the decrease in absorbance at the tetrazine's λ_max over time.
-
Plot the natural log of the absorbance (ln(A)) versus time (t). For a pseudo-first-order reaction, this plot should be linear.
-
The slope of this line is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [TCO] , where [TCO] is the concentration of the TCO derivative that was in excess.
Mandatory Visualizations
Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Mechanism.
Caption: Workflow for Pretargeted In Vivo Imaging.
Caption: Activity-Based Protein Profiling (ABPP) Workflow.
References
- 1. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 19. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Bioorthogonal Chemistry with Tetrazines
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has revolutionized the study of biological processes in living systems. Among the repertoire of bioorthogonal reactions, the tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, stands out for its exceptionally fast kinetics, high specificity, and biocompatibility.[1][2][3] This guide provides a comprehensive overview of the core principles of tetrazine bioorthogonal chemistry, quantitative data on reaction kinetics, detailed experimental protocols, and visualizations of key workflows, intended to serve as a valuable resource for researchers in chemical biology and drug development.
Core Principles of Tetrazine Ligation
The tetrazine ligation is a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[1][4] This reaction is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), rendering the ligation irreversible.[1][3][5] The primary advantages of this chemistry include:
-
Exceptional Kinetics: Second-order rate constants can reach up to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling at very low, nanomolar concentrations typically found in biological systems.[1][5][6]
-
High Specificity: Tetrazines and their dienophile partners exhibit remarkable selectivity, reacting rapidly with each other while remaining inert to the vast array of functional groups present in biological milieus.[1][7]
-
Biocompatibility: The reaction proceeds under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[5][7]
-
Tunability: The reaction kinetics can be modulated by altering the electronic properties of the tetrazine and dienophile. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally increase the reaction rate.[1][8]
Quantitative Data on Reaction Kinetics
The rate of the tetrazine ligation is a critical parameter for its application in vivo. The table below summarizes the second-order rate constants (k₂) for the reaction of various tetrazines with different dienophiles.
| Tetrazine Derivative | Dienophile | Rate Constant (k₂ in M⁻¹s⁻¹) | Conditions | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | 9:1 Methanol/Water | [9][10] |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol | [8] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol | [8] |
| 3-(p-aminophenyl)-6-methyl-1,2,4,5-tetrazine | TCO | >50,000 | DPBS, 37 °C | [11] |
| Various Alkyl-substituted Tetrazines | TCO | Varied (fast) | PBS pH 7.4, 37°C | [12] |
| Methylcyclopropene | Tetrazine | 0.0047 ± 0.0004 | 37 °C | [6] |
Note: Reaction rates are highly dependent on the specific structures of the reactants and the reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of tetrazine ligation in a research setting. Below are representative protocols for key experimental procedures.
This protocol is a generalized procedure for the synthesis of 3,6-disubstituted 1,2,4,5-tetrazines.
Materials:
-
Nitrile precursor (R-CN)
-
Sulfur or a mild oxidant (e.g., sodium nitrite)
-
Solvent (e.g., ethanol, dioxane)
Procedure:
-
Pinner Reaction (if starting from an alcohol): Convert the corresponding alcohol to a nitrile. This step can be skipped if a nitrile is commercially available.
-
Formation of the Dihydrotetrazine: A mixture of the nitrile and hydrazine hydrate is refluxed in a suitable solvent. The reaction progress is monitored by TLC or LC-MS.
-
Oxidation to Tetrazine: The resulting dihydrotetrazine is oxidized to the final tetrazine product using a mild oxidant. The crude product is then purified, typically by column chromatography.
For specific examples and variations, refer to detailed synthetic procedures in the literature.[12][13]
This protocol describes the labeling of a protein that has been pre-functionalized with a TCO group.
Materials:
-
TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-fluorophore conjugate (or other probe) dissolved in a compatible solvent (e.g., DMSO)
-
Spin desalting columns for purification
Procedure:
-
Protein Preparation: Prepare a solution of the TCO-functionalized protein at a known concentration (e.g., 1-10 mg/mL).
-
Probe Preparation: Prepare a stock solution of the tetrazine probe at a higher concentration (e.g., 1-10 mM in DMSO).
-
Ligation Reaction: Add a molar excess (typically 5-10 fold) of the tetrazine probe to the protein solution. The reaction is typically allowed to proceed at room temperature or 37°C for 30-60 minutes.
-
Purification: Remove the unreacted tetrazine probe using a spin desalting column.
-
Analysis: Confirm the successful labeling by methods such as SDS-PAGE with fluorescence imaging, mass spectrometry, or UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance around 520 nm).[5]
A detailed example of protein-protein conjugation can be found in the literature.[5]
Visualizations of Workflows and Pathways
Graphviz diagrams are provided to illustrate key concepts and experimental workflows in tetrazine bioorthogonal chemistry.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.
Caption: Workflow for in vivo pretargeted imaging using tetrazine ligation.
Caption: A "click-to-release" strategy for targeted drug delivery.
Applications in Research and Drug Development
The unique characteristics of the tetrazine ligation have led to its widespread adoption in various applications:
-
In Vivo Imaging: Pretargeted imaging strategies, particularly for positron emission tomography (PET), leverage the fast kinetics of tetrazine ligation to achieve high-contrast images with reduced radiation doses to non-target tissues.[1][11][14]
-
Drug Delivery and Activation: "Click-to-release" strategies utilize the tetrazine ligation to cleave a linker and release a therapeutic agent at a specific site, offering spatiotemporal control over drug activation.[1][15]
-
Cellular Labeling and Tracking: The bioorthogonality of the reaction allows for the specific labeling of biomolecules (e.g., proteins, glycans, nucleic acids) in living cells and organisms for visualization and tracking.[16][17]
-
Chemical Proteomics: Tetrazine ligation is a powerful tool for identifying protein targets of small molecules and for activity-based protein profiling.[3]
-
Fluorogenic Probes: The development of fluorogenic tetrazine probes, which exhibit a significant increase in fluorescence upon reaction, enables no-wash imaging and reduces background signal in complex biological samples.[6][18][19]
Conclusion
Tetrazine bioorthogonal chemistry represents a powerful and versatile tool in the fields of chemical biology, medical imaging, and drug development.[6] Its rapid, specific, and biocompatible nature allows for unprecedented control over the labeling and manipulation of biomolecules in living systems. As new tetrazine and dienophile derivatives with improved properties continue to be developed, the scope of applications for this remarkable chemistry is expected to expand even further, paving the way for new diagnostic and therapeutic strategies.[20]
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 17. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. csb.mgh.harvard.edu [csb.mgh.harvard.edu]
- 19. Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Heterobifunctional Crosslinkers in Proteomics
December 11, 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of cellular biology, understanding the dynamic interplay of proteins is paramount. Protein-protein interactions (PPIs) govern nearly all cellular processes, and their dysregulation is often at the heart of disease. Heterobifunctional crosslinkers are powerful chemical tools that enable researchers to capture these transient and stable interactions, providing invaluable insights into protein structure, function, and complex organization. This technical guide provides a comprehensive overview of heterobifunctional crosslinkers in proteomics, detailing their chemistry, diverse applications, and the experimental workflows used to identify and quantify crosslinked proteins. Through detailed methodologies, quantitative data analysis, and visual representations of experimental workflows and signaling pathways, this guide serves as a core resource for scientists seeking to leverage this technology in their research and drug development endeavors.
Introduction to Heterobifunctional Crosslinkers
Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a robust technique for the structural and functional characterization of proteins and protein complexes.[1] Bifunctional crosslinkers are reagents possessing two reactive groups capable of forming covalent bonds with specific functional groups on amino acid residues.[2] Unlike their homobifunctional counterparts, which have two identical reactive groups, heterobifunctional crosslinkers contain two distinct reactive moieties.[3][4] This key difference allows for a more controlled, sequential, or targeted crosslinking reaction, minimizing undesirable self-conjugation and polymerization.[4]
The primary advantage of heterobifunctional crosslinkers lies in their specificity and versatility.[3] By targeting different functional groups, such as primary amines (e.g., lysine (B10760008), N-terminus) and sulfhydryls (e.g., cysteine), researchers can selectively link interacting proteins.[3][5] This targeted approach is particularly valuable for mapping precise interaction sites, capturing fleeting interactions, and elucidating the architecture of complex protein assemblies.[3]
Chemistry and Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are broadly classified based on the reactivity of their functional groups. The choice of reactive groups is critical and depends on the target protein(s) and the experimental goals.
Common Reactive Groups
-
Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are widely used to target primary amines on lysine residues and the N-terminus of proteins, forming stable amide bonds.[6]
-
Sulfhydryl-Reactive Groups: Maleimides, haloacetyls, and pyridyl disulfides react specifically with the sulfhydryl group of cysteine residues to form stable thioether or disulfide bonds.[4]
-
Photoreactive Groups: Aryl azides and diazirines are inert until activated by UV light.[7] Upon photoactivation, they form highly reactive nitrene or carbene intermediates that can react non-specifically with a wide range of amino acid residues in close proximity.[7][8] This feature is particularly useful for capturing interactions that may not involve readily targetable functional groups.[7]
-
Carbonyl-Reactive Groups: Hydrazides can react with carbonyl groups (aldehydes and ketones), which can be present on glycoproteins after oxidation.
Classification and Examples
The combination of these reactive groups gives rise to a diverse toolkit of heterobifunctional crosslinkers.
| Crosslinker Type | Reactive Group 1 | Reactive Group 2 | Example(s) | Key Features |
| Amine-to-Sulfhydryl | NHS ester | Maleimide (B117702) | Sulfo-SMCC, SMCC | Widely used for controlled, two-step protein conjugation.[3][5] The sulfonated version (Sulfo-SMCC) is water-soluble.[5] |
| Amine-to-Photoreactive | NHS ester | Diazirine, Aryl azide | NHS-SDA, Sulfo-SDA | Allows for initial targeting of a protein via its amines, followed by light-induced crosslinking to interacting partners.[8] |
| Sulfhydryl-to-Photoreactive | Maleimide | Diazirine, Aryl azide | Useful when a specific cysteine residue is known to be at an interaction interface. | |
| Amine-to-Carboxyl | Amine | Carbodiimide (EDC) | "Zero-length" crosslinker that facilitates the formation of an amide bond between a carboxyl group and a primary amine. |
Applications in Proteomics and Drug Development
The unique properties of heterobifunctional crosslinkers make them invaluable tools in a wide range of proteomics applications, from fundamental biological research to drug discovery and development.
Mapping Protein-Protein Interactions and Complex Topology
A primary application of heterobifunctional crosslinkers is the identification of direct protein-protein interactions and the elucidation of the three-dimensional organization of protein complexes. By providing distance constraints between specific amino acid residues, XL-MS data can be used to build and validate models of protein complexes.
Capturing Transient and Weak Interactions
Many crucial cellular processes are mediated by transient or weak protein interactions that are difficult to detect using traditional biochemical methods.[3] Crosslinking can "freeze" these fleeting interactions, allowing for their capture and subsequent identification.[3] Photoreactive heterobifunctional crosslinkers are particularly adept at this, as the crosslinking can be initiated at a precise moment.[7]
Structural Biology and Conformational Analysis
Intra-protein crosslinks can provide valuable information about the tertiary structure and conformational changes of a protein. By comparing the crosslinking patterns of a protein in different functional states (e.g., active vs. inactive), researchers can gain insights into the structural dynamics that govern its function.
Drug Target Identification and Validation
Heterobifunctional molecules are at the forefront of novel therapeutic strategies. For instance, Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. While not traditional crosslinkers, the principles of their design are rooted in the concepts of bifunctionality and proximity. XL-MS with heterobifunctional crosslinkers can be used to validate the engagement of such molecules with their intended targets and to identify off-target effects. Quantitative XL-MS can measure changes in protein conformation and interactions upon drug treatment, providing insights into the mechanism of action.[9]
Quantitative Data in Heterobifunctional Crosslinking
The success of an XL-MS experiment is often determined by the efficiency of the crosslinking reaction and the ability to enrich for the low-abundant crosslinked peptides.
Crosslinking Efficiency
The yield of crosslinked peptides is influenced by several factors, including the choice of crosslinker, the concentration of the reactants, and the reaction conditions. While direct comparative data on the efficiency of different heterobifunctional crosslinkers is sparse in the literature, some studies provide insights into the number of identified crosslinks under specific conditions.
Table 1: Comparison of Identified Crosslinks with Different Crosslinkers and Enrichment Strategies
| Protein/System | Crosslinker | Enrichment Method | Number of Unique Inter-protein Crosslinks | Reference |
| BSA | BS3 | None | - | [10] |
| BSA | Leiker (trifunctional) | Affinity Purification | >4-fold increase compared to BS3 | [10] |
| E. coli lysate | Leiker (trifunctional) | Affinity Purification | - | [10] |
| BSA | DSS, DSSO, DSBU | SEC | Varies by crosslinker | [11] |
| Yeast Enolase | DSS, DSSO | SEC & SCX | Varies by crosslinker | [11] |
Note: This table summarizes findings from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Enrichment Efficiency of Crosslinked Peptides
Crosslinked peptides are typically present in much lower abundance than unmodified peptides. Therefore, enrichment is a critical step in the XL-MS workflow.[12] The two most common enrichment strategies are Size Exclusion Chromatography (SEC) and Strong Cation Exchange (SCX) chromatography.
Table 2: Quantitative Comparison of Enrichment Strategies
| Enrichment Method | Principle of Separation | Reported Enrichment Factor/Increase in Identifications | Reference(s) |
| Size Exclusion Chromatography (SEC) | Larger size of crosslinked peptides | 10% to 30% increase in non-redundant peptide identifications. | [11] |
| Strong Cation Exchange (SCX) | Higher charge state of crosslinked peptides | 3.5 to 4.6-fold higher number of crosslink identifications compared to non-processed samples. | [13] |
| Affinity Purification (with tagged crosslinkers) | Specific binding of a tag (e.g., biotin) | Over 97% of identified peptides were crosslinking products post-enrichment. | [10] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments involving heterobifunctional crosslinkers.
Protocol 1: In Vitro Crosslinking of a Protein Complex with Sulfo-SMCC
This protocol describes the crosslinking of a purified protein complex using the amine-to-sulfhydryl crosslinker Sulfo-SMCC.
Materials:
-
Purified protein complex in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
DMSO (if using non-sulfonated SMCC)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing agent (e.g., DTT or TCEP) for the sulfhydryl-containing protein (if necessary)
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Ensure the protein complex is in an amine-free buffer at a suitable concentration (typically 1-5 mg/mL).
-
If one of the target proteins does not have an accessible free sulfhydryl, it may need to be introduced via mutagenesis or chemical modification. If the protein has disulfide bonds that need to be reduced to generate a free sulfhydryl, treat with a reducing agent like TCEP and subsequently remove the reducing agent before crosslinking.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a stock solution of Sulfo-SMCC in water. For SMCC, use a dry organic solvent like DMSO.
-
-
Two-Step Crosslinking Reaction:
-
Step 1: Amine Reaction: Add a 10- to 50-fold molar excess of Sulfo-SMCC to the amine-containing protein. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Step 2: Sulfhydryl Reaction: Add the sulfhydryl-containing protein to the maleimide-activated protein. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. A sulfhydryl-containing compound like cysteine can be added to quench the maleimide reaction.
-
-
Sample Preparation for Mass Spectrometry:
-
The crosslinked protein mixture can be visualized by SDS-PAGE.
-
For MS analysis, the protein mixture is typically denatured, reduced, alkylated, and digested with a protease (e.g., trypsin).
-
Protocol 2: Photo-Crosslinking of a Protein Interaction using a Diazirine Crosslinker
This protocol outlines a general procedure for using a heterobifunctional crosslinker containing an NHS ester and a diazirine photoreactive group.
Materials:
-
Purified protein or cell lysate
-
NHS-ester-diazirine crosslinker (e.g., NHS-SDA)
-
Amine-free buffer (e.g., HEPES, pH 7.5-8.0)
-
UV lamp (350-370 nm)
-
Quenching buffer
Procedure:
-
NHS Ester Labeling (the "plant" step):
-
In a dark or low-light environment, dissolve the NHS-ester-diazirine crosslinker in a suitable solvent (e.g., DMSO).
-
Add the crosslinker to the protein sample at a desired molar excess.
-
Incubate for 30-60 minutes at room temperature to allow the NHS ester to react with primary amines.
-
-
Removal of Excess Crosslinker (optional but recommended):
-
Remove unreacted crosslinker via a desalting column or dialysis to reduce non-specific crosslinking in the next step.
-
-
Photo-activation (the "cast" step):
-
Expose the sample to UV light (350-370 nm) for a predetermined time (typically 5-15 minutes). The optimal exposure time and distance from the UV source should be empirically determined.
-
-
Quenching and Sample Preparation:
-
The reaction is quenched by turning off the UV light.
-
Proceed with sample preparation for mass spectrometry as described in Protocol 1.
-
Protocol 3: Enrichment of Crosslinked Peptides using SCX
This protocol describes the enrichment of crosslinked peptides from a digested protein mixture using strong cation exchange chromatography.
Materials:
-
Digested peptide mixture
-
SCX chromatography column or spin tips
-
SCX buffers (e.g., Buffer A: low salt; Buffer B: high salt)
-
Desalting columns
Procedure:
-
Sample Preparation:
-
Ensure the digested peptide sample is acidified (e.g., with formic acid) to ensure a positive charge on the peptides.
-
-
SCX Chromatography:
-
Equilibrate the SCX column with Buffer A.
-
Load the peptide sample onto the column.
-
Wash the column with Buffer A to remove unbound peptides.
-
Elute the peptides using a step gradient of increasing salt concentration (Buffer B). Crosslinked peptides, having a higher charge state, are expected to elute at higher salt concentrations.
-
-
Fraction Collection and Desalting:
-
Collect fractions at different salt concentrations.
-
Desalt each fraction using a C18 desalting column before LC-MS/MS analysis.
-
Mass Spectrometry Analysis and Data Processing
-
LC-MS/MS: The enriched and desalted peptide fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A typical setup would involve a nano-LC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Data Acquisition: Data-dependent acquisition (DDA) is commonly used, where the most abundant precursor ions are selected for fragmentation. For MS-cleavable crosslinkers like DSSO, a stepped collision energy or MSn methods can be employed to facilitate the identification of the constituent peptides.[14][15]
-
Data Analysis: Specialized software is required to identify the crosslinked peptides from the complex MS/MS data. Popular software packages include XlinkX, pLink, and MeroX.[16][17] These programs can identify both the peptides involved in the crosslink and the specific amino acid residues that are linked.
Visualizing Workflows and Signaling Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and the application of heterobifunctional crosslinkers in studying signaling pathways.
Experimental Workflows
Caption: General workflow for a crosslinking mass spectrometry (XL-MS) experiment.
Caption: A simplified decision tree for selecting a suitable crosslinker.
Signaling Pathways
Caption: Application of a heterobifunctional crosslinker to study EGFR dimerization.
Caption: Using a photoreactive crosslinker to map transient interactions in the TNF signaling pathway.
Conclusion
Heterobifunctional crosslinkers are indispensable tools in modern proteomics, providing a means to capture and analyze the intricate networks of protein-protein interactions that drive cellular function.[2] The ability to perform controlled, sequential reactions and to target specific or non-specific residues offers a level of precision and versatility that is unmatched by other crosslinking reagents. As mass spectrometry instrumentation continues to improve in sensitivity and speed, and as new crosslinking chemistries and data analysis software are developed, the application of heterobifunctional crosslinkers will undoubtedly continue to expand, shedding further light on the complex molecular machinery of the cell and paving the way for new therapeutic interventions.
References
- 1. Cross-Linking Mass Spectrometry (XL-MS) | Krogan Lab [kroganlab.ucsf.edu]
- 2. benchchem.com [benchchem.com]
- 3. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 4. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 5. scbt.com [scbt.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brucelab.gs.washington.edu [brucelab.gs.washington.edu]
- 10. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Improved single-step enrichment methods of cross-linked products for protein structure analysis and protein interaction mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developing a Targeted Quantitative Strategy for Sulfoxide-containing MS-cleavable Cross-linked Peptides to Probe Conformational Dynamics of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hecklab.com | XlinkX for Proteome Discoverer [hecklab.com]
- 17. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
The Synthesis of PROTACs Using PEG-Based Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel modality of induced protein degradation.[1][2] These heterobifunctional molecules are engineered to eliminate specific disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system (UPS).[1] A PROTAC molecule consists of three distinct components: a "warhead" ligand that binds to a target protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4]
By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[1][4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5][6] A key advantage of this mechanism is its catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.[3][7]
The Critical Role of PEG-Based Linkers in PROTAC Design
The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's biological activity and physicochemical properties.[1][8] The linker's length, composition, flexibility, and attachment points profoundly influence the formation and stability of the ternary complex, cellular permeability, solubility, and ultimately, the degradation efficiency.[1] Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) have become a cornerstone of modern PROTAC design.[4][9]
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous set of properties:
-
Enhanced Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly improving the aqueous solubility of the often large and lipophilic PROTAC molecules. This is crucial for formulation, handling, and bioavailability.[8][9]
-
Improved Permeability: While seemingly counterintuitive for hydrophilic chains, the flexibility of PEG linkers can be advantageous for cell permeability. PEG linkers can adopt folded conformations that shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the lipophilic cell membrane.[9]
-
Conformational Flexibility: The flexible nature of PEG linkers allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry for efficient ubiquitination.[8]
-
Synthetic Tractability: Bifunctional PEG chains of various lengths are commercially available, allowing for the systematic and modular synthesis of PROTAC libraries to optimize linker length for a specific target.[4]
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Impact of PEG Linkers on PROTAC Performance
Systematic variation of the PEG linker length is a crucial optimization strategy in PROTAC development. The optimal length is highly dependent on the specific POI-E3 ligase pair, as it dictates the geometry required for productive ubiquitination.[10] Below are tables summarizing the impact of linker length on both the physicochemical properties and degradation activity of representative PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of a BRD4-Targeting PROTAC Series
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
|---|---|---|---|---|
| BRD4-PEG2 | 2x PEG units | 850.0 | 3.1 | 185 |
| BRD4-PEG4 | 4x PEG units | 938.1 | 2.8 | 204 |
| BRD4-PEG6 | 6x PEG units | 1026.2 | 2.5 | 223 |
Data is illustrative and compiled from various sources in the literature.[9] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Effect of Linker Length on Degradation Potency for Various PROTACs
| Target Protein | E3 Ligase | Linker Length (atoms) | DC₅₀ | Dₘₐₓ (%) | Reference |
|---|---|---|---|---|---|
| TBK1 | VHL | < 12 | No degradation | - | [4][11] |
| 21 | 3 nM | 96% | [4][11] | ||
| 29 | 292 nM | 76% | [4][11] | ||
| ERα | VHL | 12 | Less Potent | - | [10] |
| 16 | More Potent | - | [10] | ||
| BRD4 | CRBN | 0 PEG units | < 0.5 µM | >90% | [4] |
| 1-2 PEG units | > 5 µM | <50% | [4] | ||
| 4-5 PEG units | < 0.5 µM | >90% | [4] |
DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell-line and context-dependent.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC library with varying PEG linkers typically follows a modular and often convergent strategy. This involves the synthesis of two key intermediates—the POI ligand and the E3 ligase ligand—which are then coupled to a bifunctional PEG linker. Amide bond formation is one of the most robust and commonly used coupling reactions.[12][13]
Caption: General experimental workflow for PROTAC design and evaluation.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of PEG-based PROTACs.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes a representative two-step synthesis for coupling a POI ligand (containing an amine) and an E3 ligase ligand (containing an amine) using a commercially available Hydroxy-PEG-Acid linker.[6]
Materials and Reagents:
-
Amine-functionalized POI ligand (POI-NH₂)
-
Amine-functionalized E3 ligase ligand (E3-NH₂)
-
Hydroxy-PEGn-Acid linker (where 'n' is the number of PEG units)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Tosylating agent: p-Toluenesulfonyl chloride (TsCl)
-
Solvents: Anhydrous DMF (Dimethylformamide), Anhydrous DCM (Dichloromethane)
-
Reagents for workup and purification: Ethyl acetate (B1210297), Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄, Silica (B1680970) gel, Preparative HPLC system.
Procedure:
Step 1: Synthesis of POI-Linker Intermediate (POI-PEGn-OH) [6]
-
To a solution of Hydroxy-PEGn-Acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-functionalized POI ligand (POI-NH₂) (1.0 equivalent) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring progress by LC-MS.
-
Once complete, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the POI-PEGn-OH intermediate.
Step 2: Synthesis of the Final PROTAC [6]
-
Dissolve the POI-PEGn-OH intermediate (1.0 equivalent) and DIPEA (1.5 equivalents) in anhydrous DCM and cool to 0°C.
-
Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours to form the tosylated intermediate (POI-PEGn-OTs). Monitor by LC-MS.
-
Concentrate the reaction mixture under reduced pressure. The crude tosylated intermediate is often used without further purification.
-
Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (E3-NH₂) (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) and stir the reaction at 60°C overnight.
-
Monitor reaction progress by LC-MS. Upon completion, purify the final PROTAC directly by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.[6]
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol provides a method to quantify the degradation of a target protein in cells treated with a PROTAC.[14]
Materials and Reagents:
-
Cell line expressing the POI (e.g., MDA-MB-231, HeLa)
-
PROTAC stock solution in DMSO
-
Controls: DMSO (vehicle), non-degrading inhibitor (e.g., the "warhead" ligand alone)
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA or Bradford assay kit
-
SDS-PAGE and transfer reagents and equipment
-
Membranes: PVDF or nitrocellulose
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary Antibodies: Antibody against the POI, antibody for a loading control (e.g., GAPDH, α-tubulin)
-
Secondary Antibody: HRP-conjugated secondary antibody
-
Detection Reagent: ECL chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and controls for a set time (e.g., 16-24 hours).[14]
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer to each well. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[14]
-
SDS-PAGE: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-POI) overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 3: Cell Viability Assessment (CellTiter-Glo® Assay)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the cytotoxic effects of protein degradation.[15][16][17]
Materials and Reagents:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
PROTAC stock solution in DMSO
-
Control compounds (e.g., DMSO vehicle, positive control for cytotoxicity)
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Treat cells with the desired concentrations and incubate for the desired exposure period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well (for a 96-well plate).[16][17]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Analysis: Subtract the background luminescence (from wells with medium only). Plot the cell viability (%) against the log of the PROTAC concentration to determine the IC₅₀ value.
Conclusion
PEG-based linkers are indispensable tools in the rational design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient and potent protein degradation.[9] The synthetic accessibility of bifunctional PEG linkers facilitates the modular construction of PROTAC libraries, enabling the systematic optimization required to identify clinical candidates. The detailed protocols provided in this guide offer a framework for the synthesis and evaluation of novel PEGylated PROTACs, empowering researchers to advance the field of targeted protein degradation. As our understanding of the intricate structural requirements for ternary complex formation grows, so too will our ability to design next-generation PROTACs with superior potency, selectivity, and drug-like properties.
References
- 1. precisepeg.com [precisepeg.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ch.promega.com [ch.promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
Constructing the Next Generation of Cancer Therapeutics: A Technical Guide to Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, merging the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This powerful synergy allows for the targeted delivery of chemotherapy, minimizing systemic toxicity and maximizing therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the fundamental principles of ADC construction, detailing the critical components, conjugation strategies, and characterization methodologies that underpin this innovative class of biopharmaceuticals.
Core Principles of ADC Design and Function
At its core, an ADC is a tripartite molecule comprising a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker that connects the two. The elegant mechanism of action begins with the mAb component selectively binding to a tumor-associated antigen on the surface of a cancer cell.[1] Following this targeted binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[1] Once inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved, liberating the potent cytotoxic payload to exert its cell-killing effect.[2] This targeted delivery system ensures that the highly toxic payload is released preferentially within cancer cells, thereby sparing healthy tissues and widening the therapeutic window.[3]
The Three Pillars of ADC Construction: Antibody, Linker, and Payload
The efficacy and safety of an ADC are intricately linked to the careful selection and optimization of its three key components.
The Monoclonal Antibody: The Targeting Vehicle
The monoclonal antibody serves as the navigation system for the ADC, guiding the cytotoxic payload to its intended target.[4] Ideal antibody candidates for ADC development possess several key characteristics:
-
High Target Specificity: The antibody must bind with high affinity and specificity to a tumor-associated antigen that is abundantly expressed on the surface of cancer cells with limited or no expression on healthy tissues.[5] This ensures precise targeting and minimizes off-target toxicity.
-
Efficient Internalization: Upon binding to its target antigen, the antibody-antigen complex must be rapidly and efficiently internalized by the cancer cell to deliver the payload to its site of action.[5]
-
Long Circulation Half-Life: A prolonged half-life in circulation allows for sustained exposure of the tumor to the ADC, increasing the probability of target engagement.[4]
-
Low Immunogenicity: The antibody should be humanized or fully human to minimize the risk of eliciting an immune response in patients.[1]
The Linker: The Crucial Bridge
The linker is a critical determinant of an ADC's stability, pharmacokinetics, and overall therapeutic index.[6] Its primary role is to ensure that the payload remains securely attached to the antibody while in circulation and is efficiently released upon internalization into the target cancer cell.[3] Linkers are broadly classified into two main categories:
-
Cleavable Linkers: These linkers are designed to be cleaved by specific conditions prevalent within the tumor microenvironment or inside cancer cells, such as low pH in lysosomes or the presence of specific enzymes like cathepsins.[7] This controlled release mechanism can also lead to a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[7]
-
Non-Cleavable Linkers: These linkers are more stable and rely on the complete degradation of the antibody in the lysosome to release the payload.[8] This approach generally leads to lower off-target toxicity and a more favorable safety profile.[8]
Table 1: Comparison of Cleavable and Non-Cleavable Linker Characteristics
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Enzymatic cleavage (e.g., cathepsins), pH sensitivity (hydrazones), reduction (disulfides)[7] | Antibody degradation in the lysosome[8] |
| Plasma Stability | Generally lower, with a higher potential for premature payload release[6] | Generally higher, with reduced premature payload release[6] |
| Bystander Effect | Can induce a bystander effect, killing adjacent antigen-negative tumor cells[7] | Limited to no bystander effect[8] |
| Payload Release Form | Unmodified payload | Payload attached to the linker and an amino acid residue |
| Examples | Valine-citrulline (vc), Hydrazone, Disulfide-based | Thioether (e.g., SMCC) |
The Payload: The Cytotoxic Warhead
The payload is the pharmacologically active component of the ADC responsible for inducing cancer cell death.[2] Payloads are typically highly potent cytotoxic agents that are too toxic for systemic administration as standalone chemotherapies.[9] The ideal payload should exhibit the following properties:
-
High Potency: Payloads should have sub-nanomolar to picomolar IC50 values to be effective at the low concentrations achieved within tumor cells.[10]
-
A Known Mechanism of Action: The mechanism by which the payload induces cell death should be well-characterized. Common mechanisms include disruption of microtubules or DNA damage.[11]
-
Chemical Stability: The payload must be stable during the conjugation process and while attached to the antibody in circulation.[4]
-
Sufficient Solubility: The payload should have adequate solubility to facilitate conjugation and prevent aggregation of the final ADC product.[10]
Table 2: Common ADC Payloads and their Mechanisms of Action
| Payload Class | Example Payloads | Mechanism of Action | Representative IC50 Range (in vitro) |
| Auristatins | Monomethyl auristatin E (MMAE), Monomethyl auristatin F (MMAF) | Tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.[11] | 0.1 - 10 nM[12][13] |
| Maytansinoids | DM1, DM4 | Tubulin polymerization inhibitor, disrupting microtubule dynamics.[11] | 0.02 - 5 nM[12][13] |
| Calicheamicins | N-acetyl-γ-calicheamicin | DNA double-strand break induction.[11] | 0.001 - 0.1 nM[13] |
| Pyrrolobenzodiazepines (PBDs) | Tesirine, Talirine | DNA cross-linking agent, inhibiting DNA replication.[11] | 0.001 - 0.5 nM[14] |
| Topoisomerase I Inhibitors | Deruxtecan (DXd), SN-38 | Inhibition of topoisomerase I, leading to DNA damage.[11] | 1 - 50 nM[10][15] |
The Architecture of an ADC: Conjugation Chemistry
The process of chemically linking the payload to the antibody is a critical step in ADC manufacturing. The choice of conjugation strategy significantly impacts the homogeneity, stability, and therapeutic index of the final product. The two most common approaches target either lysine (B10760008) or cysteine residues on the antibody.
Lysine Conjugation
Lysine residues are abundant on the surface of antibodies, providing numerous potential sites for conjugation. This method typically involves the reaction of the ε-amino group of lysine with an activated ester on the linker-payload.[9] While this approach is relatively straightforward, it often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.[16] This heterogeneity can impact the ADC's pharmacokinetics and efficacy.[16]
Cysteine Conjugation
Cysteine conjugation offers a more controlled approach to ADC synthesis. This method typically involves the reduction of interchain disulfide bonds in the antibody's hinge region to generate free thiol groups, which then react with a maleimide-functionalized linker-payload.[17] This strategy generally produces a more homogeneous ADC product with a defined DAR, often around 4.[18] Site-specific cysteine conjugation, where cysteine residues are engineered into specific locations on the antibody, allows for even greater control over DAR and conjugation site, leading to highly homogeneous ADCs with improved properties.[17]
Visualizing the Blueprint: Workflows and Pathways
To provide a clearer understanding of the intricate processes involved in ADC development and their mechanism of action, the following diagrams have been generated using Graphviz.
Caption: High-level workflow of ADC development.
Caption: Key selection criteria for ADC components.
Caption: HER2 signaling pathway and ADC intervention.
Caption: TROP2 signaling and ADC mechanism of action.
Experimental Protocols for ADC Characterization
Rigorous analytical characterization is paramount to ensure the quality, consistency, and efficacy of an ADC. The following are detailed methodologies for key experiments in ADC development.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of an ADC by measuring its ability to inhibit the growth of cancer cells in culture.[19]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[19]
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody control in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with untreated cells as a negative control.[12]
-
Incubation: Incubate the plates for a period sufficient to allow for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).[6]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[19]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.[19]
Protocol for Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method to determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.[9]
Materials:
-
ADC sample
-
HIC column (e.g., Protein-Pak Hi Res HIC)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1-2 mg/mL) in a buffer containing a high concentration of salt (e.g., 1 M ammonium sulfate) to promote hydrophobic interactions.
-
Chromatography:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Inject the prepared ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × DAR of each species) / 100[9]
-
Protocol for ADC Purification by Hydrophobic Interaction Chromatography (HIC)
HIC can also be used to purify ADCs and enrich for species with a desired DAR.
Materials:
-
Crude ADC conjugation reaction mixture
-
HIC column
-
HPLC or chromatography system
-
Mobile Phase A: High salt buffer
-
Mobile Phase B: Low salt buffer
Procedure:
-
Load Solubility Screening: Determine the optimal salt concentration for loading the crude ADC mixture onto the HIC column without causing precipitation. This can be done by titrating the crude mixture with a high salt buffer and observing for any precipitation.
-
Column Equilibration: Equilibrate the HIC column with the determined loading buffer (a mixture of Mobile Phase A and B).
-
Sample Loading: Load the crude ADC mixture onto the equilibrated column.
-
Wash: Wash the column with the loading buffer to remove any unbound impurities.
-
Elution: Elute the bound ADC species using a step or linear gradient of decreasing salt concentration. Collect fractions corresponding to the desired DAR species.
-
Analysis of Fractions: Analyze the collected fractions by HIC-HPLC or other analytical methods to confirm the purity and DAR of the purified ADC.
Conclusion
The construction of antibody-drug conjugates is a multidisciplinary endeavor that requires a deep understanding of antibody engineering, linker chemistry, payload pharmacology, and sophisticated analytical techniques. As our knowledge of cancer biology and bioconjugation technologies continues to expand, the design and development of next-generation ADCs hold immense promise for delivering more effective and safer targeted therapies to cancer patients. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of ADC construction and contribute to the advancement of this exciting therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An assembly of TROP2-mediated signaling events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Trop2 expression contributes to tumor pathogenesis by activating the ERK MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 16. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-Depth Technical Guide to the Shelf Life and Storage of Methyltetrazine-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects concerning the shelf life and storage conditions of Methyltetrazine-Maleimide, a bifunctional linker essential in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics. Understanding the stability of this reagent is paramount to ensure the reproducibility and success of scientific experiments.
Core Concepts: Stability of this compound
This compound is a heterobifunctional crosslinker containing two reactive moieties: a methyltetrazine group and a maleimide (B117702) group. The stability of the entire molecule is dictated by the individual stability of these functional groups.
-
Methyltetrazine Moiety: The tetrazine ring is susceptible to degradation, particularly under harsh conditions. However, for most variants, it exhibits reasonable stability for practical laboratory use when stored correctly.
-
Maleimide Moiety: The maleimide group is highly reactive towards thiols (sulfhydryl groups) within a specific pH range. Its stability is significantly influenced by pH and the presence of nucleophiles. The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, which renders it inactive for conjugation.[1]
Shelf Life and Recommended Storage Conditions
The shelf life of this compound is highly dependent on its physical state (powder vs. in solution) and the storage temperature. The following table summarizes the recommended storage conditions and expected shelf life based on data from various suppliers.
| Form | Storage Temperature | Expected Shelf Life | Solvent |
| Powder | -20°C | Up to 3 years[2] | N/A |
| -10°C (desiccated) | Information not specified | N/A | |
| In Solvent | -80°C | Up to 6 months[2] | DMSO |
| -20°C | Up to 1 month[2] | DMSO |
Note: For PEGylated versions of this compound, such as those with PEG3 or PEG4 linkers, the recommended storage condition for the solid form is typically -20°C.[3][4] It is crucial to refer to the manufacturer's specific instructions for each product.
Factors Influencing Stability and Degradation Pathways
Several factors can influence the stability of this compound and its conjugates. Understanding these factors is key to minimizing degradation and ensuring optimal performance in experimental settings.
References
An In-depth Technical Guide to Methyltetrazine-Maleimide Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyltetrazine-Maleimide heterobifunctional linkers, a critical tool in modern bioconjugation, targeted drug delivery, and molecular imaging. These reagents enable the precise and efficient connection of biomolecules, leveraging two distinct and highly selective chemical reactions. This document details their chemical properties, reaction mechanisms, and provides standardized experimental protocols for their application in research and development.
Core Concepts: The Power of Dual Reactivity
This compound linkers are characterized by two key functional groups at opposing ends of a spacer arm:
-
A Maleimide (B117702) Group: This moiety reacts specifically with sulfhydryl (thiol) groups, most commonly found in the cysteine residues of proteins and peptides. This reaction is a cornerstone of bioconjugation due to its high selectivity under physiological conditions.
-
A Methyltetrazine Group: This group is central to bioorthogonal chemistry. It undergoes an exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, typically a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is highly efficient and proceeds rapidly in complex biological environments without interfering with native biochemical processes.[1]
The versatility of these linkers is often enhanced by the inclusion of a polyethylene (B3416737) glycol (PEG) spacer between the two reactive ends. This PEG spacer improves the solubility of the linker in aqueous solutions, reduces steric hindrance during conjugation, and can improve the pharmacokinetic properties of the resulting bioconjugate.[2][3]
Quantitative Data and Chemical Properties
The term "this compound" typically refers to a family of reagents where the length of the PEG spacer can vary. This variation affects the molecular weight and overall length of the linker. Below is a summary of common this compound variants.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula |
| This compound (No PEG) | Not Available | 352.35 | C17H16N6O3 |
| Methyltetrazine-PEG2-Maleimide | Not Available | 511.53 | C24H29N7O6 |
| Methyltetrazine-PEG4-Maleimide | 1802908-02-6 | 514.53 | C24H30N6O7 |
Reaction Mechanisms and Signaling Pathways
The utility of this compound linkers is rooted in the sequential or independent execution of two orthogonal reactions. Understanding these mechanisms is critical for designing successful bioconjugation strategies.
Thiol-Maleimide Conjugation
The maleimide group reacts with a thiol via a Michael addition mechanism.[4] This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[4][5] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues in proteins.[4] The resulting thioether bond is generally stable under physiological conditions, although some studies have noted potential reversibility through a retro-Michael reaction.[6][7]
References
- 1. Methyltetrazine-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Methyltetrazine-PEG6-Maleimide | AxisPharm [axispharm.com]
- 3. Methyltetrazine-PEG8-Maleimide | AxisPharm [axispharm.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methyltetrazine-Maleimide Bioconjugation of Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted therapeutics has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which combine the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker technology connecting the antibody and the payload is a critical component that dictates the efficacy, stability, and overall success of an ADC. This document provides a detailed protocol for the bioconjugation of antibodies using a methyltetrazine-maleimide linker, a bifunctional reagent that enables a two-step bioorthogonal conjugation strategy.
The this compound linker offers a strategic advantage by decoupling the antibody modification from the drug conjugation. First, the maleimide (B117702) moiety reacts with endogenous or engineered thiol groups on the antibody. Subsequently, the methyltetrazine group reacts with a trans-cyclooctene (B1233481) (TCO)-modified payload in a highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, also known as tetrazine ligation. This bioorthogonal approach allows for the pre-modification of the antibody and subsequent ligation with the desired payload, offering flexibility and control over the final ADC construct.
Principle of the Two-Step Bioconjugation
The this compound bioconjugation strategy involves two key chemical reactions:
-
Maleimide-Thiol Conjugation: The maleimide group reacts with free sulfhydryl (-SH) groups on the antibody to form a stable thioether bond. These sulfhydryl groups can be generated by the reduction of interchain disulfide bonds within the antibody's hinge region.
-
Tetrazine-TCO Ligation: The methyltetrazine moiety on the linker-modified antibody reacts with a trans-cyclooctene (TCO)-functionalized payload. This bioorthogonal "click chemistry" reaction is extremely fast and proceeds with high specificity under biocompatible conditions, forming a stable covalent bond and releasing nitrogen gas as the only byproduct.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the this compound bioconjugation process.
Table 1: Reaction Parameters and Efficiency
| Parameter | Value | Reference |
| Maleimide-Thiol Reaction pH | 6.5 - 7.5 | [2] |
| Maleimide-Thiol Reaction Time | 1 - 3 hours at room temperature | [2] |
| Tetrazine-TCO Ligation Reaction Time | < 90 minutes at room temperature | [3] |
| Typical Molar Excess of this compound Linker | 5 - 20 fold over antibody | [2] |
| Typical Molar Excess of TCO-Payload | 1.5 - 3 fold over antibody-linker | [4] |
| Conjugation Efficiency | >90% | [1] |
Table 2: Stability of Antibody-Drug Conjugates
| Condition | Parameter | Result | Reference |
| In Vitro (Human Plasma) | Drug deconjugation after 6 days | ADC dependent, can be significant for standard maleimides | [5] |
| In Vitro (Mouse Plasma) | Drug deconjugation after 6 days | ADC dependent, can be significant for standard maleimides | [5] |
| In Vitro (Maleamic Methyl Ester-based Linker in Albumin Solution) | Payload shedding after 14 days at 37°C | ~3.8% | [6] |
| In Vivo (Methyltetrazine-modified IgG) | Activity decrease after 1 month at 4°C | 10-20% | [3] |
Note: The stability of the maleimide-thiol linkage can be a concern due to a retro-Michael reaction, leading to drug deconjugation.[7][8] The use of stabilized maleimides or maleamic acids can significantly improve the stability of the resulting ADC.[6][8]
Table 3: Characterization of Antibody-Drug Conjugates
| Characterization Method | Purpose | Typical Results | Reference |
| Hydrophobic Interaction Chromatography (HIC) | Determination of Drug-to-Antibody Ratio (DAR) and assessment of hydrophobicity. | Separation of species with different DARs (e.g., DAR0, DAR2, DAR4, DAR6, DAR8). | [9][10] |
| Size Exclusion Chromatography (SEC) | Analysis of aggregation and fragmentation. | Quantification of monomer, aggregate, and fragment percentages. | [11] |
| Mass Spectrometry (MS) | Confirmation of conjugation and determination of DAR. | Provides accurate mass of the ADC and its fragments, confirming payload attachment. | [12][13] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the generation of an antibody-drug conjugate using a this compound linker.
Materials and Reagents
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-PEGn-Maleimide linker (n can be varied to adjust hydrophilicity)
-
TCO-functionalized cytotoxic payload
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0-7.5
-
Quenching reagent: N-acetylcysteine
-
Purification columns: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) and Hydrophobic Interaction Chromatography (HIC) column
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Standard laboratory equipment (pipettes, tubes, spectrophotometer, HPLC system)
Protocol 1: Antibody Reduction and Linker Conjugation
This protocol describes the reduction of the antibody's interchain disulfide bonds and subsequent conjugation with the this compound linker.
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
-
Antibody Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-3 hours at 37°C to reduce the interchain disulfide bonds.[2]
-
-
Removal of Excess TCEP:
-
Immediately after reduction, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with Reaction Buffer.
-
-
Linker Conjugation:
-
Immediately before use, dissolve the Methyltetrazine-PEGn-Maleimide linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Add a 5-20 fold molar excess of the linker solution to the reduced and purified antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-3 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Antibody-Linker Conjugate:
-
Purify the methyltetrazine-modified antibody from excess linker and quenching reagent using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Bioorthogonal Ligation with TCO-Payload
This protocol describes the "click" reaction between the methyltetrazine-modified antibody and the TCO-functionalized payload.
-
Preparation of TCO-Payload:
-
Dissolve the TCO-functionalized cytotoxic payload in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Bioorthogonal Ligation Reaction:
-
Purification of the Final Antibody-Drug Conjugate:
-
Purify the final ADC from unreacted TCO-payload and other small molecules using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.
-
For further purification and characterization, analytical and preparative HIC can be employed to separate ADCs with different drug-to-antibody ratios (DARs).[9][14]
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety.
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules. This allows for the determination of the average DAR and the distribution of different DAR species.[9][10]
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload, the average DAR can be calculated.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the exact mass of the ADC, thereby confirming the number of conjugated payloads.[12][13]
-
-
Analysis of Aggregation and Fragmentation:
-
Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size, allowing for the quantification of monomers, aggregates, and fragments in the final ADC preparation.[11]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC generation.
HER2 Signaling Pathway and ADC Mechanism of Action
Antibody-drug conjugates targeting the HER2 receptor are a prominent class of cancer therapeutics. The following diagram illustrates the HER2 signaling pathway and the mechanism by which a HER2-targeting ADC exerts its cytotoxic effect.
Caption: HER2 signaling and ADC mechanism.[15][16]
References
- 1. Methyltetrazine-PEG6-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Site-Specific Protein Labeling with Methyltetrazine-Maleimide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific protein modification is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), the development of diagnostic assays, and fundamental research in proteomics. The Methyltetrazine-Maleimide linker is a heterobifunctional reagent designed for a two-step, site-specific protein labeling strategy. This method combines the high selectivity of the maleimide-thiol reaction with the rapid and bioorthogonal kinetics of the inverse-electron-demand Diels-Alder (iEDDA) "click" reaction.[1][2]
The process first involves the reaction of the maleimide (B117702) group with a sulfhydryl (-SH) group, typically from a cysteine residue on the target protein.[3][4] This reaction is highly chemoselective at neutral pH.[5][6] Once the protein is functionalized with the methyltetrazine moiety, a second molecule containing a strained alkene, such as trans-cyclooctene (B1233481) (TCO), can be "clicked" onto the protein with exceptionally fast reaction rates and high specificity, even in complex biological media.[2][7] This application note provides a summary of reaction parameters and detailed protocols for this powerful bioconjugation technique.
Chemical Principle
The labeling strategy occurs in two sequential stages:
-
Thiol-Specific Conjugation: The maleimide group reacts with a free sulfhydryl group on a protein's cysteine residue via a Michael addition reaction, forming a stable covalent thioether bond.[4][6] This step attaches the methyltetrazine handle to a specific site on the protein.
-
Bioorthogonal Ligation: The methyltetrazine-functionalized protein is then reacted with a molecule bearing a trans-cyclooctene (TCO) group. The iEDDA cycloaddition reaction proceeds rapidly and irreversibly, forming a stable conjugate.[1][2]
Data Presentation: Reaction Parameters
The efficiency of the conjugation is dependent on several key parameters. The following table summarizes the generally recommended conditions for the initial thiol-maleimide reaction.
| Parameter | Recommended Condition | Notes | Reference(s) |
| pH | 6.5 - 7.5 | The reaction is highly selective for thiols in this range. Above pH 7.5, reactivity with amines (e.g., lysine) increases.[5][8] | [5][6][9] |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction is faster at room temperature. 4°C is used for sensitive proteins or overnight incubations. | [9] |
| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Time can be optimized depending on the specific protein and reagent concentrations. | [9][10] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | An excess of the maleimide reagent drives the reaction to completion. The optimal ratio should be determined empirically.[8][10][11] | [8][9][11] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[3][12][13] | [3][12][13] |
| Buffer System | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines like Tris can compete with the reaction at higher pH values.[12][14] | [3][12][14] |
Experimental Workflow
The overall process involves preparing the protein, conjugating it with the this compound linker, purifying the intermediate, and performing the final click reaction with a TCO-labeled molecule.
Detailed Experimental Protocols
This protocol is a general guideline and may require optimization for specific proteins and applications.
Part 1: Protein Preparation and Conjugation with this compound
-
Prepare Protein Solution :
-
Dissolve the protein containing one or more cysteine residues in a degassed, amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES) at a pH between 7.0 and 7.5.[14]
-
The recommended protein concentration is between 1-10 mg/mL.[13]
-
Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., argon or nitrogen) to prevent re-oxidation of thiols.[3][12]
-
-
Reduce Disulfide Bonds (Optional but Recommended) :
-
To ensure the availability of free thiol groups, reduction of existing disulfide bonds is often necessary.[3][5]
-
Add a 10- to 50-fold molar excess of a phosphine-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[12][15] TCEP is recommended as it does not contain thiols and does not need to be removed before adding the maleimide reagent.[14][15]
-
Incubate the mixture for 30 to 60 minutes at room temperature.[9][14]
-
-
Prepare this compound (Me-Tet-Mal) Reagent :
-
Immediately before use, allow the vial of Me-Tet-Mal to warm to room temperature.
-
Dissolve the reagent in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3][14] Aqueous solutions of maleimides are susceptible to hydrolysis and should be prepared fresh.[8]
-
-
Perform the Conjugation Reaction :
-
Add the Me-Tet-Mal stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (reagent:protein).[8][11] Add the stock solution dropwise while gently stirring.
-
The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should ideally be below 10% to avoid protein denaturation.[6]
-
Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[10][15]
-
Part 2: Purification of the Methyltetrazine-Labeled Protein
-
Remove Excess Reagent : It is crucial to remove the unreacted Me-Tet-Mal to prevent it from reacting with the TCO-molecule in the next step.
-
Purification :
-
The most common method for purification is size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25).[10]
-
Equilibrate the column with the desired buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column. The larger, labeled protein will elute first, while the smaller, unreacted Me-Tet-Mal reagent will be retained longer.
-
Collect the protein-containing fractions. Protein elution can be monitored by measuring absorbance at 280 nm.
-
Part 3: Bioorthogonal Ligation with a TCO-Functionalized Molecule
-
Prepare TCO-Molecule : Dissolve the TCO-functionalized molecule (e.g., TCO-dye, TCO-drug) in a suitable solvent (e.g., DMSO or the reaction buffer).
-
Perform the Click Reaction :
-
To the purified Methyltetrazine-labeled protein, add the TCO-molecule. A molar ratio of 1.5 to 5 equivalents of the TCO-molecule relative to the protein is typically sufficient due to the high reaction efficiency.
-
Incubate the reaction for 30 to 60 minutes at room temperature. The iEDDA reaction is often complete within minutes.
-
-
Final Purification (Optional) : If necessary, a final purification step via SEC or dialysis can be performed to remove any excess TCO-molecule.
Part 4: Analysis and Characterization
-
Confirmation of Labeling : Successful conjugation can be confirmed using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (for precise mass determination), or UV-Vis spectroscopy (if the label is a chromophore).
-
Degree of Labeling (DOL) : The DOL, or the average number of labels per protein, can be calculated using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the label at its specific maximum absorbance wavelength (A_max).[11][15]
-
The formula, including a correction factor (CF) for the label's absorbance at 280 nm, is: DOL = (A_max / ε_label) / ((A_280 - (A_max * CF)) / ε_protein) where ε is the molar extinction coefficient.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyltetrazine-PEG6-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Site-Specific Protein Labeling with Tetrazine Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 14. benchchem.com [benchchem.com]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Creating Antibody-Drug Conjugates Using Methyltetrazine-Maleimide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker technology connecting the antibody and the payload is critical for the efficacy and safety of the ADC. This document provides detailed application notes and protocols for the creation of ADCs using a Methyltetrazine-Maleimide heterobifunctional linker. This approach utilizes bioorthogonal click chemistry, specifically the inverse electron demand Diels-Alder (iEDDA) reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO), to afford a stable and homogenous ADC.
The this compound linker allows for a two-stage conjugation strategy. First, the cytotoxic payload, containing a thiol group, is conjugated to the maleimide (B117702) moiety of the linker. In parallel, the antibody is modified to incorporate a TCO group. The final ADC is then assembled through the highly efficient and specific iEDDA reaction between the methyltetrazine-functionalized payload and the TCO-modified antibody. This method offers precise control over the conjugation site and the drug-to-antibody ratio (DAR), leading to a more homogenous product with an improved therapeutic window.
Principle of the Method
The creation of an ADC using a this compound linker involves three key stages:
-
Payload-Linker Conjugation: A thiol-containing cytotoxic payload is reacted with the maleimide group of the this compound linker via a Michael addition reaction, forming a stable thioether bond.
-
Antibody Modification: The antibody is functionalized with a TCO group, typically by reacting lysine (B10760008) residues with a TCO-NHS ester.
-
Bioorthogonal Ligation: The methyltetrazine-activated payload is then "clicked" onto the TCO-modified antibody through an iEDDA reaction, forming a stable dihydropyridazine (B8628806) linkage.
This bioorthogonal approach is highly chemoselective, meaning the tetrazine and TCO groups react specifically with each other without interfering with other functional groups present in a biological environment.[1] The reaction is also extremely fast and proceeds under mild, physiological conditions, preserving the integrity and function of the antibody.[1][2]
Experimental Protocols
Protocol 1: Preparation of Thiol-Containing Payload
For cytotoxic payloads that do not possess a native thiol group, one must be introduced. This protocol provides a general method for introducing a thiol group.
Materials:
-
Cytotoxic payload with a reactive functional group (e.g., amine, carboxylic acid)
-
Thiol-containing modification reagent (e.g., N-Succinimidyl S-acetylthioacetate (SATA), 2-Iminothiolane (Traut's reagent))
-
Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Deacetylation solution (for SATA modification): 0.5 M hydroxylamine, 25 mM EDTA in PBS, pH 7.5
-
Purification system (e.g., Reverse Phase HPLC)
Procedure:
-
Dissolve the cytotoxic payload in an appropriate organic solvent (e.g., DMSO, DMF).
-
Dissolve the thiol-containing modification reagent in the reaction buffer.
-
Add the modification reagent to the payload solution at a defined molar excess (typically 2-5 fold).
-
Incubate the reaction at room temperature for 1-2 hours.
-
If using SATA, add the deacetylation solution and incubate for an additional 2 hours at room temperature to expose the free thiol.
-
Purify the thiol-modified payload using Reverse Phase HPLC.
-
Confirm the structure and purity of the product by LC-MS.
Protocol 2: Conjugation of Thiol-Payload to this compound Linker
Materials:
-
Thiol-containing payload
-
This compound linker
-
Reaction buffer: PBS, pH 6.5-7.5, containing 5 mM EDTA
-
Organic co-solvent (e.g., DMSO or DMF)
-
Purification system (e.g., Reverse Phase HPLC)
Procedure:
-
Dissolve the thiol-containing payload in the reaction buffer, with a small amount of organic co-solvent if needed for solubility.
-
Dissolve the this compound linker in DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Add the this compound stock solution to the payload solution at a slight molar excess (e.g., 1.1-1.5 equivalents).
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Methyltetrazine-payload conjugate by Reverse Phase HPLC.
-
Characterize the final product by LC-MS to confirm the molecular weight of the conjugate.
Protocol 3: Antibody Modification with TCO-NHS Ester
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Reaction buffer: Bicarbonate buffer (100 mM, pH 8.5)
-
Anhydrous DMSO
-
Desalting column (e.g., PD-10)
Procedure:
-
Buffer exchange the mAb into the reaction buffer to a concentration of 5-10 mg/mL.
-
Prepare a stock solution of TCO-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Add the TCO-NHS ester stock solution to the antibody solution at a molar excess of 10-20 fold. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction at room temperature for 60-90 minutes with gentle mixing.[3]
-
Remove the excess, unreacted TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Determine the concentration of the TCO-modified antibody using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL) of TCO on the antibody can be determined by reacting a small aliquot with a fluorescently-labeled tetrazine and measuring the fluorescence.
Protocol 4: Final ADC Synthesis via iEDDA Reaction
Materials:
-
TCO-modified antibody
-
Methyltetrazine-payload conjugate
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Dissolve the purified Methyltetrazine-payload conjugate in PBS, with a small amount of DMSO if necessary.
-
Add the Methyltetrazine-payload conjugate to the TCO-modified antibody solution at a molar excess of 1.5-3 fold per TCO group.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction is typically very fast.[2]
-
Monitor the completion of the reaction by LC-MS, observing the shift in the molecular weight of the antibody light and heavy chains.
-
Purify the final ADC from unreacted Methyltetrazine-payload and other small molecules using a desalting column or size exclusion chromatography (SEC).[4]
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
Protocol 5: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the DAR and the distribution of different drug-loaded species.[5]
Materials:
-
HIC column (e.g., Butyl-NP)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample (typically 20-50 µg).
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
The unconjugated antibody will elute first, followed by ADC species with increasing DAR, as the hydrophobicity increases with the number of conjugated payloads.
-
Calculate the average DAR using the following formula, where An is the peak area of the ADC with n drugs and n is the number of drugs conjugated:[6]
Average DAR = Σ(An * n) / ΣAn
Protocol 6: ADC Analysis by LC-MS
LC-MS analysis provides information on the molecular weight of the ADC and the drug load on the light and heavy chains.[7]
Materials:
-
LC-MS system (e.g., Q-TOF)
-
Reversed-phase column (e.g., C4)
-
Reducing agent (e.g., DTT)
-
Deglycosylating enzyme (e.g., PNGase F) (optional)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
(Optional) To simplify the mass spectra, deglycosylate the ADC by treating it with PNGase F according to the manufacturer's protocol.
-
Reduce the interchain disulfide bonds of the ADC by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes. This will separate the light and heavy chains.
-
Inject the reduced (and optionally deglycosylated) sample into the LC-MS system.
-
Separate the light and heavy chains using a gradient of Mobile Phase B.
-
Acquire the mass spectra for the eluting peaks.
-
Deconvolute the mass spectra to determine the molecular weights of the unconjugated and drug-conjugated light and heavy chains.
-
The number of drugs per chain can be calculated from the mass shift between the modified and unmodified chains.
In Vitro Evaluation
Protocol 7: Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, which is crucial for predicting its in vivo performance.[8]
Materials:
-
Purified ADC
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
LC-MS system for DAR analysis
Procedure:
-
Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, quench the sample by freezing it at -80°C.
-
Analyze the samples by LC-MS to determine the average DAR as described in Protocol 6.
-
A stable ADC will show minimal decrease in the average DAR over time.
Protocol 8: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.[3][9]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Treat the cells with the ADC and controls and incubate for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Data Presentation
Table 1: Representative Quantitative Data for ADC Synthesis and Characterization
| Parameter | Typical Value | Method |
| TCO:Antibody Molar Ratio (for modification) | 10:1 - 20:1 | N/A |
| TCO per Antibody (DOL) | 2 - 4 | Fluorometric Assay |
| Methyltetrazine-Payload:TCO Molar Ratio (for iEDDA) | 1.5:1 - 3:1 | N/A |
| iEDDA Reaction Time | < 2 hours | LC-MS |
| Final ADC Purity | > 95% | SEC-HPLC |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC |
Table 2: Representative In Vitro Stability and Potency Data
| Assay | Parameter | Typical Value | Cell Line / Matrix |
| Plasma Stability | % Intact ADC (after 7 days in human plasma) | > 90% | Human Plasma |
| Cytotoxicity | IC50 (Antigen-Positive Cells) | 0.1 - 10 nM | e.g., SK-BR-3 (HER2+) |
| Cytotoxicity | IC50 (Antigen-Negative Cells) | > 1000 nM | e.g., MDA-MB-468 (HER2-) |
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Inverse electron demand Diels-Alder reaction.
Caption: Representative HIC-HPLC chromatogram.
References
- 1. Methyltetrazine-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Peptide Modification using Methyltetrazine-Maleimide Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the site-specific modification of peptides using Methyltetrazine-Maleimide chemistry. This powerful two-step strategy enables the precise introduction of a methyltetrazine moiety onto a peptide, which can then be used for bioorthogonal ligation with a trans-cyclooctene (B1233481) (TCO)-modified molecule. This technology is invaluable for a wide range of applications, including fluorescent labeling, PET imaging, drug delivery, and studying protein-protein interactions.
Introduction
The this compound protocol is a bioorthogonal "click chemistry" technique that allows for the covalent attachment of molecules to peptides in a highly specific and efficient manner. The method relies on two key reactions:
-
Maleimide-Thiol Reaction: The maleimide (B117702) group of the this compound linker reacts specifically with the thiol group of a cysteine residue within the peptide sequence, forming a stable thioether bond. This reaction is highly selective for cysteines under mild pH conditions.
-
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: The tetrazine moiety, now attached to the peptide, undergoes an extremely rapid and specific "click" reaction with a trans-cyclooctene (TCO) derivative. This reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes.
This two-step approach provides a robust and versatile platform for peptide modification, enabling the attachment of a wide variety of functional molecules, such as imaging agents, therapeutic payloads, or affinity tags.
Quantitative Data Summary
The following tables summarize key quantitative data for the two-step peptide modification process.
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity while minimizing side reactions with amines and hydrolysis of the maleimide group.[1] |
| Temperature | 4°C - 25°C (Room Temperature) | 4°C for sensitive peptides (overnight incubation); Room temperature for faster reactions (1-4 hours).[2][3] |
| This compound:Peptide Molar Ratio | 10:1 to 20:1 | An excess of the maleimide reagent helps to drive the reaction to completion.[3] |
| TCEP Molar Excess (for disulfide reduction) | 10x - 100x | Ensures complete reduction of any disulfide bonds to free thiols, making the cysteine available for conjugation.[3][4] |
Table 2: Reaction Parameters for Tetrazine-TCO Ligation
| Parameter | Value | Notes |
| Reaction Time | 5 - 60 minutes | The iEDDA reaction is exceptionally fast, often reaching completion in a short timeframe at room temperature.[2][5] |
| Labeling Yield | >90% | The tetrazine-TCO ligation is highly efficient, resulting in high yields of the final conjugated peptide.[5] |
| Conjugation Efficiency | >99% | The bioorthogonal nature of the click reaction leads to very high conjugation efficiency with minimal side products.[6] |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | This high rate constant is indicative of the rapid kinetics of the tetrazine-TCO reaction.[6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the modification of a cysteine-containing peptide using this compound and subsequent ligation with a TCO-functionalized molecule.
Part 1: Labeling of a Cysteine-Containing Peptide with this compound
Materials:
-
Cysteine-containing peptide
-
This compound
-
Degassed reaction buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification system (e.g., HPLC, desalting columns)
Procedure:
-
Peptide Preparation:
-
This compound Reagent Preparation:
-
Immediately before use, prepare a 5-20 mM stock solution of this compound in anhydrous DMSO.[2]
-
-
Conjugation Reaction:
-
Purification of the Methyltetrazine-Labeled Peptide:
-
Remove the excess, unreacted this compound reagent using a desalting spin column, dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified Methyltetrazine-labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm successful conjugation. An increase in mass corresponding to the addition of the this compound linker should be observed.[7][8]
-
Part 2: Bioorthogonal Ligation with a TCO-Functionalized Molecule
Materials:
-
Purified Methyltetrazine-labeled peptide
-
TCO-functionalized molecule (e.g., TCO-PEG-Fluorophore, TCO-Biotin)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Ligation Reaction:
-
Purification of the Final Conjugate:
-
Purify the final peptide conjugate to remove any unreacted TCO-functionalized molecule using an appropriate method such as desalting columns, dialysis, or RP-HPLC.
-
Characterize the final product by mass spectrometry and, if applicable, by UV-Vis spectroscopy to confirm the successful ligation and determine the final concentration.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for this compound peptide modification.
Application Example: Studying G-Protein Coupled Receptor (GPCR) Signaling
While a specific study utilizing the this compound two-step protocol to elucidate a signaling pathway was not identified in the search, this methodology is well-suited for such investigations. For instance, a peptide ligand for a specific GPCR could be modified with a fluorescent TCO molecule using the described protocol.
Conceptual Application:
-
Prepare the Labeled Ligand: A known peptide agonist for a GPCR of interest is synthesized with a cysteine residue at a position that does not interfere with receptor binding. This peptide is then labeled with this compound and subsequently conjugated to a TCO-fluorophore.
-
Cell-Based Assays: The fluorescently labeled peptide agonist is incubated with cells expressing the target GPCR.
-
Visualize Receptor Dynamics: Using fluorescence microscopy techniques such as confocal microscopy or single-molecule tracking, researchers can visualize the binding of the peptide to the GPCR on the cell surface in real-time.
-
Investigate Downstream Signaling: The activation of the GPCR by the labeled agonist can be correlated with downstream signaling events. For example, the recruitment of G-proteins or β-arrestin to the activated receptor could be monitored using complementary techniques like FRET (Förster Resonance Energy Transfer) or BRET (Bioluminescence Resonance Energy Transfer). This would allow for a direct link between ligand binding and the initiation of the signaling cascade.
This approach would provide valuable insights into the kinetics of ligand-receptor interactions and the subsequent activation of intracellular signaling pathways, contributing to a better understanding of GPCR biology and aiding in the development of novel therapeutics. The high specificity and bioorthogonality of the Methyltetrazine-TCO ligation make it an ideal tool for these sophisticated cell-based studies.[9][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. biotium.com [biotium.com]
- 5. Site-Specific Labeling of Proteins and Peptides with Trans-cyclooctene Containing Handles Capable of Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MSn analysis of nonderivatized and Mtpp-derivatized peptides – secrets of science [shimadzu-webapp.eu]
- 7. researchgate.net [researchgate.net]
- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 9. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biophysical characterization of G-protein coupled receptor-peptide ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective covalent labeling of tag-fused GPCR proteins on live cell surface with a synthetic probe for their functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyltetrazine-Maleimide in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Methyltetrazine-Maleimide as a powerful bifunctional linker for live-cell imaging. This reagent facilitates a two-step labeling strategy, enabling the precise attachment of imaging probes to proteins of interest in their native cellular environment. This method leverages the high specificity and efficiency of both thiol-maleimide chemistry and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) cycloaddition.
The protocol involves the initial labeling of a target protein containing a cysteine residue with the maleimide (B117702) moiety of this compound. Subsequently, a fluorescent probe functionalized with a trans-cyclooctene (B1233481) (TCO) group is introduced. The methyltetrazine and TCO moieties undergo a rapid and highly specific "click" reaction, resulting in the fluorescent labeling of the target protein. This approach is particularly advantageous for studying protein localization, trafficking, and dynamics in living cells with minimal perturbation to cellular processes.[1][2][3]
Core Principles and Advantages
The use of this compound in live-cell imaging is based on two key chemical reactions:
-
Maleimide-Thiol Conjugation: The maleimide group reacts specifically and efficiently with the sulfhydryl (thiol) group of cysteine residues on proteins to form a stable thioether bond. This reaction is highly selective at physiological pH (6.5-7.5).[2][4]
-
Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition: The methyltetrazine moiety reacts with a TCO-functionalized molecule in a bioorthogonal manner. This "click" reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for a catalyst.[1][3][5]
Advantages of this approach include:
-
High Specificity: The combination of selective maleimide-thiol chemistry and bioorthogonal tetrazine-TCO ligation ensures precise labeling of the target protein.[1][3]
-
Rapid Kinetics: The iEDDA reaction is one of the fastest bioorthogonal reactions known, allowing for efficient labeling even at low concentrations of reactants.[1][5]
-
Biocompatibility: Both reactions proceed under mild, physiological conditions, making them suitable for use in living cells without causing significant toxicity.[3][4]
-
Fluorogenic Potential: Many tetrazine-dye conjugates exhibit fluorescence quenching that is relieved upon reaction with TCO, leading to a significant increase in the fluorescence signal and a high signal-to-noise ratio.[6]
Quantitative Data
The efficiency of the Methyltetrazine-TCO ligation is critical for successful live-cell imaging. The following table summarizes key quantitative parameters for the reactions involved.
| Parameter | Value | Conditions | Reference |
| iEDDA Reaction Rate Constant (Tetrazine-TCO) | Up to 105 M-1s-1 | Aqueous media, neutral pH, room temperature | [5] |
| Fluorescence Turn-On Ratio (Tetrazine-Dye with TCO) | 15-40 fold increase | For shorter wavelength absorbing dyes (e.g., ATTO425, ATTO465, ATTO488) in PBS, pH 7.4 | [7][8] |
| Fluorescence Turn-On Ratio (Tetrazine-Dye with TCO) | ≥ 6 fold increase | For red-absorbing dyes (e.g., Me-Tet-ATTO655, Me-Tet-ATTO680) in PBS, pH 7.4 | [7][8] |
| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | Aqueous buffer | [2][4][9] |
| Recommended Molar Excess (Maleimide:Protein) | 10:1 - 20:1 | For initial optimization | [10] |
| Recommended Molar Excess (Tetrazine-labeled protein:TCO-probe) | 1.1 - 5 fold molar excess of tetrazine-labeled protein | For protein-protein conjugation | [9] |
| Recommended TCO-probe Concentration for Imaging | 1 - 5 µM | For live-cell staining | [11] |
Experimental Protocols
This section provides detailed protocols for the two-stage labeling of proteins in live cells using this compound.
Protocol 1: Labeling of Target Protein with this compound
This protocol describes the conjugation of this compound to a cysteine-containing protein.
Materials:
-
Protein of interest (containing at least one accessible cysteine residue)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.0-7.5, degassed.[12][13]
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)[12][13]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[12][13]
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10][13] Note: Avoid using DTT as it needs to be removed before adding the maleimide reagent.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10]
-
-
Labeling Reaction:
-
Purification:
-
Remove the excess, unreacted this compound using a desalting column or by dialysis against the desired storage buffer (e.g., PBS).
-
Protocol 2: Live-Cell Imaging of Methyltetrazine-Labeled Protein with a TCO-Fluorophore
This protocol describes the "click" reaction between the methyltetrazine-labeled protein and a TCO-conjugated fluorescent dye in live cells.
Materials:
-
Cells expressing the methyltetrazine-labeled protein of interest
-
TCO-conjugated fluorescent dye (TCO-Fluorophore)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and culture under standard conditions to allow for adherence and expression of the target protein.
-
-
Labeling with TCO-Fluorophore:
-
Prepare a stock solution of the TCO-Fluorophore in DMSO.
-
Dilute the TCO-Fluorophore stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM.[11] The optimal concentration should be determined empirically to maximize signal and minimize background.
-
Remove the culture medium from the cells and gently wash once with pre-warmed imaging medium.
-
Add the TCO-Fluorophore containing imaging medium to the cells.
-
-
Incubation:
-
Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. The incubation time may need to be optimized.
-
-
Washing (Optional but Recommended):
-
For probes that are not highly fluorogenic, it is recommended to wash the cells to reduce background fluorescence. Gently remove the labeling medium and wash the cells two to three times with fresh, pre-warmed imaging medium.[11]
-
-
Live-Cell Imaging:
-
Mount the imaging dish on the fluorescence microscope.
-
Acquire images using the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Time-lapse imaging can be performed to monitor the dynamics of the labeled protein in real-time.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for live-cell imaging using this compound.
Caption: The inverse electron demand Diels-Alder reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Live‐Cell Localization Microscopy with a Fluorogenic and Self‐Blinking Tetrazine Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. interchim.fr [interchim.fr]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Fluorescent Labeling of Proteins with Methyltetrazine-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in complex biological systems. Methyltetrazine-Maleimide is a heterobifunctional linker that offers a versatile, two-step strategy for protein labeling. This reagent combines a thiol-reactive maleimide (B117702) group for initial protein conjugation with a methyltetrazine moiety, which can undergo a highly efficient and specific bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO)-functionalized fluorescent probe.[1][2][3]
This two-step approach provides exceptional control over the labeling process and is particularly advantageous for applications requiring precise stoichiometry or the use of sensitive fluorophores. The maleimide group selectively reacts with free sulfhydryl groups on cysteine residues within the protein.[4][5] The subsequent inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the tetrazine and a TCO-tagged molecule is extremely fast and occurs under biocompatible conditions, making it ideal for live-cell imaging and in vivo studies.[6][7][8]
Principle of the Reaction
The labeling process involves two key chemical reactions:
-
Thiol-Maleimide Ligation: The maleimide group reacts with the thiol group of a cysteine residue on the protein via a Michael addition reaction, forming a stable thioether bond.[9][10] This reaction is highly selective for thiols at a pH range of 6.5-7.5.[9]
-
Tetrazine-TCO Bioorthogonal "Click" Reaction: The methyltetrazine moiety on the protein then serves as a handle for the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO)-derivatized fluorescent dye. This "click" reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly even at low concentrations and without the need for a catalyst.[6][8][11]
Data Presentation
Table 1: General Reaction Conditions for Maleimide-Thiol Ligation
| Parameter | Recommended Condition | Expected Efficiency |
| pH | 6.5 - 7.5 | High |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. |
| Reaction Time | 2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | High |
| Protein Concentration | 1-10 mg/mL | - |
Table 2: Comparison of Bioorthogonal Reaction Kinetics
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| Tetrazine-TCO Ligation | > 800 (up to 10⁶)[6][8] | Extremely fast, catalyst-free, highly specific. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | ~1 | Slower than iEDDA, catalyst-free. |
| Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | 10² - 10³ | Faster than SPAAC, but requires a cytotoxic copper catalyst. |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol details the initial conjugation of the this compound linker to the protein of interest.
Materials:
-
Protein of interest containing at least one free cysteine residue
-
This compound linker
-
Reaction Buffer: Degassed 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5.[5]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Protein Preparation: a. Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[4][9] b. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution.[5][9] c. Incubate at room temperature for 20-30 minutes. If using a reducing agent other than TCEP, it must be removed before adding the maleimide reagent.
-
This compound Stock Solution Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[12] b. Vortex briefly to ensure the linker is fully dissolved.
-
Conjugation Reaction: a. Add the this compound stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (linker:protein).[12] b. Gently mix the reaction solution. c. Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.
-
Purification: a. Remove the excess, unreacted this compound using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[5][9] This step is crucial to prevent non-specific labeling in subsequent steps.
-
Characterization (Optional but Recommended): a. Determine the degree of labeling (DOL), which represents the average number of linker molecules conjugated to each protein molecule. This can be assessed using mass spectrometry.
Protocol 2: Fluorescent Labeling via Tetrazine-TCO Click Chemistry
This protocol describes the second step, where the tetrazine-modified protein is labeled with a TCO-functionalized fluorescent dye.
Materials:
-
Tetrazine-modified protein (from Protocol 1)
-
TCO-functionalized fluorescent dye
-
Reaction Buffer: PBS or other suitable biological buffer, pH 6.0-9.0[8]
Procedure:
-
TCO-Fluorophore Stock Solution Preparation: a. Prepare a stock solution of the TCO-functionalized fluorescent dye in a compatible solvent (e.g., DMSO). The concentration will depend on the specific dye and experimental requirements.
-
Click Reaction: a. To the solution of the tetrazine-modified protein, add the TCO-functionalized fluorescent dye. A 1:1 to 1.5:1 molar ratio of TCO-dye to tetrazine-protein is a good starting point. b. The reaction is typically very fast and can be complete within minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.[13]
-
Purification (Optional): a. If necessary, remove any unreacted TCO-fluorophore by size-exclusion chromatography or dialysis.
-
Characterization: a. The final fluorescently labeled protein can be characterized by UV-Vis spectroscopy to determine the protein concentration (at 280 nm) and the fluorophore concentration (at its maximum absorbance wavelength).[9][12] b. The degree of labeling can be calculated from these absorbance values.
Mandatory Visualization
Caption: Experimental workflow for two-step protein labeling.
Caption: Chemical reactions in the labeling process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyltetrazine-PEG6-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Methyltetrazine-PEG8-Maleimide | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Efficient 18F labeling of cysteine containing peptides and proteins using the tetrazine-trans-cyclooctene ligation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Methyltetrazine-TCO Ligation: Principles and Protocols for Advanced Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Methyltetrazine-trans-cyclooctene (TCO) ligation is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific covalent bonding of molecules in complex biological environments. This reaction, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is prized for its exceptionally fast kinetics and high selectivity, proceeding efficiently under physiological conditions without the need for catalysts.[1][2] These characteristics make it an invaluable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging applications.[3]
This guide provides a detailed overview of the Methyltetrazine-TCO ligation, including its underlying mechanism, quantitative kinetic data, and step-by-step protocols for common applications.
Reaction Mechanism
The ligation between a methyltetrazine and a TCO molecule is a type of [4+2] cycloaddition. In this inverse-electron-demand variant, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. The reaction proceeds through a concerted cycloaddition to form an unstable dihydropyridazine (B8628806) intermediate, which rapidly undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂), irreversibly forming a stable covalent bond.[4][5]
Caption: Mechanism of the Methyltetrazine-TCO ligation.
Quantitative Data: Reaction Kinetics
The reaction kinetics of the Methyltetrazine-TCO ligation are exceptionally fast, with second-order rate constants that are among the highest reported for bioorthogonal reactions.[6] This high reactivity allows for efficient conjugation even at low concentrations of reactants, a significant advantage for in vivo applications. The table below summarizes representative kinetic data for the reaction of various tetrazine derivatives with TCO.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| 3-(p-benzylamino)-6-methyl-1,2,4,5-tetrazine | TCO | 26,000 ± 500 | PBS, 37°C | |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 ± 400 | 9:1 Methanol/Water | [4] |
| H-Tet (3-phenyl-1,2,4,5-tetrazine) | TCO | 30,000 | PBS, 37°C | |
| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | 22,000 ± 2,000 | PBS, 37°C | |
| mTz-pSar₂₀ | TCO-PEG₄ | 460 ± 0.2 | PBS, pH 7.4 | [6] |
| HELIOS 347Me | TCO-pSar₆₆ | 1806 | PBS, pH 7.4 | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for common applications of the Methyltetrazine-TCO ligation.
Protocol 1: Labeling of Antibodies with TCO-NHS Ester
This protocol describes the modification of an antibody with a TCO-NHS ester to introduce the TCO moiety onto lysine (B10760008) residues.
Materials:
-
Antibody of interest
-
TCO-PEG-NHS ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the amine-free reaction buffer at a concentration of 1-5 mg/mL using a desalting spin column.
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Antibody Labeling: Add a 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column. The TCO-labeled antibody is now ready for conjugation.
Protocol 2: General Methyltetrazine-TCO Ligation for Protein-Protein Conjugation
This protocol outlines the conjugation of a TCO-labeled protein with a methyltetrazine-labeled protein.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Methyltetrazine-labeled protein
-
Reaction buffer (e.g., PBS, pH 6-9)[1]
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled and methyltetrazine-labeled proteins in the reaction buffer.
-
Conjugation: Mix the TCO-labeled protein and the methyltetrazine-labeled protein in a 1:1 to 1:1.5 molar ratio.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by following the decrease in absorbance at approximately 520 nm.
-
Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted components by size-exclusion chromatography.
Protocol 3: In Vivo Pretargeting using Methyltetrazine-TCO Ligation
This protocol provides a general framework for a two-step in vivo pretargeting experiment, commonly used in targeted imaging and therapy.
Materials:
-
TCO-modified antibody (targeting agent)
-
Methyltetrazine-labeled payload (e.g., radiolabeled molecule, fluorescent dye)
-
Animal model (e.g., tumor-bearing mice)
-
Appropriate buffers for injection
Procedure:
-
Administration of Targeting Agent: Administer the TCO-modified antibody to the animal model via an appropriate route (e.g., intravenous injection).
-
Accumulation and Clearance: Allow sufficient time (typically 24-72 hours) for the antibody to accumulate at the target site (e.g., tumor) and for the unbound antibody to clear from systemic circulation.
-
Administration of Payload: Administer the methyltetrazine-labeled payload. The payload will rapidly circulate and react specifically with the TCO-modified antibody that has accumulated at the target site.
-
Analysis: At desired time points post-payload administration, perform the appropriate analysis (e.g., PET/SPECT imaging, fluorescence imaging, biodistribution studies).
Experimental and Logical Workflows
The development of antibody-drug conjugates (ADCs) is a prime application of Methyltetrazine-TCO ligation. The following diagram illustrates a typical workflow.
Caption: Workflow for ADC preparation via Methyltetrazine-TCO ligation.
Conclusion
The Methyltetrazine-TCO ligation has emerged as a powerful and versatile tool for bioconjugation. Its rapid kinetics, high specificity, and biocompatibility have solidified its role in the development of sophisticated biomolecular constructs for research, diagnostics, and therapeutics. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this cutting-edge technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Methyltetrazine-Maleimide Solutions in DMSO and DMF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-Maleimide is a bifunctional crosslinker pivotal in the field of bioconjugation and antibody-drug conjugate (ADC) development. It incorporates a maleimide (B117702) group for covalent linkage to thiol-containing molecules, such as proteins and peptides, and a tetrazine moiety that participates in rapid and specific bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles like trans-cyclooctene (B1233481) (TCO).[1] This dual functionality allows for the precise and stable labeling of biomolecules.
The preparation of stable and active this compound solutions is critical for successful conjugation. This document provides detailed application notes and protocols for the preparation of this compound solutions in dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), two common organic solvents for this application.
Data Presentation
Solubility and Stock Solution Parameters
Proper dissolution and storage of this compound are essential to maintain its reactivity. The following table summarizes key quantitative data for preparing stock solutions in DMSO and DMF.
| Parameter | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) |
| Reported Solubility | Up to 100 mg/mL (283.81 mM).[2] Ultrasonic agitation may be required.[2] | Soluble.[3] Recommended for preparing 5-20 mM stock solutions immediately before use.[4] |
| Recommended Stock Concentration | 5-20 mM[4] | 5-20 mM[4] |
| Solvent Purity | Anhydrous or newly opened DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2] | Fresh, anhydrous DMF is recommended to avoid hydrolysis of the maleimide group.[5][6] |
| Appearance of Solution | Clear, dark purple to black solution.[2] | Clear, dark purple to black solution. |
Stock Solution Storage and Stability
The stability of this compound is crucial for reproducible results. The following table outlines the recommended storage conditions for both the solid compound and its solutions.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 3 years[2][7] | Desiccate to protect from moisture.[8] |
| Solution in DMSO/DMF | -80°C | 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Solution in DMSO/DMF | -20°C | 1 month[2] | Suitable for short-term storage. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the steps for preparing a stock solution of this compound in either DMSO or DMF.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Microcentrifuge tubes or amber vials for storage
Procedure:
-
Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: In a fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO or DMF to the powder to achieve the desired concentration (e.g., 5-20 mM).[4] For example, to prepare a 10 mM solution, add the volume of solvent as calculated from the molarity tables provided by the supplier.[2]
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If complete dissolution is not achieved by vortexing, sonicate the solution in an ultrasonic bath for short intervals until the solution is clear.[2]
-
-
Aliquoting and Storage:
Protocol 2: General Procedure for Protein Labeling with this compound
This protocol provides a general workflow for the conjugation of this compound to a thiol-containing protein.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound stock solution in DMSO or DMF
-
Reaction Buffer: Thiol-free buffer with a pH of 6.5-7.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES).[4][5] It is recommended to degas the buffer to prevent re-oxidation of thiols.[5][6]
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent (optional): e.g., L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 4-fold molar excess for a 0.1 mM protein solution.[4]
-
The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10-15% to avoid protein precipitation, although this is protein-dependent.[4]
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2 hours at 4°C.[4]
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added to react with any excess this compound.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (desalting column) or dialysis.[4]
-
-
Characterization and Storage:
-
Characterize the resulting conjugate to determine the degree of labeling (DOL).
-
Store the purified conjugate under appropriate conditions, typically at 4°C for short-term storage or frozen for long-term storage.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions and performing bioconjugation.
Caption: Chemical reactions involving this compound.
References
- 1. Methyltetrazine-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyltetrazine-PEG3-maleimide, 1802908-02-6 | BroadPharm [broadpharm.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Methyltetrazine-PEG-Maleimide | PROTAC linker | TargetMol [targetmol.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
Application Note: Site-Specific Conjugation of Methyltetrazine-Maleimide to Cysteine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the site-specific conjugation of methyltetrazine-maleimide to cysteine-containing peptides. This bioconjugation technique is a cornerstone of modern chemical biology and drug development, enabling the precise attachment of reporter molecules, imaging agents, and therapeutic payloads to peptides and proteins. The maleimide (B117702) moiety reacts specifically with the thiol group of cysteine residues, forming a stable thioether bond. The methyltetrazine group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained dienophiles (e.g., trans-cyclooctene, TCO). This two-step strategy allows for the modular and efficient labeling of biomolecules.
Principle of the Reaction
The conjugation process involves a nucleophilic Michael addition of the thiol group from a cysteine residue to the electron-deficient double bond of the maleimide ring. This reaction is highly selective for thiols at a pH range of 6.5-7.5, minimizing off-target reactions with other nucleophilic amino acid side chains like lysine (B10760008).[1][2] At pH values above 7.5, the reactivity of maleimides towards primary amines increases, and hydrolysis of the maleimide group can also occur.[1]
Materials and Reagents
-
Cysteine-containing peptide
-
This compound derivative (e.g., Methyltetrazine-PEG4-Maleimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., HPLC, FPLC, or spin desalting columns)
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in Peptides
For peptides containing disulfide bonds, reduction to free thiols is a prerequisite for maleimide conjugation.
-
Peptide Dissolution: Dissolve the cysteine-containing peptide in a degassed buffer (e.g., PBS, pH 7.2).
-
TCEP Addition: Add a 10-100 fold molar excess of TCEP to the peptide solution.[3][4][5] TCEP is preferred over dithiothreitol (B142953) (DTT) as it does not need to be removed prior to the maleimide reaction.[6]
-
Incubation: Incubate the reaction mixture for 20-60 minutes at room temperature.[3][4][5]
Protocol 2: Conjugation of this compound to the Peptide
-
Reagent Preparation: Prepare a stock solution of the this compound reagent in anhydrous DMSO or DMF (e.g., 1-10 mg in 100 µL).[3][4]
-
Reaction Setup: Add a 10-20 fold molar excess of the this compound stock solution to the solution of the reduced peptide.[5] The final concentration of the organic solvent should ideally not exceed 10-15% to avoid peptide precipitation.[1]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[1][3][4] The optimal reaction time may need to be determined empirically.
-
Quenching (Optional): To quench any unreacted maleimide, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[1]
Protocol 3: Purification of the Conjugate
-
Method Selection: The purification method will depend on the scale of the reaction and the properties of the conjugate. Common methods include:
-
Size-Exclusion Chromatography (SEC): Using spin desalting columns (for small scale) or FPLC.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is highly effective for purifying peptides and allows for the separation of the conjugate from unreacted peptide and reagents.[3][7]
-
-
Fraction Analysis: Collect fractions and analyze them by UV-Vis spectroscopy (tetrazine has a characteristic absorbance around 520-540 nm) and mass spectrometry to identify the desired conjugate.
-
Lyophilization: Lyophilize the purified fractions to obtain the final product as a powder.[7]
Data Presentation
Table 1: Reaction Parameters and Yields for this compound Conjugation
| Peptide | This compound Reagent | Molar Ratio (Reagent:Peptide) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| c(RGDyC) | Tetrazinyl-maleimide (TM) | 1.24:1 | 5 | Room Temp | 85 | [7] |
| VEGF-SH | Tetrazinyl-maleimide (TM) | 74.5:1 | 5 | Room Temp | N/A | [7] |
| Peptide P1-P9 | voTz derivatives | 1.1:1 | 2 | Room Temp | 88-97 | [8] |
Note: N/A indicates that the yield was not explicitly reported in the cited source.
Mandatory Visualizations
Caption: Experimental workflow for peptide conjugation.
Caption: Thiol-Maleimide conjugation reaction.
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Ensure complete reduction of disulfide bonds by optimizing TCEP concentration and incubation time.
-
Verify the activity of the this compound reagent, as maleimides can hydrolyze over time, especially in aqueous solutions. Prepare fresh stock solutions.
-
Optimize the pH of the reaction buffer to be within the 6.5-7.5 range.[1][2]
-
-
Side Reactions:
-
At pH > 7.5, reaction with primary amines (e.g., lysine residues) can occur. Maintain the recommended pH range to ensure thiol specificity.[1]
-
For peptides with an N-terminal cysteine, a rearrangement of the initial thioether adduct to a thiazine (B8601807) structure can occur, especially at neutral to basic pH.[9] This side reaction can be minimized by performing the conjugation at a more acidic pH (e.g., pH 6.5).[9]
-
-
Peptide Precipitation:
-
If the peptide precipitates upon addition of the organic solvent stock of the maleimide reagent, reduce the percentage of the organic solvent in the final reaction mixture.[1] It may be necessary to use a more water-soluble maleimide derivative if available.
-
Conclusion
The conjugation of this compound to cysteine-containing peptides is a robust and highly specific method for the site-selective modification of biomolecules. By following the detailed protocols and considering the key reaction parameters outlined in this application note, researchers can successfully generate well-defined peptide conjugates for a wide range of applications in research and drug development.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Efficient 18F labeling of cysteine containing peptides and proteins using the tetrazine-trans-cyclooctene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An all-in-one tetrazine reagent for cysteine-selective labeling and bioorthogonal activable prodrug construction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of PROTACs Using Methyltetrazine-PEG4-maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology with Methyltetrazine-PEG4-maleimide Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism offers a powerful alternative to traditional small-molecule inhibitors.
The Methyltetrazine-PEG4-maleimide linker is a versatile tool for PROTAC synthesis, offering a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and two distinct reactive moieties for a modular and efficient synthetic strategy. The maleimide (B117702) group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins or ligands. The methyltetrazine group participates in a highly efficient and bioorthogonal inverse electron demand Diels-Alder (iEDDA) "click chemistry" reaction with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). This dual reactivity allows for the sequential and controlled conjugation of the POI and E3 ligase ligands.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC synthesized with a Methyltetrazine-PEG4-maleimide linker is a multi-step intracellular process:
-
Cellular Entry: The PROTAC molecule must first penetrate the cell membrane to reach its intracellular targets.
-
Ternary Complex Formation: Once inside the cell, the PROTAC simultaneously binds to the protein of interest (POI) via one of its ligands and to an E3 ubiquitin ligase (e.g., Cereblon or VHL) via its other ligand, forming a transient ternary complex (POI-PROTAC-E3 ligase).
-
Ubiquitination of the POI: The formation of this ternary complex brings the E3 ligase in close proximity to the POI. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the POI into small peptides.
-
Recycling of PROTAC and E3 Ligase: After the degradation of the POI, the PROTAC molecule and the E3 ligase are released and can participate in further rounds of degradation, acting in a catalytic manner.
Experimental Protocols
The synthesis of a PROTAC using Methyltetrazine-PEG4-maleimide is a modular process. The following protocols outline the general steps for conjugating a POI ligand and an E3 ligase ligand to the linker.
Note: These are generalized protocols. The specific reaction conditions, stoichiometry, and purification methods may need to be optimized based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Conjugation of a Thiol-Containing Ligand to the Maleimide Moiety
This protocol describes the reaction of a ligand (either for the POI or E3 ligase) containing a free thiol group with the maleimide end of the linker.
Materials:
-
Thiol-containing ligand (e.g., a cysteine-containing peptide or a small molecule with a thiol handle)
-
Methyltetrazine-PEG4-maleimide
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, or 100 mM HEPES buffer, pH 7.0-7.5)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Nitrogen or Argon gas
-
Purification system (e.g., HPLC, desalting column)
Procedure:
-
Preparation of the Thiol-Containing Ligand:
-
Dissolve the thiol-containing ligand in the degassed reaction buffer to a final concentration of 1-5 mg/mL.
-
If the ligand contains disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce the disulfides to free thiols.
-
-
Preparation of the Linker Solution:
-
Dissolve Methyltetrazine-PEG4-maleimide in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Under a gentle stream of nitrogen or argon, add the Methyltetrazine-PEG4-maleimide stock solution to the solution of the thiol-containing ligand. A 5-10 fold molar excess of the linker is typically recommended.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting conjugate (Ligand-maleimide-PEG4-Methyltetrazine) using an appropriate method such as reverse-phase HPLC or a desalting column (e.g., Sephadex G-25) to remove unreacted linker and other reagents.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by LC-MS and/or NMR.
-
Protocol 2: Conjugation of a TCO-Containing Ligand via iEDDA Click Chemistry
This protocol describes the reaction of a ligand (either for the POI or E3 ligase) that has been modified to contain a trans-cyclooctene (TCO) group with the methyltetrazine moiety of the previously synthesized conjugate.
Materials:
-
Ligand-maleimide-PEG4-Methyltetrazine conjugate (from Protocol 1)
-
TCO-functionalized ligand (either for the POI or E3 ligase)
-
Reaction solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the Ligand-maleimide-PEG4-Methyltetrazine conjugate in the reaction solvent.
-
Dissolve the TCO-functionalized ligand in the reaction solvent.
-
-
iEDDA Click Reaction:
-
Add the TCO-functionalized ligand solution to the solution of the methyltetrazine conjugate. A slight molar excess (1.1-1.5 equivalents) of the TCO-ligand is often used.
-
Stir the reaction mixture at room temperature. The reaction is typically fast and can be complete within 1-4 hours.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC product by high-resolution mass spectrometry (HRMS) and NMR.
-
Quantitative Data Presentation
The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| Parameter | Description | Typical Assay |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein at a specific time point. | Western Blot, In-Cell Western, ELISA, Mass Spectrometry |
| Dmax | The maximum percentage of target protein degradation achieved at a given PROTAC concentration. | Western Blot, In-Cell Western, ELISA, Mass Spectrometry |
Example Data Table:
| PROTAC Compound | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| PROTAC-X | Cancer Cell Line A | 24 | 50 | 95 |
| PROTAC-X | Cancer Cell Line B | 24 | 120 | 88 |
| Control (Inactive) | Cancer Cell Line A | 24 | >10,000 | <10 |
Experimental Protocols for PROTAC Evaluation
Protocol 3: Western Blot for Protein Degradation
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the POI and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The Methyltetrazine-PEG4-maleimide linker provides a robust and flexible platform for the synthesis of PROTACs. Its dual-reactive nature allows for a modular "click chemistry" approach, facilitating the rapid assembly and optimization of PROTAC libraries. The detailed protocols and evaluation workflows presented in these application notes serve as a comprehensive guide for researchers in the development of novel protein degraders for therapeutic and research applications. Careful optimization of each step is crucial for the successful synthesis and characterization of potent and selective PROTACs.
Application Notes and Protocols for Post-Synthesis Modification of Oligonucleotides with Methyltetrazine-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-synthesis modification of oligonucleotides is a critical process for a wide range of applications in research, diagnostics, and therapeutics. The introduction of specific functional groups allows for the attachment of imaging agents, delivery vehicles, and other molecules of interest. Methyltetrazine-maleimide is a bifunctional linker that enables a two-step modification strategy. First, the maleimide (B117702) group reacts specifically with a thiol group on the oligonucleotide, forming a stable thioether bond. The appended methyltetrazine moiety is then available for bioorthogonal "click" chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, such as trans-cyclooctene (B1233481) (TCO). This highly efficient and specific reaction can be performed under physiological conditions, making it ideal for in vivo applications.
These application notes provide detailed protocols for the conjugation of this compound to thiol-modified oligonucleotides, as well as their subsequent purification and characterization.
Data Presentation
The efficiency of the maleimide-thiol conjugation can vary depending on the specific oligonucleotide sequence, the nature of the thiol linker, and the reaction conditions. While specific data for this compound conjugation to oligonucleotides is not extensively published in a comparative format, the following table summarizes reported conjugation efficiencies and yields for maleimide-thiol reactions with various biomolecules, which can serve as a valuable reference.
| Biomolecule | Maleimide Reagent | Molar Ratio (Maleimide:Thiol) | Reaction Time & Temperature | Conjugation Efficiency/Yield | Reference |
| Cyclic Peptide (cRGDfK) | Maleimide-functionalized nanoparticles | 2:1 | 30 min at room temperature | 84 ± 4% | [1][2] |
| Nanobody (11A4) | Maleimide-functionalized nanoparticles | 5:1 | 2 hours at room temperature | 58 ± 12% | [1][2] |
| 5'-thiolated oligonucleotide | 6-maleimidohexanoic acid succinimido ester | Not specified | Not specified | 80-85% yield (of 1:1 conjugate) | [3] |
| 5'-thiolated oligonucleotide | N,N'-1,2-phenylenedimaleimide | Not specified | Not specified | 58-65% yield | [3] |
| Amino-modified oligonucleotide | BCN linker (for subsequent conjugation) | Not specified | Not specified | 70% average yield | [4] |
Experimental Protocols
Protocol 1: Preparation of Thiol-Modified Oligonucleotide
Before conjugation with this compound, the oligonucleotide must be synthesized or modified to contain a free thiol group. This is typically achieved by incorporating a thiol modifier phosphoramidite (B1245037) during solid-phase synthesis at the 5' or 3' terminus, or internally. Commercially available thiol-modifier phosphoramidites often introduce the thiol group protected with a disulfide bond, which must be reduced prior to conjugation.
Materials:
-
Thiol-modified oligonucleotide with a disulfide protecting group
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Degassed, nuclease-free water
-
Degassed reaction buffer (e.g., 100 mM Phosphate buffer, pH 7.0-7.5)
Procedure:
-
Dissolve the thiol-modified oligonucleotide in degassed, nuclease-free water to a concentration of 1-10 mg/mL.
-
Prepare a fresh solution of TCEP in degassed reaction buffer.
-
Add a 10-100 fold molar excess of the TCEP solution to the oligonucleotide solution.
-
Incubate the reaction mixture at room temperature for 20-30 minutes to reduce the disulfide bond and expose the free thiol group.
-
The resulting thiol-modified oligonucleotide solution is now ready for immediate use in the conjugation reaction. It is crucial to proceed to the next step without delay to prevent re-oxidation of the thiol groups.
Protocol 2: Conjugation of this compound to Thiol-Modified Oligonucleotide
This protocol describes the covalent attachment of this compound to the prepared thiol-modified oligonucleotide.
Materials:
-
Thiol-modified oligonucleotide solution (from Protocol 1)
-
This compound
-
Anhydrous, nuclease-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Degassed reaction buffer (e.g., 100 mM Phosphate buffer, pH 7.0-7.5)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.
-
In a reaction vial, add the freshly prepared thiol-modified oligonucleotide solution.
-
Add a 10-20 fold molar excess of the this compound stock solution to the oligonucleotide solution. Add the maleimide solution dropwise while gently vortexing.
-
Flush the headspace of the reaction vial with an inert gas (e.g., nitrogen or argon) and cap it tightly to prevent oxidation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
After the incubation period, the reaction can be stopped by adding a low molecular weight thiol such as mercaptoethanol to quench any unreacted maleimide.
-
The resulting solution contains the Methyltetrazine-oligonucleotide conjugate, which should be purified immediately.
Protocol 3: Purification of Methyltetrazine-Oligonucleotide Conjugate by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying modified oligonucleotides.[2][5]
Materials:
-
Crude Methyltetrazine-oligonucleotide conjugate solution
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water
-
Mobile Phase B: Acetonitrile
-
Nuclease-free water
Procedure:
-
Equilibrate the HPLC column with a low percentage of Mobile Phase B (e.g., 5%) in Mobile Phase A.
-
Dissolve the crude conjugation reaction mixture in Mobile Phase A.
-
Inject the sample onto the HPLC column.
-
Elute the oligonucleotide conjugate using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 95% Mobile Phase B over 30 minutes.[5] The optimal gradient may need to be determined empirically based on the hydrophobicity of the oligonucleotide and the modification.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum of the methyltetrazine moiety (approximately 520-540 nm).
-
The unlabeled oligonucleotide, the Methyltetrazine-oligonucleotide conjugate, and the free this compound will have different retention times. The conjugate will have absorbance at both 260 nm and ~530 nm.[5]
-
Collect the fractions corresponding to the desired product peak.
-
Lyophilize the collected fractions to obtain the purified Methyltetrazine-oligonucleotide conjugate.
-
If TEAA buffer was used, it may need to be removed by a desalting step depending on the downstream application.
Protocol 4: Characterization of the Conjugate by Mass Spectrometry
Mass spectrometry is used to confirm the identity and purity of the final product by verifying its molecular weight.
Materials:
-
Purified Methyltetrazine-oligonucleotide conjugate
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS system)
-
Appropriate matrix for MALDI-TOF (if used)
Procedure:
-
Prepare the purified conjugate sample according to the instrument manufacturer's recommendations. For LC-MS, the sample can often be analyzed directly from the HPLC eluent.
-
Acquire the mass spectrum of the sample.
-
Calculate the expected molecular weight of the Methyltetrazine-oligonucleotide conjugate.
-
Compare the experimentally determined molecular weight with the calculated value. A successful conjugation will result in a mass shift corresponding to the addition of the this compound linker.
-
The purity of the sample can also be assessed by the absence of peaks corresponding to the unconjugated oligonucleotide or other impurities. The presence of metal adducts is a common observation in the mass spectra of oligonucleotides and should be considered during data analysis.[3][6]
Visualizations
Caption: Chemical modification and bioorthogonal ligation workflow.
Caption: Experimental workflow for oligonucleotide modification.
Caption: Targeting a cancer signaling pathway with a modified ASO.
Applications and Signaling Pathways
Pretargeted Imaging
A significant application of tetrazine-modified oligonucleotides is in pretargeted imaging for diagnostics. In this strategy, a TCO-modified targeting agent (e.g., an antibody that recognizes a tumor-specific antigen) is administered first. After this agent has accumulated at the target site and cleared from circulation, the much smaller, rapidly clearing tetrazine-modified oligonucleotide carrying an imaging agent (e.g., a PET or SPECT radionuclide) is administered. The tetrazine and TCO undergo a rapid in vivo click reaction, leading to a high concentration of the imaging agent at the target site and a low background signal.[7][8]
Controlled Activation of RNA Therapeutics
Tetrazine-modified oligonucleotides can be used to control the activity of RNA therapeutics like siRNA. For instance, an siRNA can be tethered to a nanoparticle or a larger molecule via a TCO linker, rendering it inactive.[7][9] Upon cellular uptake, the siRNA remains inactive until a cell-permeable tetrazine is introduced. The tetrazine reacts with the TCO linker, cleaving it and releasing the active siRNA, which can then engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.[7][9] This approach allows for temporal and spatial control over gene silencing.
Targeting Cancer Signaling Pathways
Antisense oligonucleotides (ASOs) and siRNAs are powerful tools for downregulating the expression of specific genes involved in cancer progression. By designing these oligonucleotides to be complementary to the mRNA of an oncogene, their translation can be inhibited, leading to a reduction in the oncoprotein levels. This compound modified oligonucleotides can be used to deliver these therapeutic nucleic acids to cancer cells.
For example, an antisense oligonucleotide can be designed to target the mRNA of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[1] A tetrazine-modified ASO could be conjugated to a tumor-targeting ligand via click chemistry. Upon delivery to a cancer cell, the ASO binds to the EGFR mRNA, preventing its translation and thereby reducing the amount of EGFR protein produced. This leads to the downregulation of downstream signaling pathways, such as the MAPK pathway, ultimately inhibiting tumor growth and proliferation.[8] Similarly, siRNAs can be used to target and degrade the mRNA of other critical signaling molecules in cancer, such as those in the TGF-β and bFGF pathways.[1]
References
- 1. Antisense Oligonucleotides Targeting Angiogenic Factors as Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 6. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlled in-cell activation of RNA therapeutics using bond-cleaving bio-orthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Molecular Imaging: Methyltetrazine-Maleimide in PET and SPECT Applications
The advent of bioorthogonal chemistry has propelled significant advancements in medical imaging, particularly in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Among these innovations, the use of methyltetrazine-maleimide constructs has emerged as a powerful tool for pretargeted imaging, offering enhanced image contrast and reduced radiation dose to patients. This approach, centered around the highly efficient inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is paving the way for more precise diagnostics and tailored therapeutic strategies in oncology and beyond.
The core principle of this pretargeted strategy involves a two-step process. First, a targeting molecule, such as a monoclonal antibody modified with a trans-cyclooctene (B1233481) (TCO) group, is administered. This molecule is allowed to accumulate at the target site, for instance, a tumor, while the unbound excess clears from the body. In the second step, a much smaller, radiolabeled this compound probe is injected. This probe rapidly circulates and undergoes a "click" reaction specifically with the TCO-modified antibody at the target site, leading to a localized high concentration of the radioisotope for imaging. This method overcomes the limitations of using directly radiolabeled antibodies, which often have slow pharmacokinetics leading to high background signals and radiation exposure.[1][2][3]
Quantitative Analysis of Radiolabeled Tetrazine Probes
The efficiency of radiolabeling and the in vivo performance of various methyltetrazine-based radiotracers are critical for successful PET and SPECT imaging. The following tables summarize key quantitative data from several studies, highlighting radiochemical yields, molar activities, and tumor uptake.
| Radiotracer | Isotope | Chelator/Prosthetic Group | Radiochemical Yield (RCY) | Molar Activity (GBq/µmol) | Reference |
| [68Ga]Ga-HBED-CC-PEG4-Tz | 68Ga | HBED-CC | > 96% | 0.5 - 28.6 | [4][5] |
| [68Ga]Ga-DOTA-PEG4-Tz | 68Ga | DOTA | > 88% | Not Reported | [4][5] |
| [18F]45 | 18F | N/A | 16% | 57 | [3] |
| 64Cu-NOTA-labeled tetrazine | 64Cu | NOTA | > 99% (purity) | 9-10 MBq/µg | [6] |
| [64Cu]Cu-SarAr-Tz | 64Cu | SarAr | 79 ± 7% | 11.5 ± 1.3 | [7] |
| [111In]In-DO3A-BODIPY-Tz | 111In | DO3A | Not Reported | Not Reported | [8] |
| Radiotracer/Targeting System | Animal Model | Tumor Model | Tumor Uptake (%ID/g) | Time Point (post-injection of radiotracer) | Reference |
| 64Cu-NOTA-labeled tetrazine / A33-TCO antibody | Athymic nude mice | SW1222 colorectal cancer | 4.1 ± 0.3 | 12 h | [6] |
| 64Cu-Tz-SarAr / sshuA33-PEG12-TCO | Athymic nude mice | SW1222 colorectal carcinoma | 6.7 ± 1.7 | 1 h | [9] |
| [68Ga]11 / Aln-TCO | Mice | Bone (as target) | 3.7 (knee) | Not Specified | [7] |
| [68Ga]11 / CC49-TCO | Mice | LS174 xenografts | 5.8 | Not Specified | [7] |
| [111In]In-DO3A-BODIPY-Tz-TCO-trastuzumab | Not Specified | Not Specified | 21.2 ± 5.6 | 6 days | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these imaging techniques. Below are protocols for key experiments in the application of this compound for PET and SPECT imaging.
Protocol 1: Radiolabeling of a Tetrazine Derivative with Gallium-68
This protocol is a generalized procedure based on the radiolabeling of HBED-CC and DOTA conjugated tetrazines.[4][5]
Materials:
-
68GaCl3 eluted from a 68Ge/68Ga generator.
-
HBED-CC-PEG4-Tz or DOTA-PEG4-Tz precursor.
-
Sodium acetate (B1210297) buffer (pH 4.5).
-
C18 Sep-Pak cartridge.
-
Sterile water for injection.
-
Radio-TLC system for quality control.
Procedure:
-
Elute 68GaCl3 from the generator with 0.1 M HCl.
-
Add the tetrazine precursor (e.g., 5-10 nmol of HBED-CC-PEG4-Tz) to the 68Ga eluate.
-
Adjust the pH of the reaction mixture to approximately 4.5 using sodium acetate buffer.
-
Incubate the reaction mixture at room temperature for 5-10 minutes.
-
Perform quality control using radio-TLC to determine the radiochemical yield.
-
Purify the radiolabeled product using a C18 Sep-Pak cartridge. Elute the desired product with ethanol and dilute with sterile water for injection.
Protocol 2: Pretargeted in vivo PET Imaging
This protocol outlines a general workflow for a pretargeted PET imaging experiment in a tumor-bearing mouse model.[6][9]
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with SW1222 xenografts).
-
TCO-modified antibody (e.g., A33-TCO).
-
64Cu-labeled tetrazine probe.
-
PET/CT scanner.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Administer the TCO-modified antibody (e.g., 100 µg) to the tumor-bearing mice via tail vein injection.
-
Allow for a pre-targeting interval of 24 to 48 hours for the antibody to accumulate at the tumor and for the unbound antibody to clear from circulation.
-
Inject the 64Cu-labeled tetrazine probe (e.g., 0.55–0.75 MBq) via tail vein injection.
-
Perform PET/CT imaging at various time points post-injection of the radiotracer (e.g., 1, 4, 12, and 24 hours).
-
Acquire static or dynamic PET scans followed by a CT scan for anatomical reference.
-
Reconstruct the images and perform quantitative analysis of tracer uptake in the tumor and other organs of interest.
Protocol 3: Ex vivo Biodistribution Study
This protocol describes the procedure for determining the tissue distribution of the radiotracer after the imaging experiment.[4][5][6]
Materials:
-
Mice from the in vivo imaging study.
-
Gamma counter.
-
Scales for weighing tissues.
-
Dissection tools.
Procedure:
-
At the final imaging time point, euthanize the mice.
-
Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Pretargeted Imaging Workflow.
Caption: Inverse-Electron-Demand Diels-Alder Reaction.
Conclusion
The this compound platform for pretargeted PET and SPECT imaging represents a significant leap forward in molecular diagnostics. By separating the targeting and imaging steps, this technology enhances image quality, reduces the radiation burden on patients, and offers a versatile approach for visualizing a wide array of biological targets. The robust and highly specific nature of the IEDDA reaction, coupled with the favorable pharmacokinetics of small molecule tetrazine probes, ensures the continued development and clinical translation of this promising imaging strategy. As research progresses, we can anticipate even more sophisticated applications, including theranostics, where targeted imaging is seamlessly combined with radionuclide therapy.
References
- 1. Evaluation of Tetrazine Tracers for Pretargeted Imaging within the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and ex vivo biodistribution of two 68Ga-labeled tetrazine tracers: Comparison of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 6. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pretargeted PET Imaging Using a Site-Specifically Labeled Immunoconjugate - PMC [pmc.ncbi.nlm.nih.gov]
developing targeted drug delivery systems with Methyltetrazine-Maleimide
Application Notes: Methyltetrazine-Maleimide in Targeted Drug Delivery
The development of highly specific and potent targeted drug delivery systems is a cornerstone of modern therapeutics, particularly in oncology. This compound linkers are advanced heterobifunctional reagents that enable precise bioconjugation, facilitating the construction of sophisticated drug delivery vehicles like antibody-drug conjugates (ADCs). These linkers leverage two distinct and highly efficient chemical reactions: a thiol-reactive maleimide (B117702) group and a bioorthogonal methyltetrazine moiety.
The maleimide group reacts specifically with thiol (sulfhydryl) groups, such as those found in the cysteine residues of proteins and peptides, forming a stable thioether bond.[1][2] This reaction is highly chemoselective within a pH range of 6.5-7.5.[2] The methyltetrazine group participates in an inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO).[3][4] This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological processes.[5][6]
This dual functionality is ideal for a "pre-targeting" strategy. In this approach, a targeting molecule (e.g., an antibody) conjugated to the this compound linker is administered first. After this conjugate accumulates at the target site (e.g., a tumor) and unbound conjugate is cleared from circulation, a second molecule—a therapeutic payload functionalized with TCO—is administered.[7] The tetrazine and TCO moieties then rapidly and specifically react in vivo, concentrating the therapeutic agent precisely at the target site. This method can significantly improve the therapeutic index by increasing tumor-to-background ratios of the payload and reducing systemic toxicity.[7]
Key Features and Applications
-
Biocompatible Chemistry : Both conjugation reactions occur efficiently under mild, aqueous buffer conditions without the need for toxic catalysts like copper.[3][4]
-
Unprecedented Kinetics : The iEDDA reaction between tetrazine and TCO is the fastest known bioorthogonal ligation, with rate constants reaching up to 10⁵ M⁻¹s⁻¹.[8] This enables rapid payload delivery in dynamic in vivo environments.
-
Chemoselectivity : The maleimide-thiol and tetrazine-TCO reactions are highly specific, preventing unwanted side reactions with other functional groups found in complex biological systems.[3][6]
-
Versatile Applications : This chemistry is broadly applicable for developing targeted drug delivery systems, creating molecular imaging probes for PET and SPECT, and functionalizing surfaces or nanoparticles.[1][4][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound linkers and their reaction chemistry.
Table 1: Physicochemical and Storage Properties
| Property | Value / Condition | Source |
|---|---|---|
| Purity | >90-95% (as specified by vendor) | [3][4][10] |
| Physical Form | Red solid or oil | [3][4] |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM, THF) | [4][10] |
| Storage (Stock Solution) | -20°C (short-term, ~1 month); -80°C (long-term, ~6 months) |[11] |
Table 2: Reaction and Performance Characteristics
| Parameter | Description | Value | Source |
|---|---|---|---|
| iEDDA Reaction Rate | Second-order rate constant for Tetrazine-TCO ligation. | Up to 10⁵ M⁻¹s⁻¹ | [8] |
| Thiol-Maleimide Reaction pH | Optimal pH range for selective reaction with thiols. | 6.5 - 7.5 | [2] |
| Recommended Molar Ratio (Dye:Ab) | Starting molar excess for maleimide labeling of antibodies. | 10:1 to 20:1 | [12] |
| Incubation Time (Maleimide) | Typical time for antibody-maleimide conjugation. | 1-2 hours at room temperature | [5][12][] |
| Incubation Time (iEDDA) | Reaction of tetrazine and TCO in vivo. | Occurs within seconds to minutes | [14] |
| Pre-targeting Interval | Time for antibody-tetrazine to clear from circulation. | 24 - 72 hours |[5] |
Visualizing the Chemistry and Workflow
The following diagrams illustrate the core concepts and procedures for using this compound linkers.
Caption: Reaction scheme for two-step targeted drug delivery.
Caption: Experimental workflow for pre-targeted drug delivery.
Caption: Simplified signaling pathway of an ADC after formation.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Antibody
This protocol details the site-specific conjugation of a this compound linker to cysteine residues in an antibody.
Materials:
-
Antibody (mAb) at 1-5 mg/mL.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
-
This compound linker (e.g., Methyltetrazine-PEG4-Maleimide).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed.
-
Quenching solution (e.g., 1 M Tris or 1 M N-acetylcysteine).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
Procedure:
-
Antibody Preparation : If the antibody does not have free thiols, interchain disulfide bonds must be partially reduced.
-
To your antibody solution (in PBS), add a 10-fold molar excess of TCEP.[12]
-
Incubate for 30-60 minutes at room temperature under an inert gas (N₂ or Argon) to prevent re-oxidation of disulfide bonds.[12]
-
Remove excess TCEP immediately using a desalting column equilibrated with degassed PBS (pH 7.2-7.4).
-
-
Linker Preparation :
-
Allow the this compound vial to warm to room temperature.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO.[] This solution should be prepared fresh.
-
-
Conjugation Reaction :
-
Quenching and Purification :
-
To quench any unreacted maleimide groups, add a quenching solution (e.g., N-acetylcysteine) to a final concentration of 1 mM and incubate for 15 minutes.
-
Purify the resulting antibody-tetrazine conjugate from excess linker and byproducts using a desalting column equilibrated with PBS.
-
Protocol 2: Preparation of a TCO-Functionalized Payload
This is a general guideline, as the specific protocol depends on the payload's functional groups (e.g., amine, carboxylic acid). Here, we describe conjugation to an amine-containing payload.
Materials:
-
Amine-containing payload (drug, fluorophore).
-
TCO-NHS ester.
-
Anhydrous DMSO or DMF.
-
Reaction buffer (e.g., PBS pH 8.0-8.5 or HEPES).
-
HPLC for purification.
Procedure:
-
Payload Preparation : Dissolve the amine-containing payload in the reaction buffer.
-
Linker Preparation : Dissolve the TCO-NHS ester in anhydrous DMSO to create a 10-20 mM stock solution.
-
Conjugation : Add a 1.5- to 3-fold molar excess of the TCO-NHS ester solution to the payload solution.
-
Reaction : Incubate for 1-2 hours at room temperature, protected from light.
-
Purification : Purify the TCO-payload conjugate using reverse-phase HPLC to remove unreacted starting materials.
-
Characterization : Confirm the identity and purity of the final product using Mass Spectrometry and NMR.
Protocol 3: Characterization of the Antibody-Tetrazine Conjugate
1. Drug-to-Antibody Ratio (DAR) Measurement by UV-Vis Spectroscopy:
-
Measure the absorbance of the conjugate solution at 280 nm (for the antibody) and at the λ_max_ of the methyltetrazine chromophore (typically ~520-540 nm, but check vendor specifications).
-
Calculate the concentration of the antibody and the linker using their respective extinction coefficients and the Beer-Lambert law, applying a correction factor for the linker's absorbance at 280 nm.
-
The DAR is the molar ratio of the linker to the antibody.
2. Purity and Integrity Analysis by SDS-PAGE:
-
Run samples of the unconjugated antibody, reduced antibody, and final conjugate on an SDS-PAGE gel under both reducing and non-reducing conditions.
-
Under non-reducing conditions, a successful conjugation should show a single band with a higher molecular weight than the starting antibody.
-
Under reducing conditions, the heavy and light chains will be visible.
3. Confirmation by Mass Spectrometry (MS):
-
For a precise determination of conjugate identity and heterogeneity, use techniques like LC-MS. This will confirm the mass increase corresponding to the number of linkers attached to the antibody.
References
- 1. Methyltetrazine-PEG6-Maleimide | AxisPharm [axispharm.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Methyltetrazine-PEG6-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Methyltetrazine-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyltetrazine-PEG8-Maleimide | AxisPharm [axispharm.com]
- 10. Methyltetrazine-PEG3-maleimide, 1802908-02-6 | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. broadpharm.com [broadpharm.com]
- 14. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
Application Notes and Protocols for Methyltetrazine-Maleimide in Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in complex biological systems.[1][2] This technique utilizes active site-directed chemical probes to covalently label and identify active enzymes. Two-step ABPP workflows, employing bioorthogonal chemistry, have emerged to overcome limitations of bulky reporter tags interfering with cell permeability or target recognition.[2][3][4]
This document provides detailed application notes and protocols for the use of Methyltetrazine-Maleimide, a bifunctional chemical probe, in a two-step ABPP workflow. The maleimide (B117702) group serves as a reactive handle to covalently modify nucleophilic residues, such as cysteine, in the active site of target proteins.[5] The methyltetrazine moiety acts as a bioorthogonal handle for subsequent ligation with a strained alkene or alkyne-modified reporter tag, such as a fluorophore or biotin (B1667282), via an inverse-electron-demand Diels-Alder (iEDDA) reaction.[3][4] This approach allows for the temporal and spatial separation of protein labeling and detection, providing a versatile tool for drug discovery and functional proteomics.
Principle of the Two-Step ABPP Workflow
The use of this compound in ABPP involves a two-step process. First, the maleimide end of the probe selectively reacts with thiol groups of cysteine residues within the proteome. This reaction is highly efficient at a physiological pH range of 6.5-7.5.[5] Following this initial labeling event, the proteome is treated with a reporter molecule functionalized with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), which rapidly and specifically reacts with the methyltetrazine group on the probe via iEDDA ligation. This second step attaches a reporter tag (e.g., a fluorophore for in-gel visualization or biotin for affinity enrichment and mass spectrometry analysis) to the probe-labeled proteins.
Key Applications
-
Target Identification and Validation: Identify the protein targets of small molecule inhibitors.
-
Enzyme Activity Profiling: Profile the activity of specific enzyme classes in various cellular states.
-
Drug Discovery: Screen for and characterize the selectivity of enzyme inhibitors.
-
Biomarker Discovery: Identify changes in enzyme activity associated with disease.
Experimental Protocols
Protocol 1: In Vitro Labeling of Cell Lysates
This protocol describes the labeling of proteins in a cell lysate with this compound followed by ligation to a TCO-functionalized reporter.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Methyltetrazine-PEG4-Maleimide (dissolved in DMSO to a 10 mM stock solution)
-
TCO-functionalized reporter (e.g., TCO-Biotin or TCO-Fluorophore, dissolved in DMSO to a 10 mM stock solution)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Proteome Labeling:
-
Dilute the cell lysate to a final protein concentration of 1 mg/mL in PBS.
-
Add Methyltetrazine-PEG4-Maleimide to the lysate to a final concentration of 10-50 µM. A no-probe control should be prepared in parallel by adding an equivalent volume of DMSO.
-
Incubate the reaction for 1 hour at room temperature with gentle agitation.
-
-
Reporter Ligation:
-
Add the TCO-functionalized reporter to the labeled lysate to a final concentration of 50-100 µM.
-
Incubate for 1 hour at room temperature with gentle agitation, protected from light if using a fluorescent reporter.
-
-
Sample Preparation for Analysis:
-
Add 4X SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes.
-
The samples are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning or by western blot for biotin detection. For mass spectrometry analysis, proceed with affinity purification (Protocol 3).
-
Protocol 2: In-Situ Labeling of Live Cells
This protocol is for labeling proteins within intact, living cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
Methyltetrazine-PEG4-Maleimide (10 mM stock in DMSO)
-
TCO-functionalized reporter (10 mM stock in DMSO)
-
PBS, pH 7.4
-
Lysis Buffer
Procedure:
-
Cell Treatment:
-
Treat cultured cells with Methyltetrazine-PEG4-Maleimide at a final concentration of 10-100 µM in cell culture medium. A vehicle control (DMSO) should be run in parallel.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Wash the cells three times with cold PBS to remove excess probe.
-
Lyse the cells using a suitable lysis buffer and determine the protein concentration.
-
-
Reporter Ligation:
-
Add the TCO-functionalized reporter to the lysate to a final concentration of 50-100 µM.
-
Incubate for 1 hour at room temperature.
-
-
Analysis:
-
Prepare samples for SDS-PAGE analysis as described in Protocol 1, step 4.
-
Protocol 3: Affinity Purification and Sample Preparation for Mass Spectrometry
This protocol is for the enrichment of biotin-labeled proteins for identification by mass spectrometry.
Materials:
-
Biotin-labeled proteome from Protocol 1 or 2
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., 1% SDS in PBS, 6 M Urea in PBS, PBS)
-
Elution Buffer (e.g., SDS-PAGE loading buffer) or on-bead digestion reagents (Trypsin, DTT, Iodoacetamide)
Procedure:
-
Streptavidin Enrichment:
-
Incubate the biotin-labeled lysate with streptavidin-agarose beads for 1-2 hours at room temperature with rotation.[1]
-
-
Washing:
-
Wash the beads sequentially with wash buffers to remove non-specifically bound proteins. A typical wash series is: 1% SDS in PBS (3x), 6 M Urea in PBS (3x), and PBS (5x).[1]
-
-
Elution or On-Bead Digestion:
-
For Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer. The eluted proteins can be run on an SDS-PAGE gel for in-gel digestion.
-
For On-Bead Digestion: Resuspend the beads in a digestion buffer, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.[1]
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by LC-MS/MS for protein identification and quantification.
-
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration (In Vitro) | Concentration (In Situ) | Incubation Time | Incubation Temperature |
| Protein Labeling | This compound | 10-50 µM | 10-100 µM | 1 hour | Room Temperature |
| Reporter Ligation | TCO-Reporter | 50-100 µM | 50-100 µM | 1 hour | Room Temperature |
Note: These are starting recommendations and may require optimization for specific experimental systems.
Table 2: Example Quantitative Data from a Competitive ABPP Experiment
This table illustrates how quantitative data from a competitive ABPP experiment using a this compound probe could be presented. In this hypothetical example, a specific inhibitor is competed against the probe to determine its target engagement.
| Protein Target | Inhibitor Concentration | % Target Labeled (vs. DMSO) | Standard Deviation |
| Enzyme X | 0 µM (DMSO) | 100% | 5.2 |
| Enzyme X | 1 µM | 45% | 4.1 |
| Enzyme X | 10 µM | 12% | 2.5 |
| Enzyme X | 100 µM | 3% | 1.8 |
| Off-Target Y | 100 µM | 95% | 6.3 |
Visualizations
Caption: Two-step ABPP workflow using this compound.
Caption: Bioorthogonal reactions in the two-step ABPP workflow.
References
- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Step Bioorthogonal Activity-Based Protein Profiling of Individual Human Proteasome Catalytic Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-Step Activity-Based Protein Profiling with the Proteasome System as Model of Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Methyltetrazine-Maleimide Conjugation
Welcome to the technical support center for Methyltetrazine-Maleimide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges, particularly low conjugation yield. Below you will find a series of troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions (FAQs) to ensure the success of your bioconjugation experiments.
Troubleshooting Guide: Low or No Conjugation Yield
This guide addresses the most common issues encountered during the conjugation of a thiol-containing molecule (e.g., protein, peptide with a cysteine residue) with a this compound linker.
Q1: I am observing very low or no formation of my desired conjugate. What are the likely causes and how can I fix this?
A1: Low or no conjugation efficiency is a frequent issue that can typically be traced back to one of three main areas: the maleimide (B117702) reagent, the thiol-containing biomolecule, or the reaction conditions.
Potential Cause 1: Inactive Maleimide Reagent
The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH. This opens the maleimide ring, rendering it unreactive towards thiols.
-
Recommended Solution:
-
Fresh Reagent Preparation: Always prepare aqueous solutions of the this compound reagent immediately before use.[1]
-
Proper Storage: If you need to store the reagent in solution, use an anhydrous, water-miscible organic solvent such as DMSO or DMF and store it at -20°C for up to one month.
-
Temperature Equilibration: Before opening the vial of the lyophilized reagent, allow it to warm to room temperature to prevent condensation of atmospheric moisture.
-
Potential Cause 2: Unavailability of Free Thiols
The thiol (-SH) groups on your protein or peptide may not be available to react with the maleimide.
-
Recommended Solution:
-
Reduction of Disulfide Bonds: Cysteine residues can form disulfide bonds (-S-S-), which are unreactive with maleimides. A pre-reaction reduction step is often necessary.
-
Use a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide reagent.
-
If using DTT (dithiothreitol), it must be completely removed (e.g., via a desalting column) before adding the maleimide reagent, as it will compete for the reaction.
-
-
Degassed Buffers: Use degassed buffers for the reduction and conjugation steps to prevent re-oxidation of thiols by dissolved oxygen.
-
Potential Cause 3: Suboptimal Reaction Conditions
The efficiency of the maleimide-thiol reaction is highly dependent on the reaction conditions.
-
Recommended Solution:
-
pH Optimization: Maintain the reaction pH between 6.5 and 7.5.[1] This range offers the best compromise between the rate of the thiol-maleimide reaction and the minimization of side reactions like maleimide hydrolysis and reaction with amines.[1]
-
Buffer Selection: Use non-amine, non-thiol containing buffers such as PBS or HEPES. Buffers like Tris can compete with the target molecule for the maleimide at pH values above 7.5.
-
Molar Ratio: An insufficient amount of the maleimide reagent will lead to low yields. Start with a 10-20 fold molar excess of the this compound reagent over the thiol-containing molecule and optimize from there.
-
Frequently Asked Questions (FAQs)
Q2: My conjugation yield is inconsistent between batches. How can I improve reproducibility?
A2: Inconsistent yields are often due to variability in reaction parameters. To improve reproducibility:
-
Standardize Protocols: Ensure all parameters, including molar ratios, reaction times, temperatures, and buffer conditions, are precisely controlled for each batch.
-
Quantify Free Thiols: Before conjugation, quantify the number of available free thiols (e.g., using Ellman's assay). This is especially important if you are performing a reduction step, as its efficiency can vary.
-
Use Fresh Reagents: Always use freshly prepared solutions of the this compound linker.
Q3: I am observing the formation of an unexpected byproduct with the same mass as my desired conjugate. What could this be?
A3: If you are conjugating to an N-terminal cysteine, you may be observing the formation of a thiazine (B8601807) rearrangement product. This occurs when the N-terminal amine of the cysteine attacks the succinimide (B58015) ring of the conjugate, leading to a stable six-membered thiazine ring.[2][3][4]
-
How to Avoid: This side reaction is more prominent at neutral to basic pH.[2][4] Performing the conjugation at a lower pH (e.g., pH 6.5) can help to minimize this. If the thiazine product is not detrimental to your application, you can drive the reaction to this stable form by incubating for a longer period at pH 7.4.[2]
Q4: How does temperature affect the conjugation reaction?
A4: The reaction is temperature-sensitive.[5]
-
Room Temperature (20-25°C): Typically allows for faster reaction kinetics, with incubation times ranging from 30 minutes to 2 hours.
-
4°C: Recommended for sensitive proteins to minimize degradation. However, the reaction rate will be slower, requiring longer incubation times (e.g., overnight).[5][6]
Quantitative Data on Conjugation Efficiency
The following tables provide a summary of quantitative data from the literature on maleimide-thiol conjugation reactions. Note that the optimal conditions can vary depending on the specific biomolecule and linker used.
Table 1: Effect of pH on Maleimide Reactivity
| pH Range | Reaction with Thiols | Reaction with Amines | Maleimide Hydrolysis | Recommendation |
| < 6.5 | Slower reaction rate | Negligible | Slow | Use for extended reaction times if hydrolysis is a concern. |
| 6.5 - 7.5 | Optimal, fast reaction | Minimal | Moderate | Recommended range for optimal selectivity and yield. [1] |
| > 7.5 | Fast reaction | Competitive reaction | Rapidly increases | Avoid due to loss of selectivity and rapid maleimide inactivation.[1] |
Table 2: Representative Conjugation Yields from Experimental Data
| Biomolecule | Maleimide:Thiol Molar Ratio | pH | Temperature | Time | Conjugation Yield | Reference |
| c(RGDyC) peptide | Not specified | 6.5 - 7.0 | Room Temp. | 5 hours | 85% | [7] |
| cRGDfK peptide | 2:1 | 7.0 | Room Temp. | 30 min | 84 ± 4% | [8][9] |
| 11A4 nanobody | 5:1 | 7.4 | Room Temp. | 2 hours | 58 ± 12% | [8][9] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
-
Protein Preparation: Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
-
Add Reducing Agent: Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubation: Incubate at room temperature for 20-30 minutes.
Protocol 2: Conjugation of this compound to a Thiol-Containing Protein
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the reduced protein solution. b. Gently mix and incubate for 2 hours at room temperature or overnight at 4°C. If the this compound is conjugated to a fluorophore, protect the reaction from light.
-
Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine can be added to quench any unreacted maleimide.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column (size-exclusion chromatography), dialysis, or HPLC.
Protocol 3: Quantification of Conjugation Yield by HPLC
-
Instrumentation: Use a reverse-phase HPLC system with a C18 column and a UV detector.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Analysis: a. Inject the reaction mixture onto the column. b. Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[6] c. Monitor the absorbance at a wavelength appropriate for your protein (e.g., 280 nm) and, if applicable, for the tetrazine or a conjugated dye. d. The unconjugated protein, unreacted maleimide reagent, and the final conjugate will have different retention times, allowing for their separation and quantification by integrating the peak areas.[6]
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical reactions and a logical workflow for troubleshooting low conjugation yield.
Caption: Key reaction pathways in this compound chemistry.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Efficient 18F labeling of cysteine containing peptides and proteins using the tetrazine-trans-cyclooctene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Optimizing Methyltetrazine-Maleimide to Protein Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyltetrazine-Maleimide conjugation to proteins. Our goal is to help you optimize the molar ratio to achieve maximum yield and consistent results in your bioconjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the thiol-maleimide conjugation of this compound to proteins.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Oxidized Thiols: Cysteine residues have formed disulfide bonds and are unavailable to react with the maleimide (B117702).[1] | Reduce the protein's disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. A 10- to 100-fold molar excess of TCEP is often recommended.[2][3] Ensure buffers are degassed to prevent re-oxidation.[2][4] |
| Insufficient Molar Ratio: The amount of this compound is too low to achieve the desired degree of labeling. | Increase the molar excess of the maleimide reagent. Start with a 10:1 to 20:1 molar ratio of maleimide to protein and perform a series of trial conjugations with incrementally higher ratios.[3][5] For some biomolecules, much lower ratios may be optimal; for example, a 2:1 molar ratio was found to be optimal for a cyclic peptide, while a 5:1 ratio was optimal for a nanobody. | |
| Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive.[2] | Maintain the reaction pH between 6.5 and 7.5 for optimal thiol selectivity and to minimize hydrolysis.[2][6] Prepare maleimide solutions immediately before use and avoid aqueous storage.[2][6] | |
| Interfering Buffer Components: Buffers containing primary or secondary amines (e.g., Tris) can react with maleimides at pH > 7.5.[2] Thiol-containing substances (e.g., DTT, beta-mercaptoethanol) will compete with the protein for reaction with the maleimide.[2] | Use non-amine containing buffers such as PBS or HEPES.[2] If a reducing agent is necessary, use TCEP as it does not have to be removed prior to the maleimide reaction.[2] | |
| Protein Aggregation/Precipitation | Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can contribute to protein instability and aggregation.[2] | Optimize buffer conditions. Ensure the pH is within the protein's stability range, typically around 7.0-7.5 for maleimide conjugation.[2] |
| High Reagent Concentration: High concentrations of the this compound reagent, especially if dissolved in an organic solvent like DMSO or DMF, can cause protein precipitation. | Add the maleimide stock solution to the protein solution dropwise while gently stirring to avoid localized high concentrations. Ensure the final concentration of the organic solvent is compatible with your protein's stability. | |
| Inconsistent Degree of Labeling (DoL) | Variable Reaction Conditions: Inconsistent molar ratios, reaction times, or temperatures will lead to variability in the final DoL.[2] | Standardize all reaction parameters. Precisely control the maleimide to protein molar ratio, incubation time, and temperature for each batch.[2] |
| Incomplete Reduction: If reducing disulfide bonds, incomplete or variable reduction will result in a fluctuating number of available thiols for conjugation.[2] | Ensure the reduction step is complete and consistent. Quantify free thiols before conjugation using methods like Ellman's assay.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
A1: A common starting point is a 10:1 to 20:1 molar excess of this compound to your protein.[3][5] However, the optimal ratio is system-dependent and should be determined empirically for your specific protein and desired degree of labeling. For some proteins or peptides, a much lower ratio (e.g., 2:1 or 5:1) may be optimal.
Q2: What is the ideal pH for the conjugation reaction?
A2: The optimal pH for a thiol-maleimide conjugation is between 6.5 and 7.5.[2][6] Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions with other nucleophilic groups like amines (e.g., lysine (B10760008) residues). At pH 7, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[6][7]
Q3: Do I need to reduce my protein before conjugation?
A3: If your protein has cysteine residues involved in disulfide bonds, these will need to be reduced to free thiols (-SH) before they can react with the maleimide.[1][4] Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent because it is effective and does not contain a thiol group itself, thus it won't compete in the conjugation reaction.[2][6]
Q4: How should I prepare my this compound stock solution?
A4: Immediately before use, dissolve the this compound reagent in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2]
Q5: What are the recommended incubation time and temperature for the reaction?
A5: Typically, the reaction is performed at room temperature for 2 hours or overnight at 4°C, protected from light.[2][3][5] The optimal time and temperature may need to be adjusted based on the specific protein and desired outcome.
Q6: How can I remove unreacted this compound after the conjugation?
A6: Excess maleimide reagent can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis.[7]
Experimental Protocols
Protocol for Optimizing Molar Ratio
This protocol outlines a method for performing small-scale trial conjugations to identify the optimal this compound to protein molar ratio.
-
Protein Preparation and Reduction:
-
This compound Reagent Preparation:
-
Immediately before use, dissolve the this compound reagent in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2]
-
-
Conjugation Reaction:
-
Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of reduced protein.
-
Add varying amounts of the maleimide stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).[2]
-
Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.[2]
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule with a free thiol (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of 10-100 mM to consume any unreacted maleimide groups.
-
Purify the conjugated protein from excess maleimide reagent using a desalting column or dialysis.
-
-
Analysis:
-
Determine the degree of labeling (DoL) for each molar ratio using UV-Vis spectroscopy or mass spectrometry.
-
Analyze the protein for aggregation using size-exclusion chromatography (SEC).
-
Perform a functional assay to ensure the protein's activity is retained after conjugation.
-
Visualizations
Caption: Workflow for optimizing the molar ratio of this compound to protein.
Caption: Troubleshooting decision tree for this compound protein conjugation.
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
preventing hydrolysis of the maleimide group during conjugation
Technical Support Center: Maleimide (B117702) Conjugation
Welcome to the technical support center for maleimide-based conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation process, with a primary focus on preventing the hydrolysis of the maleimide group.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern for my conjugation experiments?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring reacts with water, leading to the opening of the ring structure.[1] This forms a maleamic acid derivative, which is no longer reactive towards thiol (sulfhydryl) groups, such as those on cysteine residues in proteins.[1] This loss of reactivity is a significant issue as it can lead to low conjugation efficiency or complete failure of the labeling or crosslinking reaction, resulting in wasted reagents and unreliable experimental outcomes.[1]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A2: The stability of the maleimide group is predominantly influenced by pH, temperature, and the aqueous environment.
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Alkaline conditions (pH > 7.5) significantly accelerate the hydrolysis of the maleimide ring.[1][2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including maleimide hydrolysis.[1][3]
-
Aqueous Environment: Prolonged exposure of the maleimide group to aqueous solutions will lead to hydrolysis. It is not recommended to store maleimide-containing reagents in aqueous buffers for extended periods.[1][4]
Q3: What is the optimal pH range for performing conjugation reactions with maleimides to minimize hydrolysis?
A3: To ensure the highest efficiency for the thiol-maleimide conjugation while minimizing hydrolysis, it is recommended to maintain the pH of the reaction buffer between 6.5 and 7.5.[1][2][4][5] Within this pH range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis remains relatively low.[1] At pH 7.0, the reaction of maleimide with a thiol is about 1,000 times faster than its reaction with an amine.[2][4]
Q4: How should I prepare and store my maleimide reagents to maintain their integrity?
A4: To prevent premature hydrolysis, always prepare maleimide stock solutions fresh in a dry, aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and use them immediately.[1][5] For long-term storage, maleimide-containing products should be stored as a solid at -20°C.[1] Avoid storing maleimide reagents in aqueous solutions.[4]
Q5: Can the maleimide-thiol conjugate itself be unstable?
A5: Yes, the resulting thiosuccinimide conjugate can be unstable and may undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione.[6] This can lead to deconjugation and loss of the payload.[5][6] Additionally, the thiosuccinimide ring can be hydrolyzed, which, in this case, is often a desirable outcome as the ring-opened product is stable and not susceptible to the retro-Michael reaction.[7][8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during maleimide conjugation.
Problem 1: Low or No Conjugation Efficiency
-
Possible Cause: The maleimide reagent may have hydrolyzed before it had a chance to react with the target thiol.[5] This is common if stock solutions are not prepared fresh or are stored improperly in aqueous buffers.[5]
-
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent (e.g., DMSO, DMF) immediately before use.[1][5]
-
Optimize Reaction pH: Ensure the reaction buffer pH is strictly within the 6.5-7.5 range. Use a non-nucleophilic buffer such as phosphate (B84403) or HEPES.[1][5] Avoid buffers containing primary amines (e.g., Tris) as they can react with the maleimide group at higher pH.[1]
-
Control Temperature: Perform the reaction at room temperature (20-25°C) for 1-2 hours or at 4°C overnight, especially for sensitive proteins.[10]
-
Increase Molar Excess: Use a higher molar excess of the maleimide reagent (e.g., 10-20 fold) to drive the reaction to completion, particularly if the thiol concentration is low.[1][5]
-
Problem 2: Inconsistent Results Between Experiments
-
Possible Cause: Variable levels of maleimide hydrolysis due to inconsistencies in the experimental protocol.[1]
-
Troubleshooting Steps:
-
Standardize Protocol: Prepare fresh buffers and maleimide solutions for each experiment to ensure consistency.[1]
-
Monitor and Control pH: Carefully measure and adjust the pH of your reaction buffer before initiating the conjugation.
-
Minimize Time in Aqueous Solution: Reduce the time the maleimide reagent is in an aqueous solution before adding it to the thiol-containing molecule.[1]
-
Problem 3: Conjugate Shows Increasing Heterogeneity and Loss of Activity Upon Storage
-
Possible Cause: A combination of a retro-Michael reaction (leading to deconjugation and loss of activity) and hydrolysis of the thiosuccinimide ring (creating stable isomers and analytical heterogeneity).[5]
-
Troubleshooting Steps:
-
Analyze Storage Buffer: Ensure the storage buffer pH is optimal, typically between 6.5 and 7.0, to minimize both reactions.[5]
-
Post-Conjugation Hydrolysis: To create a stable conjugate, consider a controlled hydrolysis step after the initial conjugation. Incubating the conjugate at a slightly basic pH (e.g., pH 8.5) for 2-4 hours can promote the opening of the thiosuccinimide ring, forming a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[5][7]
-
Data Summary Tables
Table 1: Recommended pH Ranges for Maleimide Reactions
| Reaction Step | Recommended pH | Rationale |
| Thiol-Maleimide Conjugation | 6.5 - 7.5 | Balances efficient thiol reaction with minimal maleimide hydrolysis.[1][2][4][5] |
| Post-Conjugation Stabilization (Hydrolysis) | 8.5 - 9.2 | Accelerates the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened product.[5][11] |
| Maleimide Reagent Storage (Aqueous) | Not Recommended | Prone to rapid hydrolysis.[1][4] |
Table 2: Influence of Temperature on Maleimide Reactions
| Temperature | Reaction Time | Considerations |
| Room Temperature (20-25°C) | 1 - 2 hours | Faster reaction rates, but also a higher rate of hydrolysis.[10] |
| 4°C | Overnight | Slower reaction rates, beneficial for the stability of sensitive proteins and reduces hydrolysis rate.[10] |
| 37°C | Varies | Significantly increases the rate of hydrolysis.[3][11] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the protein or peptide in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), MES, or HEPES) at a pH between 6.5 and 7.5.[1][12]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[1][12] Note: If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent.[1]
-
-
Preparation of Maleimide Reagent:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent over the thiol is a common starting point but should be optimized for the specific application.[1][5]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.[1][10]
-
-
Quenching (Optional):
-
To stop the reaction and consume any unreacted maleimide, a small molecule thiol such as L-cysteine can be added.[1]
-
-
Purification:
-
Remove excess, unreacted maleimide reagent and other reaction components using size exclusion chromatography, dialysis, or other appropriate purification methods.
-
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
This protocol is for stabilizing the maleimide-thiol conjugate by hydrolyzing the thiosuccinimide ring.
-
Perform Conjugation:
-
Follow the "General Thiol-Maleimide Conjugation" protocol as described above, including the purification step to remove unreacted maleimide.
-
-
pH Adjustment:
-
After purification, exchange the buffer of the conjugate solution to a buffer with a pH of 8.5 (e.g., borate (B1201080) buffer).
-
-
Incubation:
-
Incubate the conjugate solution at room temperature for 2-4 hours to promote the hydrolysis of the thiosuccinimide ring.[5]
-
-
Final Buffer Exchange:
-
Exchange the buffer back to a neutral pH (e.g., PBS pH 7.4) for storage and downstream applications.
-
Visualizations
Caption: The hydrolysis of a maleimide ring to an unreactive maleamic acid.
Caption: Competition between conjugation and hydrolysis at different pH values.
Caption: A troubleshooting workflow for low maleimide conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. lumiprobe.com [lumiprobe.com]
Technical Support Center: Disulfide Bond Reduction for Maleimide Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical step of reducing protein disulfide bonds prior to maleimide-based labeling.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to reduce disulfide bonds before maleimide (B117702) labeling?
Maleimide-based reagents specifically react with free sulfhydryl (thiol) groups (-SH) on cysteine residues.[1][2] In many proteins, particularly antibodies, cysteine residues exist as oxidized disulfide bonds (-S-S-), which are unreactive with maleimides.[1][3] A reduction step is therefore essential to break these disulfide bonds, exposing the free thiol groups necessary for the labeling reaction to proceed.[1][2]
Q2: Which reducing agent should I choose: TCEP or DTT?
The choice between Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) is a critical decision that depends on your experimental workflow.
-
TCEP is often the preferred reducing agent as it does not contain a thiol group.[1] This means that it does not need to be removed from the reaction mixture before the addition of the maleimide dye, as its reactivity with maleimides is very slow.[1][4] TCEP is also effective over a broad pH range (1.5-8.5) and is more resistant to air oxidation compared to DTT.[1][4][5]
-
DTT is a powerful, thiol-containing reducing agent.[1][6] However, because its own thiol groups will compete with the protein's thiols for reaction with the maleimide dye, any excess DTT must be completely removed after the reduction step and before labeling.[1] This is typically achieved through methods like dialysis or the use of a desalting column.[1] DTT's reducing capability is also most effective at a pH above 7.[1][6]
Q3: What are the optimal pH conditions for the reduction and labeling reactions?
The optimal pH varies for the reduction and labeling steps:
-
Reduction: TCEP is versatile and effective across a wide pH range of 1.5-8.5.[1][4][5] DTT, on the other hand, is most effective at a pH greater than 7.[1][6]
-
Maleimide Labeling: The specific reaction of the maleimide group with a thiol group is most efficient and selective at a pH of 6.5-7.5.[1][7] At pH values above 7.5, maleimides can begin to react with amines, leading to non-specific labeling.[8][9]
Q4: My protein does not have any free cysteines. Can I still use maleimide chemistry?
Yes, if your protein contains disulfide bonds, you can treat it with a reducing agent like TCEP to generate free thiol groups.[8] Alternatively, you can introduce thiol groups onto the protein surface using specific thiolation reagents.[10]
Q5: How can I prevent the reoxidation of free thiols after reduction?
Reoxidation of free thiols back to disulfide bonds can be a concern. To minimize this, it is recommended to perform the reduction and subsequent labeling reactions in a degassed buffer and in the presence of an inert gas like nitrogen or argon.[3][11] Including a chelating agent such as EDTA in your buffers can also help by preventing metal-catalyzed oxidation.[9][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Incomplete reduction of disulfide bonds. | Increase the molar excess of the reducing agent (a 10-100 fold molar excess of TCEP is often recommended).[2][13] Extend the reduction incubation time (typically 20-30 minutes at room temperature is sufficient).[2][11] |
| Excess reducing agent (especially DTT) present during labeling. | If using DTT, ensure its complete removal via a desalting column or dialysis before adding the maleimide dye.[1] For TCEP, while often not removed, consider optimizing its concentration to the lowest effective level.[2][9] | |
| Hydrolyzed maleimide reagent. | The maleimide group is susceptible to hydrolysis, particularly in aqueous solutions.[2] Prepare the maleimide stock solution in an anhydrous solvent like DMSO or DMF immediately before use and avoid prolonged storage of aqueous solutions.[2][13] | |
| Incorrect pH of the labeling buffer. | The optimal pH for the maleimide-thiol reaction is 6.5-7.5.[1][7] Ensure your reaction buffer is within this range for maximal reactivity and selectivity.[2] | |
| Reoxidation of thiols to disulfides. | Perform the reduction and labeling steps in degassed buffers under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3][11] | |
| Protein Precipitation After Labeling | Over-labeling of the protein. | A high degree of labeling can alter the protein's solubility and lead to precipitation.[2] Reduce the molar ratio of the maleimide reagent to the protein in the labeling reaction. A 10:1 to 20:1 molar excess of dye to protein is a good starting point to optimize from.[2][13] |
| Inappropriate buffer conditions. | The buffer composition or pH may not be suitable for maintaining the solubility of the labeled protein. Ensure the buffer conditions are appropriate for your specific protein.[8] | |
| Protein instability upon reduction. | Complete reduction of all disulfide bonds can sometimes lead to protein inactivation or instability.[14] Consider selective reduction methods if applicable to your protein.[10] | |
| Non-Specific Labeling | Reaction with amines at high pH. | At pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues).[8][9] Maintain the labeling reaction pH at or below 7.5 to ensure thiol-specific modification. |
| Presence of carrier proteins. | If your antibody solution contains carrier proteins like BSA, they will also be labeled, reducing the efficiency of labeling your target protein. Remove carrier proteins before conjugation using Protein A, G, or A/G resins.[11] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP
This protocol describes a general method for reducing protein disulfide bonds using TCEP prior to maleimide labeling.
-
Protein Preparation: Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[8][13]
-
TCEP Addition: Add a 10-100 fold molar excess of a freshly prepared TCEP solution to the protein solution.[13]
-
Incubation: Incubate the reaction mixture for 20-60 minutes at room temperature.[8]
-
Proceed to Labeling: The reduced protein is now ready for the addition of the maleimide reagent. Removal of TCEP is generally not required.[5][15]
Protocol 2: Disulfide Bond Reduction using DTT
This protocol outlines the reduction of protein disulfide bonds using DTT, which requires a subsequent removal step.
-
Protein Preparation: Dissolve the protein in a degassed buffer at a pH of 7.0-8.0 to a concentration of 1-10 mg/mL.[16][17]
-
DTT Addition: Add DTT to the protein solution to a final concentration of 1-10 mM.[16][17]
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature or 37°C.[16][18]
-
DTT Removal: It is crucial to remove the excess DTT before adding the maleimide reagent. This can be achieved using a desalting column (size-exclusion chromatography) or through dialysis.[1][10]
-
Proceed to Labeling: The purified, reduced protein is now ready for the maleimide labeling reaction.
Quantitative Data Summary
The following tables provide a summary of recommended quantitative parameters for disulfide bond reduction and maleimide labeling.
Table 1: Reducing Agent Comparison
| Parameter | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Mechanism | Non-thiol based reduction | Thiol-disulfide exchange[6] |
| Optimal pH | 1.5 - 9.0[5] | 7.1 - 8.0[16] |
| Recommended Molar Excess | 10-100 fold over protein[13] | 50-200 fold over cysteines present[17] |
| Incubation Time | 5-60 minutes at room temperature[5][8] | 10-30 minutes at room temperature or 37°C[16] |
| Removal Required Before Maleimide Labeling? | No[5][15] | Yes[1] |
| Stability | More stable and resistant to air oxidation[4][5] | Less stable, prone to oxidation |
Table 2: General Maleimide Labeling Reaction Conditions
| Parameter | Recommended Condition |
| Reaction pH | 6.5 - 7.5[1][7] |
| Protein Concentration | 1-10 mg/mL[8] |
| Maleimide to Protein Molar Ratio | 10:1 to 20:1 (should be optimized)[13] |
| Incubation Time | 2 hours at room temperature or overnight at 4°C[8] |
| Incubation Conditions | Protected from light[8] |
Visualized Workflows
Caption: Experimental workflow for disulfide bond reduction and maleimide labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Мечение малеимидами белков и других тиолированных биомолекул [ru.lumiprobe.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Disulfide reduction using TCEP reaction [biosyn.com]
- 6. agscientific.com [agscientific.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. broadpharm.com [broadpharm.com]
- 12. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Methyltetrazine-Maleimide Conjugation
This guide provides detailed technical support for researchers, scientists, and drug development professionals utilizing the Methyltetrazine-Maleimide linker. It addresses common issues, particularly the critical effect of pH on reaction efficiency, through frequently asked questions and a troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a this compound reagent to a thiol-containing molecule (e.g., a protein with cysteine residues)?
A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3] Within this window, the reaction is highly chemoselective for thiol (sulfhydryl) groups.[4] At a pH of 7.0, the reaction rate of maleimide (B117702) with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high specificity for cysteine residues over lysine (B10760008) residues.[4][5]
Q2: What happens if I perform the conjugation at a pH above 7.5?
A2: Performing the reaction at a pH above 7.5 is strongly discouraged as it introduces two significant competing side reactions:
-
Maleimide Hydrolysis: The maleimide ring becomes highly susceptible to hydrolysis in alkaline solutions.[4][6] This ring-opening reaction forms a maleamic acid derivative which is unreactive towards thiols, thus reducing your conjugation efficiency.[1] The rate of hydrolysis increases with pH.[6][7]
-
Loss of Chemoselectivity: Above pH 7.5, the maleimide group begins to react competitively with primary amines, such as the side chain of lysine residues.[2][4] This leads to non-specific labeling and a heterogeneous product mixture.
Q3: What are the consequences of using a pH below 6.5?
A3: While avoiding the side reactions seen at higher pH, conducting the conjugation below pH 6.5 will significantly slow down the desired reaction.[2][3] The thiol group becomes increasingly protonated and less nucleophilic at acidic pH, reducing its reactivity with the maleimide.[3] However, for conjugates involving an N-terminal cysteine, performing the reaction under acidic conditions (e.g., pH 5.0) can be a deliberate strategy to prevent an undesirable rearrangement to a thiazine (B8601807) structure.[8][9][10]
Q4: How does pH affect the stability of the Methyltetrazine and the final conjugate?
A4:
-
Methyltetrazine Moiety: The methyltetrazine group is generally stable across a broad pH range (pH 4-11), especially compared to the maleimide group.[11] Methyl-substituted tetrazines are among the most stable available.[12] Stability can be compromised in highly electron-deficient tetrazine rings, but this is less of a concern for standard methyltetrazine reagents at typical bioconjugation pH values.[13][14]
-
Thiosuccinimide Conjugate: The resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[1][2] This is particularly problematic in environments with high concentrations of other thiols (e.g., in vivo).[2] To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation (e.g., by incubating at pH 8.5-9.0) to form a stable, ring-opened succinamic acid thioether that is resistant to this reversal.[2][3]
Q5: I am conjugating to an N-terminal cysteine. Are there special pH considerations?
A5: Yes. When a maleimide reacts with a peptide or protein that has a free N-terminal cysteine, the resulting conjugate can undergo a base-promoted rearrangement to form a stable six-membered thiazine ring.[2][8][9] This side reaction is significant at neutral and basic pH.[9] To prevent this, the initial conjugation should be performed at an acidic pH (e.g., pH 5.0) where the N-terminal amine is protonated, which prevents the rearrangement.[8][10]
Troubleshooting Guide
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Problem: Low or no conjugation yield. | 1. Hydrolyzed Maleimide: The reagent was inactivated by premature hydrolysis.[2] 2. Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range.[2] 3. Oxidized/Inaccessible Cysteines: Target thiols are present as disulfide bonds or are sterically hindered.[2] | 1. Prepare Fresh Reagents: Always dissolve the this compound reagent in a dry organic solvent (e.g., DMSO, DMF) immediately before adding it to the aqueous reaction buffer.[2] Do not store the reagent in aqueous solutions.[4] 2. Verify Buffer pH: Calibrate your pH meter and confirm the reaction buffer is between pH 6.5 and 7.5.[3] 3. Reduce Protein: Pre-treat your protein with a non-thiol reducing agent like TCEP to reduce disulfide bonds. Remove excess TCEP with a desalting column before adding the maleimide reagent.[2][15] |
| Problem: My final product is heterogeneous and shows non-specific labeling. | 1. Reaction pH Too High: The pH was likely above 7.5, causing the maleimide to react with amines (e.g., lysine).[2][4] | 1. Optimize Reaction pH: Lower the pH to within the 6.5-7.5 range. A pH of 7.0 is often a good starting point for maximizing thiol selectivity.[4] |
| Problem: My purified conjugate loses its payload in a thiol-rich environment (e.g., in vivo). | 1. Retro-Michael Reaction: The reversible thioether bond is breaking, and the payload is being transferred to other thiols (thiol exchange).[2][3] | 1. Induce Hydrolysis Post-Conjugation: After purifying the initial conjugate, adjust the pH to 8.5-9.0 and incubate for 2-4 hours. This opens the thiosuccinimide ring, creating a more stable, irreversible bond that is resistant to thiol exchange.[2][3] |
| Problem: I see an unexpected mass in my N-terminal cysteine conjugate. | 1. Thiazine Rearrangement: The conjugate has rearranged from the expected succinimidyl thioether to a thiazine isomer.[8][9] | 1. Perform Conjugation at Acidic pH: Run the initial reaction at pH 5.0 to suppress the rearrangement.[8][10] Be aware that subsequent steps should also be maintained at an acidic pH to prevent later conversion.[10] |
Data Presentation: pH Effects on Maleimide Reactions
Table 1: General Effect of pH on Maleimide Reactivity and Stability
| pH Range | Reaction Rate with Thiols | Maleimide Stability (Hydrolysis) | Competing Reaction with Amines | Recommendation |
| < 6.5 | Slow | High | Negligible | Not recommended unless suppressing side reactions like thiazine rearrangement.[2][3] |
| 6.5 - 7.5 | Optimal | Moderate | Minimal | Highly Recommended for specific thiol conjugation. [1][4] |
| > 7.5 | Fast | Low (rapid hydrolysis) | Significant | Not recommended due to reagent instability and loss of specificity.[2][4] |
Table 2: pH-Dependent Thiazine Rearrangement for N-Terminal Cysteine-Maleimide Adducts
| Reaction pH | Thiazine Formation Rate | % Conversion to Thiazine (Example) | Recommendation |
| 5.0 | Very Slow / Suppressed | ~1% after 336 hours[8] | Recommended to prevent thiazine formation.[8][10] |
| 7.3 | Moderate to Fast | Extensive conversion observed.[8] | Not recommended if the succinimidyl thioether linkage is desired. |
| 8.4 | Rapid | Nearly 90% after 24 hours[8] | Promotes thiazine formation.[8] |
Experimental Protocols
Protocol 1: Standard Conjugation of this compound to a Thiol-Containing Protein
-
Buffer Preparation: Prepare a suitable reaction buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, and adjust the pH to 7.2.[3][15] If the protein contains disulfide bonds that need to be reduced, add 5-10 mM EDTA to the buffer to chelate trace metals and prevent re-oxidation of thiols.[5] Degas the buffer by vacuum or by bubbling with an inert gas (e.g., argon).[15]
-
Protein Preparation: a. Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[15] b. (Optional) If reduction is needed, add a 10-100 fold molar excess of TCEP. Incubate for 30 minutes at room temperature.[2][15] c. Remove excess TCEP using a desalting column (e.g., G-25) equilibrated with the reaction buffer.[5]
-
Reagent Preparation: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[2][5]
-
Conjugation Reaction: a. Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point.[1][15] The final concentration of the organic solvent should ideally not exceed 10-15% to avoid protein precipitation.[5] b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1] If the reagent is fluorescent, protect the reaction from light.[15]
-
Purification: Remove excess, unreacted this compound reagent via size-exclusion chromatography (desalting column) or dialysis.[5]
Protocol 2: Optimizing Reaction pH for a Novel Protein
-
Initial Setup: Prepare your protein as described in Protocol 1, steps 1 and 2.
-
Buffer Series: Prepare a series of reaction buffers (e.g., phosphate (B84403) or HEPES) at different pH values. A recommended starting range is pH 6.5, 7.0, and 7.5.
-
Parallel Reactions: a. Aliquot equal amounts of your prepared protein solution into separate reaction tubes. b. Adjust the buffer of each aliquot to one of the target pH values from the series. c. Prepare a fresh stock solution of the this compound reagent. d. Initiate the reactions simultaneously by adding the same molar excess of the maleimide reagent to each tube.
-
Time Course Analysis: a. At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small sample from each reaction tube. b. Quench the reaction immediately, for example, by adding a small molecule thiol like L-cysteine or by acidification.
-
Analysis: Analyze the samples from each pH and time point using an appropriate method (e.g., LC-MS to determine the degree of labeling, SDS-PAGE if the conjugate causes a significant mass shift).
-
Evaluation: Compare the results to determine the pH that provides the highest conjugation efficiency in a reasonable timeframe with the fewest side products.
Visualizations
Caption: Experimental Workflow for pH Optimization of this compound Conjugation.
Caption: Key Factors and Competing Reactions in Maleimide Conjugation vs. pH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. interchim.fr [interchim.fr]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Maleimide-Thiol Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered during maleimide-thiol conjugation.
Troubleshooting Guide
Issue 1: Low Conjugation Yield or Incomplete Reaction
You've performed a maleimide-thiol conjugation, but analysis (e.g., by SDS-PAGE, HIC, or mass spectrometry) shows a significant amount of unreacted thiol-containing molecule.
Possible Causes and Solutions:
-
Maleimide (B117702) Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at neutral to high pH, rendering it inactive for conjugation. This hydrolysis can occur both before and during the conjugation reaction. The rate of hydrolysis increases significantly as the pH rises above 7.
-
Troubleshooting Steps:
-
pH Control: Perform conjugations at a pH between 6.5 and 7.5. While the reaction with thiols is faster at higher pH, so is hydrolysis. A common compromise is pH 7.0-7.2.
-
Fresh Reagents: Prepare the maleimide-activated reagent solution immediately before use. Avoid storing it in aqueous buffers for extended periods.
-
Temperature: Keep the reaction temperature low (e.g., 4°C) to slow down the rate of hydrolysis.
-
Confirmation: Use mass spectrometry to check for the mass of the hydrolyzed maleimide on your starting material.
-
-
-
Disulfide Bond Formation: Your thiol-containing molecule may have formed disulfide bonds (homodimers), which are unreactive with maleimides.
-
Troubleshooting Steps:
-
Pre-reduction: Before conjugation, treat your protein or peptide with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Removal of Reducing Agent: It is critical to remove the reducing agent after the reduction step and before adding the maleimide reagent. DTT contains thiols and will compete with your molecule, while TCEP does not contain a thiol and does not need to be removed if used in moderation. A desalting column is effective for this purpose.
-
-
-
Incorrect Stoichiometry: An insufficient molar excess of the maleimide reagent may lead to an incomplete reaction.
-
Troubleshooting Steps:
-
Optimize Ratio: Increase the molar excess of the maleimide-activated molecule. A 5- to 20-fold molar excess is a common starting point.
-
-
Issue 2: Conjugate Instability and Loss of Payload Over Time
Your conjugate appears pure initially, but upon storage or analysis over time, you observe the release of the conjugated payload.
Possible Cause and Solution:
-
Retro-Michael Reaction: The thioether bond formed during the conjugation is potentially reversible through a retro-Michael reaction. This can lead to the dissociation of the conjugate, especially if other thiol-containing molecules are present.
-
Troubleshooting Steps:
-
Hydrolysis of Thiosuccinimide Ring: After the initial conjugation, the thiosuccinimide ring can be hydrolyzed to a more stable derivative. Incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) for a short period can promote this ring-opening, creating a stable, irreversible linkage. However, one must be careful that other parts of the molecule are stable at this pH.
-
Maleimide Alternatives: For applications requiring very high stability, consider next-generation maleimide derivatives or alternative conjugation chemistries that form more stable bonds.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions in maleimide-thiol conjugation?
The primary side reactions are:
-
Maleimide Hydrolysis: The maleimide ring opens upon reaction with water, rendering it incapable of reacting with a thiol. This is accelerated at pH > 7.5.
-
Retro-Michael Reaction: The succinimidyl thioether product can revert to the starting thiol and maleimide.
-
Thiol-Disulfide Exchange: Free thiols in the solution can react with the thioether product, leading to disulfide-linked byproducts.
-
Cross-reactivity with Amines: At higher pH values (typically > 8.5), maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues, although this reaction is generally much slower than the reaction with thiols.
Q2: At what pH should I perform my maleimide conjugation?
A pH range of 6.5-7.5 is optimal for the reaction between a maleimide and a thiol. Below pH 6.5, the reaction rate is significantly slower because the thiol group is protonated. Above pH 7.5, the rate of maleimide hydrolysis becomes a significant competing reaction, which can reduce the yield of the desired conjugate.
Q3: My protein has both a cysteine and many lysines. Will the maleimide react with the lysines?
While maleimides are highly specific for thiols, they can react with primary amines (like the side chain of lysine) at a much slower rate. This cross-reactivity is generally only observed at higher pH values (pH > 8.5). By keeping the reaction pH between 6.5 and 7.5, you strongly favor the reaction with the cysteine thiol over any potential reaction with lysine amines.
Q4: How can I confirm that my conjugation was successful?
Several analytical techniques can be used:
-
SDS-PAGE: A successful conjugation with a payload (e.g., a PEG chain, a small molecule drug) will result in a shift in the molecular weight of the protein, which can be visualized as a higher band on the gel.
-
Mass Spectrometry (MS): This is a highly accurate method to confirm the mass of the final conjugate. You can determine the number of molecules conjugated per protein (e.g., the drug-to-antibody ratio, DAR).
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate proteins with different numbers of conjugated hydrophobic drugs. It is a common method for determining DAR distribution in antibody-drug conjugates (ADCs).
-
UV/Vis Spectroscopy: If the payload has a unique absorbance signature, you can use UV/Vis spectroscopy to quantify the degree of labeling.
Quantitative Data Summary
| Side Reaction | Key Influencing Factor | Typical Conditions to Minimize | Consequence |
| Maleimide Hydrolysis | pH, Temperature | pH 6.5-7.5, 4°C, use fresh maleimide solution | Loss of reactive maleimide, low conjugation yield |
| Retro-Michael Reaction | Presence of other thiols | Induce thiosuccinimide ring hydrolysis (post-conjugation) | Conjugate instability, payload loss |
| Reaction with Amines | pH | pH 6.5-7.5 | Non-specific labeling, product heterogeneity |
Experimental Protocols
Protocol: Pre-reduction of Protein Thiols with TCEP
-
Prepare Buffers: Prepare a conjugation buffer (e.g., phosphate-buffered saline, PBS) at pH 7.2.
-
Dissolve Protein: Dissolve your thiol-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Add TCEP: Prepare a fresh stock solution of TCEP (e.g., 10 mM). Add TCEP to the protein solution to a final concentration that is a 10- to 50-fold molar excess over the protein.
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes.
-
Proceed to Conjugation: TCEP does not contain a thiol and typically does not need to be removed before adding the maleimide reagent.
Protocol: General Maleimide-Thiol Conjugation
-
Protein Preparation: Ensure your protein is in a suitable buffer at pH 6.5-7.5, free of any primary amine-containing buffers (like Tris) and extraneous thiol-containing compounds. If necessary, perform a buffer exchange using a desalting column.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-activated reagent in a water-miscible organic solvent (e.g., DMSO, DMF) and then add it to the protein solution.
-
Stoichiometry: Add a 5- to 20-fold molar excess of the maleimide reagent to the protein solution.
-
Reaction: Incubate the reaction at 4°C or room temperature for 1-4 hours. The optimal time should be determined empirically.
-
Quenching: Quench any unreacted maleimide by adding a small molecule thiol like cysteine or 2-mercaptoethanol.
-
Purification: Remove the excess maleimide reagent and other reaction components by size exclusion chromatography (SEC) or dialysis.
-
Analysis: Analyze the purified conjugate using appropriate methods (SDS-PAGE, MS, HIC) to confirm success and purity.
how to avoid thiazine rearrangement in N-terminal cysteine labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the thiazine (B8601807) rearrangement, a common side reaction encountered during the conjugation of maleimides to N-terminal cysteine residues.
Troubleshooting Guides
Problem: Unexpected Heterogeneity or Additional Peaks in LC-MS Analysis
Possible Cause: You are observing multiple peaks in your LC-MS analysis, or a mass that does not correspond to the expected conjugate. This may indicate the formation of an undesired byproduct. A likely cause is the thiazine rearrangement of the initial maleimide-cysteine adduct. This intramolecular cyclization is a common side reaction, particularly when the N-terminal amine is free.
Solution:
-
Reaction pH Optimization: The rate of thiazine rearrangement is highly pH-dependent. Performing the conjugation reaction at an acidic pH (e.g., pH 5.0-6.0) can significantly minimize the formation of the thiazine byproduct. At a lower pH, the N-terminal amine is protonated and less nucleophilic, which slows down the rearrangement.
-
Fine-tune the pH: Instead of a very low pH, which can slow down the desired conjugation reaction, try a moderately acidic pH (e.g., pH 6.0-6.5). This can be a good compromise between minimizing the rearrangement and maintaining a reasonable conjugation rate.
-
Increase Reactant Concentration: Increasing the concentration of the peptide/protein and/or the maleimide (B117702) reagent can help drive the desired conjugation reaction to completion, even at a suboptimal pH.
-
Extend Reaction Time: Monitor the reaction over a longer period to allow for complete conjugation at a lower pH.
-
N-Terminal Modification: If your experimental design allows, acetylation or other modifications of the N-terminal amine will prevent the intramolecular reaction required for thiazine formation.
Frequently Asked Questions (FAQs)
Q1: What is the thiazine rearrangement in the context of N-terminal cysteine conjugations?
A1: Thiazine rearrangement is an intramolecular cyclization reaction that occurs after the initial conjugation of a maleimide to an N-terminal cysteine. The free N-terminal amino group attacks the succinimide (B58015) ring of the maleimide adduct, leading to the formation of a six-membered thiazine ring structure. This results in a structural isomer of the desired conjugate.
Q2: How can I detect and confirm the presence of a thiazine rearrangement product?
A2: The thiazine rearrangement product is an isomer of the desired succinimide thioether conjugate, meaning it has the same mass. Therefore, it cannot be distinguished by mass spectrometry (MS) alone. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for detection. The two isomers can often
Technical Support Center: Stability of Methyltetrazine in Biological Media
This technical support center is designed for researchers, scientists, and drug development professionals utilizing methyltetrazine in bioorthogonal chemistry. It provides essential information through troubleshooting guides and FAQs to address common challenges related to the stability of the methyltetrazine ring in biological environments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving methyltetrazine-based reagents.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal in downstream applications (e.g., imaging, blotting) | 1. Degradation of Methyltetrazine: The methyltetrazine (MeTz) ring can undergo slow degradation in aqueous biological media, a process accelerated by long incubation times and the presence of nucleophiles.[1] | a. Minimize the incubation period of the MeTz reagent in the biological medium to the shortest effective time. b. Always prepare fresh solutions of the MeTz reagent for each experiment. Avoid using previously prepared and stored solutions.[1] c. Perform a stability test of your specific MeTz conjugate in your experimental medium (see In Vitro Stability Assay protocol below). |
| 2. Reaction with Media Components: Components in cell culture media, such as primary amines (from amino acids like glycine) and thiols (from cysteine), can react with or contribute to the degradation of the tetrazine ring.[1] | a. If the experimental design permits, conduct the labeling step in a buffer free of primary amines or thiols, such as phosphate-buffered saline (PBS).[1] b. If labeling must occur in complete media, be aware of potential reactivity and optimize incubation times accordingly. | |
| 3. Hydrolysis of NHS Ester: If using an N-hydroxysuccinimide (NHS) ester to conjugate the methyltetrazine to a biomolecule, the ester is highly sensitive to moisture and can hydrolyze, becoming inactive.[2] | a. Before opening, allow the NHS ester vial to equilibrate to room temperature to prevent moisture condensation.[2] b. Prepare stock solutions in an anhydrous, water-miscible solvent (e.g., DMSO, DMF) immediately before use.[2] c. Avoid using buffers that contain primary amines (e.g., Tris, glycine) during the NHS ester labeling step, as they compete with the target molecule.[2] | |
| Inconsistent results between experiments | 1. Variability in Reagent Stability: The stability of the MeTz reagent can be affected by the age of the stock solution and lot-to-lot variations in cell culture media or serum.[1] | a. Consistently use freshly prepared stock solutions for each set of experiments.[1] b. Qualify new lots of media and serum to assess their impact on the stability and reactivity of your MeTz conjugate. |
| 2. Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent.[2] | a. For NHS ester conjugations, perform the reaction in a buffer with a pH between 7.2 and 9.0 (e.g., PBS, HEPES, or borate (B1201080) buffer).[2] |
Frequently Asked Questions (FAQs)
Q1: How stable is the methyltetrazine ring compared to other tetrazine derivatives?
A1: Methyltetrazine offers an optimal balance between reactivity and stability for most in vivo applications.[3] While H-tetrazine reacts faster, it has poor stability in aqueous environments.[3] Conversely, more sterically hindered derivatives like tert-butyl-tetrazine show enhanced stability but have significantly slower reaction rates with dienophiles such as trans-cyclooctene (B1233481) (TCO).[3]
Q2: What are the primary degradation pathways for methyltetrazine in biological media?
A2: The primary site of instability is the electron-deficient tetrazine ring.[4] Degradation can occur through reactions with biological nucleophiles, particularly thiols present in amino acids like cysteine.[1] This reaction compromises the diene structure required for the inverse-electron-demand Diels-Alder (IEDDA) reaction with a dienophile like TCO.[1]
References
Technical Support Center: Quenching Unreacted Methyltetrazine-Maleimide Reagents
This guide provides researchers, scientists, and drug development professionals with detailed information on effectively quenching unreacted methyltetrazine-maleimide crosslinkers after a conjugation reaction. Proper quenching is a critical step to prevent nonspecific labeling, ensure the stability of the conjugate, and improve the reproducibility of experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the reaction after conjugation?
A1: It is crucial to quench the reaction to neutralize any excess, unreacted this compound reagent. The maleimide (B117702) group is highly reactive towards free thiols (sulfhydryls), such as those on cysteine residues of proteins. If not quenched, it can lead to nonspecific labeling of other thiol-containing molecules in your sample or downstream applications. The tetrazine group, while more specific, should also be quenched to prevent unintended reactions with any dienophiles.
Q2: What are the recommended quenching agents for the maleimide group?
A2: The maleimide group is effectively quenched by adding an excess of a small molecule containing a free thiol. These reagents react with the maleimide, rendering it inert. Common choices include L-cysteine, dithiothreitol (B142953) (DTT), and 2-mercaptoethanol (B42355) (BME).[1]
Q3: How do I quench the unreacted methyltetrazine group?
A3: The most effective method to quench an unreacted tetrazine is to react it with its bioorthogonal partner, a strained alkene.[] A small molecule trans-cyclooctene (B1233481) (TCO) or norbornene derivative is the ideal quenching agent. This approach is highly specific and rapid. While some tetrazines show reactivity with thiols, this is not a universal or efficient quenching method.[3][4]
Q4: Can I use a single quenching agent for both the maleimide and tetrazine?
A4: Using a single agent for both ends is generally not recommended as their quenching chemistries are distinct. Thiol-containing compounds quench maleimides, while strained alkenes quench tetrazines. Attempting to use a large excess of a thiol-containing reagent might have some effect on certain tetrazines, but it is not a reliable or recommended strategy.[3][4] A sequential, two-step quenching process is the most robust approach.
Q5: Can I just purify my conjugate instead of performing a quenching step?
A5: Purification methods like desalting, dialysis, or size-exclusion chromatography can remove excess, unreacted crosslinker.[5] This is a viable alternative to quenching. However, for applications where the conjugate is used immediately without purification, or where trace amounts of unreacted linker could interfere, a chemical quench is highly recommended.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency / Low Yield | 1. Hydrolyzed Maleimide: The maleimide group is susceptible to hydrolysis, especially at pH > 7.5.[5] 2. Oxidized Thiols: Cysteine residues on the protein may have formed disulfide bonds and are unavailable for reaction. 3. Incorrect pH: The optimal pH for the maleimide-thiol reaction is 6.5-7.5.[5] | 1. Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add to the reaction immediately.[6] 2. Pre-reduce the protein with a disulfide-free reducing agent like TCEP. Note that TCEP must be removed before adding the maleimide reagent as they can react.[6][7] 3. Ensure the reaction buffer is within the optimal pH 6.5-7.5 range. |
| Conjugate Instability / Loss of Payload (in vivo) | Retro-Michael Reaction: The thioether bond formed is reversible and can undergo exchange with other thiols (e.g., glutathione (B108866) in plasma), leading to deconjugation. | Induce controlled hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether. After the initial conjugation, adjust the pH to 8.5-9.0 and incubate for 2-4 hours before re-neutralizing. This ring-opened form is resistant to thiol exchange. |
| Formation of Unexpected Byproducts | Thiazine (B8601807) Rearrangement: If conjugating to an N-terminal cysteine, the conjugate can rearrange to a stable six-membered thiazine ring, which may alter its properties. This is more prominent at neutral to basic pH. | Perform the conjugation at a more acidic pH (~5-6) to prevent the rearrangement. Alternatively, acetylate the N-terminal amine of the cysteine to block this side reaction. |
| Quenching Appears Ineffective | 1. Insufficient Quencher: The molar excess of the quenching agent may be too low to react with all the unreacted linker. 2. Insufficient Incubation Time: The quenching reaction may not have proceeded to completion. | 1. Increase the molar excess of the quenching agent. A 20-50 fold molar excess is a good starting point. 2. Increase the quenching incubation time. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for quenching maleimide and tetrazine moieties.
| Parameter | Maleimide Quenching | Methyltetrazine Quenching |
| Quenching Agent | L-cysteine, DTT, 2-Mercaptoethanol (BME) | trans-Cyclooctene (TCO) derivatives |
| Typical Concentration | 10 - 50 mM final concentration | 10 - 20 fold molar excess over initial linker |
| Incubation Time | 15 - 60 minutes | 30 - 60 minutes |
| Temperature | Room Temperature or 4°C | Room Temperature |
| pH | 6.5 - 7.5 | 7.0 - 8.0 |
Experimental Protocols
Protocol: Sequential Quenching of this compound Conjugate
This protocol assumes the primary conjugation has already been performed.
Materials:
-
Conjugation reaction mixture containing unreacted this compound.
-
Maleimide Quenching Solution: 1 M L-cysteine stock solution in PBS pH 7.4.
-
Tetrazine Quenching Solution: 10 mM TCO-acid stock solution in DMSO.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Step 1: Quench the Maleimide Group
-
To your conjugation reaction mixture, add the 1 M L-cysteine stock solution to a final concentration of 20-50 mM.
-
Incubate the reaction for 30 minutes at room temperature with gentle mixing.
-
-
Step 2: Quench the Methyltetrazine Group
-
Following the maleimide quench, add the 10 mM TCO-acid stock solution. The amount to add should be a 10-20 fold molar excess relative to the initial amount of the this compound linker used in the conjugation.
-
Incubate the reaction for an additional 60 minutes at room temperature with gentle mixing. The characteristic pink/purple color of the tetrazine should disappear, indicating a successful reaction.
-
-
Step 3: Purification (Optional but Recommended)
-
Remove the quenched linker and excess quenching agents by using a desalting column, spin filtration, or dialysis, exchanging the buffer into a suitable storage buffer (e.g., PBS).
-
-
Step 4: Analysis and Storage
-
Confirm successful conjugation and quenching via analytical methods such as HPLC, SDS-PAGE, or mass spectrometry.
-
Store the purified conjugate according to the protein's recommended conditions, typically at 4°C for short-term or -80°C for long-term storage.
-
Visualizations
Caption: General experimental workflow for conjugation and sequential quenching.
Caption: Troubleshooting decision tree for common conjugation issues.
References
- 1. Thiomethyltetrazines are Reversible Covalent Cysteine Warheads whose Dynamic Behavior can be “Switched Off” via Bioorthogonal Chemistry Inside Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Methyltetrazine-Maleimide Labeled Proteins
Welcome to the technical support center for the purification of Methyltetrazine-Maleimide labeled proteins. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the labeling and purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind labeling proteins with this compound?
A1: The labeling process utilizes a heterobifunctional linker, this compound. The maleimide (B117702) group reacts specifically with free sulfhydryl groups (-SH) on cysteine residues of a protein via a Michael addition reaction. This forms a stable thioether bond. The methyltetrazine moiety is then available for subsequent bioorthogonal "click chemistry" reactions, typically with a trans-cyclooctene (B1233481) (TCO)-modified molecule. The reaction is highly selective for thiols at a pH range of 6.5-7.5.[1][2][3][4]
Q2: My protein doesn't have free cysteines. Can I still label it?
A2: Yes, there are a couple of strategies. If your protein has disulfide bonds, you can use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce them and generate free sulfhydryls for labeling.[3][5] It is crucial to remove the reducing agent before adding the maleimide reagent if you use one that itself contains a thiol (like DTT). Alternatively, you can introduce sulfhydryl groups onto the protein by modifying primary amines (e.g., on lysine (B10760008) residues) with reagents like Traut's Reagent (2-iminothiolane).
Q3: What is the best method to remove unreacted this compound after the labeling reaction?
A3: The most common and effective method for removing small, unreacted label molecules from the much larger protein conjugate is Size Exclusion Chromatography (SEC), often in the form of desalting columns (e.g., PD-10 or spin columns).[6] Dialysis is also an option, particularly for larger sample volumes, provided the this compound reagent has good aqueous solubility.[3]
Q4: How can I separate the successfully labeled protein from the unlabeled protein?
A4: Hydrophobic Interaction Chromatography (HIC) is a highly effective method for this separation. The methyltetrazine group is hydrophobic, so labeled proteins will be more hydrophobic than their unlabeled counterparts.[7] This difference allows them to bind more strongly to a HIC resin and elute at a lower salt concentration during a decreasing salt gradient.[8][9][10][11][12] In some specific cases, if a pyridyl-tetrazine is used, its ability to chelate nickel can be exploited for purification on Ni-IDA resin, similar to a His-tag.[13]
Q5: How does the this compound label affect my protein's properties?
A5: The label can alter your protein's physicochemical properties. Key changes include:
-
Increased Hydrophobicity: The tetrazine ring is hydrophobic, which can increase the overall hydrophobicity of the protein.[7] This is the basis for purification via HIC but can also lead to aggregation if not properly managed.
-
Isoelectric Point (pI): The reaction targets cysteine residues, which are neutral at physiological pH. Therefore, the labeling itself should not significantly alter the protein's net charge or pI. However, conformational changes post-labeling could potentially expose or mask charged residues, leading to a minor shift in pI.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
Symptom: Analysis (e.g., by mass spectrometry or UV-Vis spectroscopy) shows a low degree of labeling (DoL).
| Possible Cause | Troubleshooting Steps |
| Incomplete Reduction of Disulfide Bonds | Ensure complete reduction by using a sufficient molar excess of a reducing agent like TCEP (a 10-100 fold molar excess is common).[3] Incubate for at least 30 minutes at room temperature.[5] |
| Re-oxidation of Sulfhydryls | Work with degassed buffers and consider flushing reaction vials with an inert gas (e.g., nitrogen or argon) to prevent oxygen from re-oxidizing the free thiols to disulfides.[3] |
| Suboptimal Reaction pH | The maleimide-thiol reaction is most efficient at pH 6.5-7.5.[1][4] Buffers outside this range can slow the reaction or lead to side reactions (e.g., hydrolysis of the maleimide at pH > 7.5). |
| Interfering Buffer Components | Ensure your buffer is free of thiol-containing compounds (e.g., DTT, β-mercaptoethanol) which will compete with the protein for the maleimide label.[4] |
| Degraded Maleimide Reagent | Maleimides can hydrolyze if exposed to moisture. Use a fresh vial of the reagent and dissolve it in anhydrous DMSO or DMF immediately before use.[14] |
Issue 2: Protein Aggregation or Precipitation
Symptom: The protein solution becomes cloudy or forms a visible precipitate during labeling or purification.
| Possible Cause | Troubleshooting Steps |
| Increased Hydrophobicity | The methyltetrazine label increases the protein's surface hydrophobicity, which can lead to aggregation.[7] Solutions: 1. Reduce the molar excess of the labeling reagent to avoid over-labeling.[15] 2. Work with a lower protein concentration (e.g., 1-2 mg/mL).[14] |
| Suboptimal Buffer Conditions | The buffer pH may be too close to the protein's pI, minimizing electrostatic repulsion. Solutions: 1. Ensure the buffer pH is at least 1-2 units away from the protein's pI.[16] 2. Add stabilizing excipients like 5-20% glycerol, 50-100 mM arginine, or non-ionic detergents (e.g., 0.01% Tween-20).[15] |
| High Local Reagent Concentration | Adding the reagent (dissolved in DMSO/DMF) too quickly can cause "shock precipitation". Solution: Add the dissolved this compound solution to the protein solution slowly while gently mixing.[15] |
| Instability During Purification | High salt concentrations required for HIC can sometimes cause protein precipitation. Solution: Screen different salts (Ammonium Sulfate is common) and optimize the starting salt concentration. Ensure the sample is introduced into the HIC start buffer just before loading onto the column.[8][17] |
Experimental Protocols
Protocol 1: Labeling Protein with this compound
This protocol outlines a general procedure for labeling a protein containing cysteine residues. Optimization is often required.
-
Protein Preparation: a. Prepare the protein in a degassed, amine-free and thiol-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.0-7.5. A typical protein concentration is 1-10 mg/mL.[3] b. If the protein contains disulfide bonds that need to be labeled, add a 10-50 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.[5]
-
This compound Reagent Preparation: a. Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation. b. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure it is fully dissolved.[3]
-
Conjugation Reaction: a. Add the this compound stock solution to the protein solution. A molar ratio of 10:1 to 20:1 (label:protein) is a common starting point.[6][18] b. Mix gently and incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.[3] c. Flush the reaction vial with an inert gas like nitrogen or argon to minimize the re-oxidation of thiols.[3]
-
Removal of Excess Reagent: a. Purify the conjugated protein from the excess, unreacted this compound using a desalting column (e.g., Zeba™ Spin or PD-10) equilibrated with the desired buffer for the next purification step or for storage.[6]
Protocol 2: Purification of Labeled Protein using HIC
This protocol provides a framework for separating labeled from unlabeled protein. The optimal salt type, concentration, and gradient will be protein-specific.
-
Equipment and Reagents:
-
Sample Preparation: a. After removing excess free label (Protocol 1, Step 4), dilute the protein conjugate solution with Buffer A to a final salt concentration that matches the starting conditions of the HIC gradient.[17] This promotes binding to the column.
-
Chromatography: a. Equilibrate the HIC column with 100% Buffer A. b. Load the prepared protein sample onto the column. c. Wash the column with 100% Buffer A to elute any unbound molecules. d. Elute the bound proteins using a linear gradient from 100% Buffer A to 100% Buffer B over a suitable number of column volumes (e.g., 20 CV). e. Collect fractions and monitor the chromatogram at 280 nm (for protein) and ~520 nm (for tetrazine, if applicable).
-
Analysis: a. Analyze the collected fractions using SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry to identify fractions containing the pure, labeled protein. The more hydrophobic, labeled protein is expected to elute later in the gradient (at a lower salt concentration) than the unlabeled protein.[8]
Visualizations
Experimental Workflow
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Methyltetrazine-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. biotium.com [biotium.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Hydrophobic Interaction Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 11. goldbio.com [goldbio.com]
- 12. bio-works.com [bio-works.com]
- 13. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. waters.com [waters.com]
dealing with steric hindrance in Methyltetrazine-TCO reactions
Welcome to the technical support center for Methyltetrazine-TCO (trans-cyclooctene) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this powerful bioorthogonal ligation.
Frequently Asked Questions (FAQs)
Q1: What is the Methyltetrazine-TCO reaction?
The Methyltetrazine-TCO reaction is a bioorthogonal "click chemistry" ligation based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] An electron-deficient methyltetrazine reacts with a strained trans-cyclooctene (B1233481) (TCO), an electron-rich dienophile, to form a stable dihydropyridazine (B8628806) conjugate, releasing nitrogen gas in the process.[3][4] This reaction is known for its exceptionally fast kinetics and high specificity, making it ideal for applications in complex biological environments without the need for a catalyst.[4][5][6]
Q2: What are the main factors influencing the reaction rate?
The reaction rate is primarily influenced by:
-
Electronic Effects: Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction.[3][7]
-
Steric Hindrance: Bulky substituents near the reactive moieties on either the methyltetrazine or the TCO can significantly slow down the reaction.[8][9]
-
Ring Strain of TCO: Higher ring strain in the TCO molecule leads to faster reaction kinetics.[3][10]
-
Solvent: The choice of solvent can influence reaction rates. The ligation is effective in a variety of aqueous buffers like PBS, as well as organic solvents.[4][8]
Q3: My reaction yield is low. What are the potential causes related to steric hindrance?
Low yields can stem from several factors, with steric hindrance being a primary suspect. Large molecules or bulky protective groups near the tetrazine or TCO can physically block the approach of the reaction partners.[8] This is particularly relevant when labeling large biomolecules like proteins or antibodies.[9][11] Another possibility is that the hydrophobic TCO moiety may be buried within the interior of a protein to avoid the aqueous solvent, rendering it inaccessible for reaction.[9]
Q4: How can I overcome steric hindrance in my Methyltetrazine-TCO reaction?
To mitigate steric hindrance, consider the following strategies:
-
Incorporate Spacer Arms: Use methyltetrazine or TCO reagents that incorporate long, flexible linkers, such as polyethylene (B3416737) glycol (PEG) spacers.[5][8][12] These spacers increase the distance between the reactive moiety and the bulky molecule, reducing steric clashes.
-
Optimize Stoichiometry: Empirically determine the optimal molar ratio of your reactants. A slight excess of the less sterically hindered component may be beneficial.[8]
-
Adjust Reaction Conditions: While the reaction is typically fast at room temperature, extending the incubation time or slightly increasing the temperature (e.g., to 37°C) can help improve yields for sterically hindered substrates.[8]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Steric Hindrance: Bulky groups on the methyltetrazine or TCO are impeding the reaction.[8][9] | 1. Introduce a Spacer: Synthesize or purchase reagents with a PEG linker to increase the distance between the reactive groups and the bulky molecules.[8][12] 2. Optimize Reactant Molar Ratio: Experiment with varying the stoichiometry, using a slight excess (1.1 to 2.0 equivalents) of the less hindered reactant.[12] 3. Increase Reaction Time/Temperature: Extend the incubation period (e.g., up to 2 hours or overnight at 4°C) or increase the temperature to 37°C or 40°C.[8] |
| Suboptimal pH: The pH of the reaction buffer may not be ideal. | The reaction is generally tolerant of a wide pH range (pH 6-9).[4][8] For labeling primary amines with NHS esters to introduce the reactive moieties, a pH of 7.2-9 is recommended.[12] | |
| Low Product Yield | Steric Hindrance: As above, bulky molecules are preventing efficient reaction.[8][9] | In addition to the steps for slow reactions, consider redesigning your constructs to place the reactive handles on more accessible parts of the molecule. |
| Incorrect Stoichiometry: The molar ratio of reactants is not optimal.[8] | Perform a titration experiment to find the optimal molar ratio for your specific system. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[8] | |
| Reactant Degradation: One of the reactants may have degraded. | Ensure proper storage of your methyltetrazine and TCO reagents. Some tetrazines can be sensitive to light and prolonged exposure to aqueous environments. | |
| Non-Specific Binding/High Background | Hydrophobic Interactions: The TCO or tetrazine reagents may be hydrophobic, leading to non-specific binding. | Use reagents that incorporate hydrophilic PEG linkers to improve water solubility and reduce non-specific interactions.[8] |
| Excess Unreacted Reagents: Residual unreacted methyltetrazine or TCO can cause background signal. | Purify your labeled molecules after the initial labeling step (before the ligation) using methods like desalting columns or dialysis to remove excess, unreacted NHS ester reagents.[8] |
Quantitative Data: Impact of Substituents on Reaction Rates
The substituents on both the tetrazine and the TCO can have a significant impact on the reaction kinetics. Generally, sterically smaller and more electron-withdrawing substituents on the tetrazine lead to faster reactions.
| Tetrazine Substituent (R1) | TCO Derivative | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Reference |
| 3-phenyl- (monosubstituted) | TCO | ~20-fold faster than disubstituted | [13] |
| 3-(4-aminomethyl)phenyl-6-methyl- (disubstituted) | Norbornene carboxylic acid | Slower than monosubstituted | [13] |
| 2-pyridyl | TCO-PEG4 | 69,400 | [14] |
| DHP (vinyl ether) | TCO-PEG4 | >90% intact after >10h | [14] |
| Methyl | TCO | Up to 1000 | [15] |
Note: Reaction rates are highly dependent on the specific dienophile, solvent, and temperature. The values presented are for comparative purposes.
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation using Methyltetrazine-TCO Ligation
This protocol provides a general procedure for conjugating two proteins using a methyltetrazine-TCO crosslinking strategy.
Materials:
-
Protein 1
-
Protein 2
-
TCO-PEG-NHS ester
-
Methyltetrazine-PEG-NHS ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting columns
Procedure:
Part A: Labeling Protein 1 with TCO
-
Dissolve Protein 1 in the amine-free buffer at a concentration of 1-5 mg/mL.[8]
-
Prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted TCO-PEG-NHS ester using a desalting column, exchanging the buffer to the reaction buffer.[8]
Part B: Labeling Protein 2 with Methyltetrazine
-
Repeat steps 1-5 from Part A, using Protein 2 and the Methyltetrazine-PEG-NHS ester.
Part C: TCO-Methyltetrazine Ligation
-
Determine the concentration of the TCO-labeled Protein 1 and the Methyltetrazine-labeled Protein 2.
-
Mix the two labeled proteins in the reaction buffer at the desired molar ratio (typically starting with a 1:1 ratio or a slight excess of the tetrazine-labeled protein).[8]
-
Incubate the reaction for 30-60 minutes at room temperature. For sterically hindered systems, this time can be extended up to 2 hours or performed overnight at 4°C.[8]
-
The final conjugate can be purified from any unreacted protein using size-exclusion chromatography.
-
Store the final conjugate at 4°C.[8]
Visualizations
Caption: The inverse-electron-demand Diels-Alder reaction between Methyltetrazine and TCO.
Caption: Steric hindrance from bulky groups can impede the Methyltetrazine-TCO reaction.
Caption: Troubleshooting workflow for sterically hindered Methyltetrazine-TCO reactions.
References
- 1. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. vectorlabs.com [vectorlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. comporgchem.com [comporgchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
impact of temperature on Methyltetrazine-Maleimide conjugation kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of temperature on Methyltetrazine-Maleimide conjugation kinetics.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal Temperature: The reaction temperature may be too low, leading to slow kinetics. | Increase the reaction temperature. For the maleimide-thiol reaction, room temperature (20-25°C) is generally faster than 4°C. For the tetrazine-TCO reaction, while often rapid even at room temperature, gentle heating (e.g., to 37°C) can increase the rate, especially for less reactive pairs.[1][2] |
| Hydrolyzed Maleimide (B117702): The maleimide group is susceptible to hydrolysis, especially at pH > 7.5 and higher temperatures, rendering it inactive. | Prepare maleimide solutions immediately before use. Ensure the pH of the reaction buffer is maintained between 6.5 and 7.5.[3] Store maleimide reagents in a dry, biocompatible organic solvent like DMSO or DMF. | |
| Oxidized Thiols: Cysteine residues may have formed disulfide bonds, which are unreactive with maleimides. | Pre-treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free sulfhydryl groups are available for conjugation.[3][4][5] | |
| Degraded Methyltetrazine: Improper storage can lead to the degradation of the methyltetrazine reagent. | Store the methyltetrazine reagent at -20°C and protect it from moisture. Allow the vial to warm to room temperature before opening to prevent condensation. | |
| Protein Aggregation/Precipitation | Temperature Sensitivity of Protein: The protein of interest may be unstable at the chosen reaction temperature. | For sensitive proteins, perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[6] |
| High Concentration of Organic Solvent: The use of organic solvents like DMSO or DMF to dissolve the this compound reagent can cause protein precipitation if the final concentration is too high. | Keep the final concentration of the organic solvent in the reaction mixture below 10-15%.[3] | |
| Inconsistent Results | Variable Reaction Temperature: Fluctuations in ambient temperature can affect reaction kinetics, leading to batch-to-batch variability. | Use a temperature-controlled incubator or water bath to maintain a consistent reaction temperature. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of the this compound reagent can lead to degradation. | Aliquot the reagent into single-use volumes upon receipt to minimize freeze-thaw cycles. | |
| Non-specific Labeling | Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity. | Maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound conjugation?
A1: The optimal temperature is a balance between reaction kinetics and protein stability. For the initial maleimide-thiol conjugation, reactions are typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[3][6] Room temperature offers faster kinetics, while 4°C is preferred for temperature-sensitive proteins. The subsequent inverse electron demand Diels-Alder (iEDDA) reaction between the methyltetrazine and its binding partner (e.g., a TCO-modified molecule) is often very fast, even at room temperature.[7] Some studies perform this step at 37°C to further enhance the reaction rate.[1][2]
Q2: How does temperature affect the rate of the this compound conjugation?
A2: Generally, increasing the temperature increases the reaction rate for both the maleimide-thiol and the methyltetrazine-TCO reactions, as predicted by the Arrhenius equation. However, the quantitative effect of temperature can vary depending on the specific reactants and reaction conditions.
Q3: Can I heat the reaction to speed it up?
A3: While gentle heating (e.g., to 37°C) can accelerate the conjugation, it is crucial to consider the thermal stability of your protein.[1] Excessive heat can lead to protein denaturation and aggregation. It is recommended to first determine the thermal tolerance of your protein before increasing the reaction temperature.
Q4: Does temperature affect the stability of the this compound reagent?
A4: Yes. The maleimide component is susceptible to hydrolysis, which is accelerated at higher temperatures and alkaline pH. The methyltetrazine moiety is generally more stable, but prolonged exposure to high temperatures should be avoided. It is recommended to store the reagent at -20°C and prepare solutions fresh for each experiment.
Q5: How can I monitor the progress of the conjugation reaction at different temperatures?
A5: The progress of the reaction can be monitored using various analytical techniques. For the methyltetrazine-TCO ligation, the disappearance of the tetrazine's characteristic absorbance at around 520-540 nm can be followed by UV-Vis spectroscopy.[2] For the overall conjugate, techniques like SDS-PAGE, mass spectrometry (to confirm the mass shift upon conjugation), and chromatography (e.g., HPLC) can be used to separate and quantify the conjugated product from the unreacted components.
Data on Temperature Impact on Conjugation Kinetics
The following table summarizes the general effects of temperature on the kinetics of the two key reactions involved in this compound conjugation. Quantitative data for the combined system is highly dependent on the specific protein and dienophile used.
| Reaction | Temperature | Effect on Reaction Rate | Typical Reaction Time | Second-Order Rate Constant (k₂) Examples | Notes |
| Maleimide-Thiol | 4°C | Slower | Overnight (8-16 hours) | - | Recommended for temperature-sensitive proteins. |
| Room Temperature (20-25°C) | Faster | 1-2 hours | - | Common starting point for robust proteins.[3] | |
| 37°C | Even Faster | ~30 minutes | - | Risk of protein instability and maleimide hydrolysis increases. | |
| Methyltetrazine-TCO (iEDDA) | Room Temperature (25°C) | Very Fast | Minutes to a few hours | ~2000 M⁻¹s⁻¹ for 3,6-di-(2-pyridyl)-s-tetrazine with trans-cyclooctene.[7] | The reaction is often rapid enough at ambient temperature.[7] |
| 37°C | Faster | Minutes | Varies significantly with tetrazine and TCO structure. Rate constants can exceed 10³ M⁻¹s⁻¹.[2][8] | Can be used to accelerate the reaction if needed, provided the biomolecule is stable.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for this compound Protein Conjugation
This protocol outlines the steps for conjugating a this compound reagent to a thiol-containing protein, followed by the reaction with a TCO-modified molecule.
1. Materials and Reagents:
-
Thiol-containing protein
-
This compound reagent
-
TCO-modified molecule
-
Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
TCEP (tris(2-carboxyethyl)phosphine) hydrochloride
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting columns or dialysis equipment
2. Protein Preparation and Reduction: a. Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[5][6] b. If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.[4] c. Incubate the mixture for 20-60 minutes at room temperature to reduce the disulfide bonds.[3][6]
3. Maleimide Conjugation: a. Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[5][6] b. Add a 10-20 fold molar excess of the this compound stock solution to the reduced protein solution. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
4. Removal of Excess Maleimide Reagent: a. Purify the Methyltetrazine-labeled protein using a desalting column or dialysis to remove unreacted this compound and TCEP.
5. Methyltetrazine-TCO Ligation: a. To the purified Methyltetrazine-labeled protein, add the TCO-modified molecule. A slight molar excess (e.g., 1.2 to 2-fold) of the TCO-reagent is often used.[3] b. Incubate the reaction for 1-2 hours at room temperature. For slower reacting pairs or to increase efficiency, the temperature can be raised to 37°C, assuming the protein is stable at this temperature.[1]
6. Final Purification: a. Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted TCO-modified molecule.
Protocol 2: Monitoring Reaction Kinetics via UV-Vis Spectroscopy
This protocol describes how to monitor the kinetics of the methyltetrazine-TCO reaction.
1. Instrumentation:
-
UV-Vis spectrophotometer with temperature control.
2. Procedure: a. Prepare solutions of the Methyltetrazine-labeled protein and the TCO-modified molecule in the reaction buffer. b. Set the spectrophotometer to the desired temperature (e.g., 25°C or 37°C). c. Mix the reactants in a cuvette and immediately begin monitoring the absorbance at the λmax of the methyltetrazine (typically around 520-540 nm). d. Record the absorbance over time until the signal stabilizes, indicating the completion of the reaction. e. The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order kinetic model, assuming one reactant is in excess. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant in excess.[1]
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation During Maleimide Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during maleimide (B117702) labeling experiments.
Troubleshooting Guide
Protein aggregation is a common issue encountered during maleimide labeling, often leading to loss of protein activity and inaccurate experimental results. This guide provides a systematic approach to diagnosing and resolving aggregation problems.
Problem: Protein Precipitates Immediately Upon Addition of Maleimide Reagent
This is often indicative of acute insolubility or rapid aggregation.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Solvent Mismatch | The organic solvent (e.g., DMSO or DMF) used to dissolve the maleimide reagent can cause protein precipitation if added too quickly or at too high a final concentration. | Protocol 1: Controlled Reagent Addition. 1. Prepare a fresh, concentrated stock solution of the maleimide reagent in anhydrous DMSO or DMF.[1][2] 2. Warm the maleimide solution to room temperature if stored at -20°C. 3. Add the maleimide stock solution dropwise to the protein solution while gently vortexing or stirring.[3] 4. Ensure the final concentration of the organic solvent in the reaction mixture is minimal, ideally below 10% (v/v). |
| High Protein Concentration | Elevated protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[3][4] | Protocol 2: Protein Concentration Optimization. 1. Perform a series of small-scale labeling reactions with varying protein concentrations (e.g., 0.5 mg/mL, 1 mg/mL, 5 mg/mL).[3] 2. Monitor for aggregation visually and by measuring absorbance at 600 nm. 3. Select the highest protein concentration that does not lead to immediate precipitation. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the reaction buffer can significantly impact protein stability. | Protocol 3: Buffer Screening. 1. Prepare a series of buffers with varying pH values (e.g., 6.5, 7.0, 7.5) and salt concentrations (e.g., 50 mM, 150 mM, 250 mM NaCl).[5][6] 2. Conduct small-scale labeling reactions in each buffer condition. 3. Identify the buffer that maintains protein solubility and allows for efficient labeling. |
Problem: Gradual Aggregation Occurs During the Labeling Reaction
This suggests that the labeling process itself is destabilizing the protein.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Increased Surface Hydrophobicity | The addition of often hydrophobic maleimide-containing labels can increase the protein's surface hydrophobicity, promoting self-association.[5] | Protocol 4: Screening of Stabilizing Additives. 1. Prepare stock solutions of various stabilizing additives (see Table 2). 2. Set up parallel labeling reactions, each containing a different additive at its recommended concentration. 3. Incubate the reactions and monitor for aggregation over time using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). 4. Select the additive that provides the best stabilization without interfering with the labeling reaction. |
| Protein Destabilization | The reaction conditions (temperature, time) may be too harsh for the protein, leading to partial unfolding and exposure of hydrophobic cores.[5] | Protocol 5: Optimization of Reaction Conditions. 1. Compare the extent of aggregation when the reaction is performed at room temperature versus 4°C.[3][5] 2. Reduce the reaction time to the minimum required for sufficient labeling. 3. Analyze the degree of labeling at different time points to find the optimal balance between labeling efficiency and protein stability. |
| High Molar Ratio of Maleimide Reagent | A large excess of a hydrophobic maleimide reagent can induce aggregation.[3] | Protocol 6: Molar Ratio Titration. 1. Set up several small-scale reactions with different molar ratios of the maleimide reagent to the protein (e.g., 5:1, 10:1, 20:1).[3] 2. After the reaction, analyze the degree of labeling and the extent of aggregation for each ratio. 3. Choose the lowest molar ratio that achieves the desired degree of labeling without causing significant aggregation. |
Problem: Labeled Protein Aggregates During Purification or Storage
Even if the labeling reaction is successful, the modified protein may have reduced long-term stability.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Suboptimal Storage Buffer | The buffer used for storage may not be suitable for the more aggregation-prone labeled protein. | Protocol 7: Formulation of Storage Buffer. 1. After purification, exchange the labeled protein into a storage buffer containing stabilizing excipients identified in Protocol 4. 2. A combination of additives, such as arginine and glycerol (B35011), can be particularly effective.[5] |
| Oxidation of Free Thiols | If disulfide bonds were reduced for labeling, the newly formed free thiols can form intermolecular disulfide bonds, leading to aggregation.[7] | Protocol 8: Capping Unreacted Thiols. 1. After the primary labeling reaction, add a small, hydrophilic thiol-containing compound like N-ethylmaleimide (NEM) or L-cysteine to cap any unreacted thiols on the protein surface. 2. This prevents the formation of intermolecular disulfide bonds during storage. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce protein aggregation.[4] | Protocol 9: Proper Aliquoting and Storage. 1. Aliquot the purified labeled protein into single-use volumes to avoid multiple freeze-thaw cycles.[5] 2. If freezing is necessary, add a cryoprotectant like glycerol (10-50%) to the storage buffer.[1][4] 3. Store at -80°C for long-term stability.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide labeling?
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[3][8] Below pH 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific labeling and potential cross-linking that can cause aggregation.[3][9]
Q2: Should I be concerned about my choice of reducing agent?
Yes. Thiol-based reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME) will compete with the protein's thiols for reaction with the maleimide.[3][10] It is recommended to use a non-thiol reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).[3][10] While some older protocols suggested TCEP does not need to be removed, more recent studies have shown that TCEP can react with maleimides, so its removal or quenching after disulfide reduction and before adding the maleimide reagent is advisable for optimal conjugation.[11][12][13]
Q3: What are some common additives I can use to prevent aggregation?
A variety of additives, or excipients, can be included in the reaction and storage buffers to enhance protein stability. These are summarized in the table below.
Table 1: Common Anti-Aggregation Additives
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 50-250 mM | Stabilize protein structure through preferential hydration.[3] |
| Polyols | Glycerol, Sorbitol | 5-20% (v/v) | Excluded from the protein surface, favoring the native, compact state.[3][6] |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Suppress aggregation by interacting with charged and hydrophobic patches on the protein surface.[4][5][6] |
| Non-denaturing Detergents | Tween-20, CHAPS | Low concentrations (below CMC) | Shield hydrophobic surfaces and prevent protein-protein interactions.[4][5] |
Q4: How pure does my protein need to be before labeling?
It is recommended to use a protein with a purity of >95%.[3] Impurities can compete in the conjugation reaction and may also contribute to aggregation.[3]
Q5: How can I remove aggregates after the labeling reaction?
Size-exclusion chromatography (SEC) is a highly effective method for separating monomeric labeled protein from both high-molecular-weight aggregates and unreacted, low-molecular-weight reagents.[3]
Visualizing Workflows and Logic
To aid in experimental design and troubleshooting, the following diagrams illustrate key workflows and decision-making processes.
Caption: Troubleshooting workflow for protein aggregation during maleimide labeling.
Caption: Experimental workflow for maleimide labeling with key aggregation points.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Inverse Electron Demand Diels-Alder (IEDDA) Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing inverse electron demand Diels-Alder (IEDDA) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the rate of an IEDDA reaction?
A1: The kinetics of an IEDDA reaction are primarily governed by three main factors:
-
Electronic Effects: The reaction rate is accelerated by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1][2] Therefore, electron-donating groups on the dienophile and electron-withdrawing groups on the diene (e.g., tetrazine) increase the reaction rate.[1]
-
Dienophile Strain: Ring strain in the dienophile, such as in trans-cyclooctenes (TCO), significantly accelerates the reaction by raising the energy of its HOMO.[1] Strained dienophiles are generally more reactive.[1]
-
Steric Hindrance: Bulky substituents on either the diene or the dienophile can sterically hinder the approach of the reactants, slowing down the reaction rate.[1] For instance, monosubstituted tetrazines often exhibit faster kinetics than their disubstituted counterparts.[1]
Q2: My IEDDA reaction is not working or the yield is very low. What are the common causes?
A2: Several factors can contribute to a low or no yield in an IEDDA reaction. Consider the following:
-
Reactant Instability: Trans-cyclooctene (TCO) can isomerize to the less reactive cis-cyclooctene (CCO).[2] This can be prompted by exposure to light or acidic/basic conditions.[2] Similarly, the stability of tetrazines can be a concern, with a general inverse correlation between reactivity and stability.[2]
-
Incorrect Stoichiometry: While IEDDA reactions are often efficient even at low concentrations, ensuring the correct stoichiometry of your diene and dienophile is crucial.[3][4]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and pH can significantly impact the reaction. Protic solvents, especially water, are known to accelerate the reaction.[1]
-
Poor Reactant Purity: Impurities in your starting materials can interfere with the reaction. Ensure your diene and dienophile are of high purity.
Q3: I am observing unexpected side products in my reaction mixture. What could they be?
A3: The IEDDA reaction is known for being highly specific with minimal side products, with the primary byproduct being nitrogen gas.[2] However, the formation of unexpected species can occur. In some cases, particularly with radiolabeling, a mixture of reduced dihydropyridazines (DHPs) and the fully oxidized pyridazine (B1198779) products can be observed.[5] The DHPs can exist as different isomers.[5]
Q4: How can I monitor the progress of my IEDDA reaction?
A4: A convenient method for monitoring the progress of an IEDDA reaction involving a tetrazine is by UV-Vis spectroscopy.[3] Tetrazines have a characteristic absorbance in the visible region (around 510-550 nm) which disappears as the reaction proceeds.[3] The color change from the vibrant pink or red of the tetrazine to a colorless solution is also a visual indicator of reaction completion.[6] For more detailed analysis, techniques like TLC, HPLC, and mass spectrometry can be employed.[5][6]
Troubleshooting Guide
Problem: Low or No Product Yield
Problem: Slow Reaction Rate
Quantitative Data: Reaction Kinetics
The rate of the IEDDA reaction is highly dependent on the choice of diene and dienophile. The following table summarizes second-order rate constants for various reactant pairs.
| Diene (Tetrazine) | Dienophile | Solvent | Rate Constant (k₂, M⁻¹s⁻¹) |
| 3-(4-benzylamino)-1,2,4,5-tetrazine | norbornene-based | Not specified | ~1–2 |
| 3-(4-benzylamino)-1,2,4,5-tetrazine | TCO-based | Not specified | ~26,000 |
| Dipyridyl-tetrazine | TCO | MeOH | 1140 |
| Dipyridyl-tetrazine | TCO | 9:1 MeOH/water | 2000 |
| Various tetrazines | TCO | Not specified | 210 to ~30,000 |
Experimental Protocols
Protocol 1: General Procedure for Tetrazine-TCO Ligation
This protocol describes a general method for the conjugation of a tetrazine-functionalized molecule to a TCO-functionalized molecule in an organic solvent.
Materials:
-
TCO-functionalized substrate (A)
-
Tetrazine-functionalized substrate (B)
-
Anhydrous DMF or DMSO
-
Rotary evaporator
Procedure:
-
Dissolve the TCO-functionalized substrate (A) in a minimal amount of anhydrous DMF to create a solution (e.g., 0.01 mmol in 0.5 mL).[7]
-
Prepare a solution of the tetrazine-functionalized substrate (B) of a known molarity (e.g., 0.01 M).[7]
-
Slowly add the tetrazine solution (B) dropwise to the TCO solution (A) while stirring.[7]
-
Monitor the reaction by observing the disappearance of the characteristic red/pink color of the tetrazine after each addition.[7] Continue adding the tetrazine solution until a faint persistence of the color is observed, indicating the consumption of the TCO substrate.[7]
-
Once the reaction is complete, remove the solvent (DMF) under high vacuum using a rotary evaporator.[7]
-
The resulting residue contains the desired conjugate product.[7] Further purification can be performed using techniques such as column chromatography or HPLC if necessary.
Protocol 2: Antibody Labeling with TCO and Tetrazine Ligation
This protocol outlines the two-step process of first modifying an antibody with a TCO-NHS ester and then conjugating it with a tetrazine-labeled molecule.
Materials:
-
Antibody of interest
-
TCO-PEG-NHS ester
-
Tetrazine-labeled molecule (e.g., a fluorophore)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
-
Anhydrous DMF or DMSO
Procedure:
Step 1: TCO-labeling of the Antibody
-
Prepare a solution of the antibody in an amine-free buffer at a concentration of 1-10 mg/mL.[8]
-
Immediately before use, prepare a stock solution of the TCO-PEG-NHS ester in anhydrous DMF or DMSO (e.g., 10-20 mM).[8]
-
Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution with gentle mixing.[8] The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.[8]
-
(Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[8]
-
Purify the TCO-labeled antibody by removing the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer.[8]
Step 2: Tetrazine Ligation
-
Mix the purified TCO-labeled antibody with the tetrazine-labeled molecule in a suitable buffer. The molar ratio may need to be optimized, but a 1:5 to 1:10 (antibody:tetrazine) ratio is a common starting point.[9]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[9]
-
(Optional) Purify the final antibody conjugate to remove any unreacted tetrazine-labeled molecule using a spin desalting column or size exclusion chromatography.[6][9] The final conjugate is now ready for use.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 5. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Byproducts in Methyltetrazine-Maleimide Reactions
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding byproducts in Methyltetrazine-Maleimide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a this compound reaction?
The most frequently encountered byproducts in this compound ligation chemistry arise from the hydrolysis of the starting materials and rearrangements of the conjugate product. Key byproducts include:
-
Maleimide (B117702) Hydrolysis Product: The maleimide ring can open via hydrolysis to form an unreactive maleamic acid. This reaction is pH-dependent and becomes more significant at higher pH values.[1][2][3]
-
Tetrazine Hydrolysis Product: Although methyltetrazines are among the most stable tetrazines, they can still undergo slow decomposition in aqueous environments, particularly if the reaction involves long incubation times.[4][5][6] Electron-withdrawing substituents on the tetrazine ring can increase susceptibility to nucleophilic attack and degradation.[6]
-
Thiazine (B8601807) Rearrangement Product: When a maleimide reacts with a peptide or protein containing an N-terminal cysteine, the resulting succinimidyl thioether conjugate can undergo rearrangement to form a six-membered thiazine structure.[7][8][9][10] This is an underreported but significant side reaction, especially at neutral or basic pH.[7][8][11]
-
Isomerization Products: The initial Michael addition of a thiol to a maleimide can result in the formation of two isomeric products.[12]
Q2: How does pH affect the formation of these byproducts?
Reaction pH is a critical parameter that significantly influences the type and quantity of byproducts formed.
-
High pH (>7.5): Alkaline conditions drastically increase the rate of maleimide hydrolysis, converting the reactive maleimide into an unreactive maleamic acid and reducing conjugation efficiency.[2][3] Above pH 7.5, maleimides also lose their chemoselectivity and can react with amines, such as lysine (B10760008) residues.[2] Furthermore, basic conditions promote the rearrangement of N-terminal cysteine-maleimide adducts to form thiazine byproducts.[7][11]
-
Neutral pH (6.5 - 7.5): This range is optimal for the chemoselective reaction between thiols and maleimides.[2] However, thiazine rearrangement can still occur at a significant rate at neutral pH.[7][8]
-
Acidic pH (<6.5): Acidic conditions can suppress or prevent the formation of thiazine impurities by keeping the N-terminal amine protonated.[7][10] However, the primary thiol-maleimide reaction rate may be slower.
Q3: How can I detect and characterize these byproducts?
A combination of chromatographic and spectrometric techniques is typically employed for the detection and characterization of reaction byproducts.
-
High-Performance Liquid Chromatography (HPLC/UHPLC): Reversed-phase HPLC is the primary tool for separating the desired product from starting materials and byproducts. Different species will have distinct retention times.[7][12]
-
Mass Spectrometry (MS): LC-MS is invaluable for identifying byproducts by their mass-to-charge ratio. Tandem MS (MS/MS) can provide structural information by analyzing fragmentation patterns, which is particularly useful for distinguishing between isomers like the succinimidyl thioether and the thiazine rearrangement product.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for unambiguous structure elucidation of isolated byproducts, confirming atomic connectivity and stereochemistry.[7][13]
Troubleshooting Guide
Problem 1: Low yield of the desired conjugate.
If you are experiencing lower-than-expected yields, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Hydrolysis of Maleimide | Prepare aqueous solutions of maleimide-containing reagents immediately before use.[2] Ensure the reaction pH is maintained between 6.5 and 7.5.[14] Avoid storing maleimide reagents in aqueous buffers. |
| Hydrolysis of Tetrazine | Use a stable tetrazine derivative, such as methyltetrazine.[4][15] For reactions requiring long incubation, consider using more stable, electron-rich tetrazines.[5] Minimize reaction time where possible. |
| Incorrect Buffer Composition | Avoid buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT), as they can react with the maleimide.[2] Use non-reactive buffers like phosphate (B84403) or HEPES. |
| Suboptimal pH | Confirm the pH of your reaction mixture is within the optimal 6.5-7.5 range for the thiol-maleimide reaction.[2] |
Problem 2: An unexpected peak is observed in my HPLC or LC-MS analysis.
An unexpected peak often indicates the presence of a byproduct. The following workflow can help identify the unknown species.
Experimental Protocols
Protocol 1: General Procedure for Monitoring a this compound Reaction by RP-HPLC
This protocol provides a general method for analyzing the progress of the conjugation reaction and detecting the formation of byproducts.
-
Reaction Setup:
-
Dissolve the maleimide-functionalized molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.4.
-
Dissolve the methyltetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or the same buffer).
-
Initiate the reaction by mixing the two solutions at the desired molar ratio and concentration.
-
-
Time-Point Sampling:
-
At various time points (e.g., t=0, 5 min, 30 min, 2h, 24h), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot into a solution containing 0.1% trifluoroacetic acid (TFA) in water to prevent further reaction or degradation.[7]
-
-
HPLC Analysis:
-
Column: Use a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient might be 5-95% B over 20 minutes, but this must be optimized for the specific reactants and product.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor absorbance at wavelengths relevant to your molecules (e.g., 220 nm for peptides, and specific wavelengths for the tetrazine and any chromophores).
-
Analysis: Analyze the chromatograms to quantify the consumption of starting materials and the formation of the product and any byproduct peaks over time.
-
Protocol 2: Characterization of Byproducts by LC-MS
This protocol is for identifying the mass of potential byproducts.
-
Sample Preparation: Prepare samples as described in Protocol 1 (Time-Point Sampling).
-
LC-MS Analysis:
-
Use an HPLC or UHPLC system coupled to an electrospray ionization (ESI) mass spectrometer.
-
Employ the same chromatographic conditions as developed in Protocol 1 to ensure peak correlation.
-
Acquire mass spectra for all eluting peaks.
-
-
Data Interpretation:
-
Extract the mass spectrum for each peak of interest.
-
Determine the monoisotopic mass of the species.
-
Compare the observed mass with the calculated exact masses of potential byproducts:
-
Maleimide Hydrolysis: Mass of Maleimide + 18.01 Da.
-
Product Isomers (e.g., Thiazine): Same mass as the expected product. Further analysis by MS/MS is needed, as the thiazine isomer often produces a unique mass fragment.[9]
-
-
Reaction Pathways and Data
The primary reaction pathway competes with several side reactions, as illustrated below.
Quantitative Data: pH Dependence of Byproduct Formation
The rate of byproduct formation is highly dependent on the reaction conditions.
| Reaction / Byproduct | pH Condition | Rate / Observation | Reference |
| Maleimide Hydrolysis | pH 7.4 | Hydrolysis is faster compared to acidic pH. | [3] |
| pH 9.0 | Rapid hydrolysis (ring-opening) observed. | [3] | |
| Thiazine Rearrangement | pH 5.0 | No detectable rearrangement after 24 hours. | [11] |
| pH 7.3 | ~90% rearrangement observed after 24 hours for a model peptide. | [11] | |
| pH 8.4 | Complete rearrangement observed after 24 hours for a model peptide. | [11] | |
| Thiol-Maleimide Reaction | pH 6.5 - 7.5 | Optimal range for chemoselective reaction with thiols. | [2] |
| > pH 7.5 | Competitive reaction with amines begins to occur. | [2] |
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. youtube.com [youtube.com]
- 12. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, and cycloaddition reactivity of a monocyclic aromatic 1,2,3,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 15. vectorlabs.com [vectorlabs.com]
Validation & Comparative
A Comparative Guide to Methyltetrazine-Maleimide Conjugation Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to proteins and other biomolecules is paramount. The choice of ligation chemistry can significantly impact the yield, stability, and functionality of the resulting conjugate. This guide provides a quantitative comparison of Methyltetrazine-Maleimide conjugation with other common bioorthogonal and bioconjugation techniques, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The efficiency and speed of a conjugation reaction are critical parameters. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is renowned for its exceptionally fast kinetics. The this compound linker is a heterobifunctional reagent that leverages this rapid tetrazine ligation alongside the well-established maleimide-thiol chemistry.
The following table summarizes key performance metrics for different conjugation chemistries, providing a basis for comparison.
| Conjugation Chemistry | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Yield | Key Features |
| IEDDA (Tetrazine Ligation) | Methyltetrazine + trans-Cyclooctene (TCO) | 1 - 10⁶[1][2] | >95%[3] | Exceptionally fast, bioorthogonal, and catalyst-free.[2][4] The reaction rate can be tuned by modifying the tetrazine or dienophile structure.[2][5] |
| Maleimide-Thiol | Maleimide (B117702) + Thiol (e.g., Cysteine) | ~10² - 10³ | >90%[3] | Highly selective for thiols at pH 6.5-7.5.[6] The resulting thioether bond can be susceptible to a retro-Michael reaction, leading to instability.[7][8] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO) + Azide | 10⁻³ - 1[1] | High | Catalyst-free and bioorthogonal.[2] Generally slower than IEDDA reactions.[2] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | 10¹ - 10⁴[1] | Very High | Requires a copper(I) catalyst, which can be cytotoxic.[9] The reaction rate is influenced by the choice of ligands.[2] |
Experimental Protocols
Accurate quantification of conjugation efficiency is essential for reproducible results. Below are detailed methodologies for performing and analyzing this compound conjugation.
Protocol 1: Two-Step Conjugation using this compound Linker
This protocol describes the conjugation of a thiol-containing protein first to the maleimide moiety of the linker, followed by the conjugation of a TCO-modified molecule to the tetrazine moiety.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced cysteines)
-
This compound linker
-
TCO-functionalized molecule (e.g., a fluorescent dye or drug)
-
Reaction Buffer: 100 mM Phosphate Buffer with 150 mM NaCl, pH 7.0-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetyl cysteine or other free thiol
-
Purification system: Size-exclusion chromatography (SEC) or HPLC
Procedure:
Step 1: Maleimide-Thiol Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein's cysteines are in disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them.[10][11] Remove excess TCEP using a desalting column if it interferes with downstream steps.
-
Linker Preparation: Dissolve the this compound linker in an organic solvent like DMSO to a stock concentration of 10 mM.
-
Conjugation: Add a 5-20 fold molar excess of the this compound linker stock solution to the protein solution.[10] Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess linker by SEC or dialysis. The protein is now functionalized with methyltetrazine.
Step 2: IEDDA (Tetrazine-TCO) Ligation
-
TCO-Molecule Addition: To the purified methyltetrazine-functionalized protein, add a 1.5-3 fold molar excess of the TCO-functionalized molecule.
-
Reaction: The reaction is typically very fast and can be complete within minutes to an hour at room temperature.[3][6]
-
Final Purification: Purify the final conjugate using SEC or HPLC to remove any unreacted TCO-molecule.
Protocol 2: Quantification of Conjugation Efficiency
The efficiency of the conjugation, often expressed as the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs), can be determined using the following methods.[]
1. High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase (RP-HPLC) or hydrophobic interaction chromatography (HIC) can separate the unconjugated protein, the linker-modified protein, and the final conjugate based on differences in hydrophobicity.[13][14]
-
Procedure:
-
Inject the reaction mixture or purified conjugate onto an appropriate HPLC column (e.g., C18 for RP-HPLC).
-
Elute with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a modifier like 0.1% TFA.[13]
-
Monitor the elution profile using a UV detector at 280 nm for the protein and at a specific wavelength for the conjugated molecule if it has a chromophore.[13]
-
Calculate the conjugation efficiency by integrating the peak areas of the conjugated and unconjugated species.[10]
-
2. Mass Spectrometry (MS):
-
Method: Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), can determine the precise molecular weight of the conjugate.[13][15]
-
Procedure:
-
Desalt the sample before analysis.
-
Infuse the sample into the mass spectrometer.
-
The mass difference between the unconjugated protein and the conjugate will confirm the successful conjugation and allow for the calculation of the number of attached molecules (DAR).[15]
-
Mandatory Visualizations
Caption: Two-step this compound conjugation workflow.
Caption: Workflow for quantifying conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient 18F labeling of cysteine containing peptides and proteins using the tetrazine-trans-cyclooctene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 5. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 15. agilent.com [agilent.com]
A Comparative Guide to the Mass Spectrometry Analysis of Methyltetrazine-Maleimide Conjugates
For researchers, scientists, and drug development professionals working with bioconjugates, the precise characterization of these complex molecules is paramount. Methyltetrazine-maleimide linkers are frequently employed in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, leveraging the reliability of maleimide-thiol chemistry and the bioorthogonal reactivity of the tetrazine moiety. Mass spectrometry (MS) stands as a cornerstone analytical technique for the in-depth characterization of these conjugates. This guide provides a comparative overview of MS-based analytical strategies, supported by experimental data and detailed protocols, to aid in the robust analysis of this compound conjugates.
The conjugation of a maleimide (B117702) group to a thiol, typically on a cysteine residue of a protein or peptide, is a widely used bioconjugation strategy.[1] However, the reaction is not without its complexities. Side reactions, including hydrolysis of the resulting thiosuccinimide ring and rearrangement to a thiazine (B8601807) structure, can occur, leading to product heterogeneity.[2] These structural isomers often possess identical molecular weights, making their differentiation by standard mass spectrometry challenging and necessitating more advanced techniques like tandem MS (MS/MS).[2][3]
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of such complex mixtures, providing information on the drug-to-antibody ratio (DAR), the location of conjugation, and the presence of impurities.[4][5][6][7]
Comparative Analysis of Key Analytical Techniques
The comprehensive characterization of this compound conjugates often requires a multi-faceted analytical approach. While LC-MS is central, other techniques provide complementary information.
| Analytical Technique | Principle | Strengths for this compound Conjugate Analysis | Limitations |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture based on their physicochemical properties, followed by mass-to-charge ratio determination. | - High sensitivity and specificity.[5]- Accurate determination of molecular weight and DAR.[6][7]- Can be coupled with various LC techniques (Reversed-Phase, HIC) for enhanced separation.[8] | - May not distinguish between structural isomers with the same mass without MS/MS.[2]- Complex data analysis.[5] |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically including ion selection, fragmentation, and analysis of the fragments. | - Enables structural elucidation and differentiation of isomers (e.g., succinimidyl thioether vs. thiazine).[2][3]- Precise identification of conjugation sites through peptide mapping.[6] | - Requires specialized instrumentation and expertise.- Fragmentation patterns can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | - Unambiguous confirmation of chemical structures, including side-products like thiazine.[2][3] | - Relatively low sensitivity compared to MS.- Requires larger sample quantities and is not readily coupled with chromatography for complex mixtures. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net surface charge. | - Useful for analyzing charge variants of the conjugate, which can arise from modifications or degradation.[8] | - Does not provide molecular weight information directly.- Resolution may be insufficient to separate all isoforms. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | - Often used for DAR determination of ADCs, as the addition of the drug-linker increases hydrophobicity.[6] | - Mobile phases are not always directly compatible with MS, sometimes requiring buffer exchange. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for sample preparation and LC-MS analysis of this compound conjugates.
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines the basic steps for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
-
Protein Preparation : If necessary, reduce disulfide bonds in the protein to generate free thiols. This can be achieved by incubating the protein with a 10-100 fold molar excess of a reducing agent like TCEP for 20-30 minutes at room temperature. If DTT is used, it must be removed prior to conjugation, for example, by dialysis.
-
Buffer Preparation : Prepare a reaction buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS).[1] Degas the buffer to minimize oxidation of thiols.
-
Maleimide Reagent Preparation : Dissolve the this compound linker in an anhydrous organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction : Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of the linker is a common starting point).[9][10]
-
Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[9] If the conjugate is light-sensitive, protect it from light.
-
Purification : Remove unreacted linker and other small molecules using techniques like dialysis or size-exclusion chromatography.
Protocol 2: LC-MS Analysis for Intact Conjugate and DAR Determination
This protocol is designed for the analysis of the intact antibody-drug conjugate to determine the average DAR and the distribution of different drug-loaded species.
-
Sample Preparation : Desalt the purified conjugate sample using a suitable method, such as a desalting column, to remove non-volatile salts that can interfere with MS analysis.
-
LC Separation :
-
Column : Use a reversed-phase column suitable for protein analysis (e.g., C4 or C8).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : Develop a suitable gradient to elute the conjugate, for example, from 5% to 95% Mobile Phase B over 30 minutes.[10]
-
-
MS Analysis :
-
Instrument : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[6]
-
Ionization Mode : Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition : Acquire data over a mass range appropriate for the intact conjugate (e.g., m/z 1000-4000).
-
-
Data Analysis : Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different conjugated species. The DAR can be calculated from the relative abundance of each species.
Protocol 3: Peptide Mapping for Conjugation Site Identification by LC-MS/MS
This protocol is used to identify the specific cysteine residues that have been conjugated.
-
Sample Preparation :
-
Denature the conjugate using a denaturing agent (e.g., urea).
-
Reduce any remaining disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate free thiols to prevent disulfide bond reformation (e.g., with iodoacetamide).
-
Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
-
LC Separation :
-
Column : Use a reversed-phase column suitable for peptide analysis (e.g., C18).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : Employ a suitable gradient to separate the peptide fragments.
-
-
MS/MS Analysis :
-
Instrument : A high-resolution mass spectrometer capable of MS/MS.
-
Data Acquisition : Use a data-dependent acquisition (DDA) method to automatically select precursor ions for fragmentation.
-
-
Data Analysis : Use specialized software to search the MS/MS spectra against the protein sequence to identify the peptides and pinpoint the modified residues. The mass shift corresponding to the this compound linker will indicate the site of conjugation.
Visualizing Workflows and Reactions
To better illustrate the processes involved in the analysis of this compound conjugates, the following diagrams are provided.
Caption: Experimental workflow for conjugation and mass spectrometry analysis.
Caption: Reaction pathways in maleimide-thiol conjugation.
Conclusion
The mass spectrometry analysis of this compound conjugates is a complex but essential process for ensuring the quality, efficacy, and safety of novel biotherapeutics. A thorough understanding of the potential side reactions and the application of a comprehensive analytical toolkit, centered around LC-MS and MS/MS, is critical for success. By employing the detailed protocols and comparative data presented in this guide, researchers can develop robust analytical strategies for the in-depth characterization of these important molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Methods for Purity Assessment of Methyltetrazine-Maleimide
For researchers, scientists, and drug development professionals utilizing Methyltetrazine-Maleimide in bioconjugation, ensuring the purity of this critical reagent is paramount for reproducible and reliable results. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such bifunctional linkers. This guide provides a comparative overview of recommended HPLC methods, detailed experimental protocols, and the rationale for selecting optimal conditions for purity and stability analysis.
This compound is a heterobifunctional linker combining a tetrazine moiety for bioorthogonal chemistry with a maleimide (B117702) group for thiol-specific conjugation.[1][2][3] Its purity can be compromised by starting materials, synthesis by-products, or degradation. A robust, stability-indicating HPLC method is crucial to separate the intact product from potential impurities and degradants.
Comparison of Recommended HPLC Methods
Reverse-phase HPLC (RP-HPLC) is the most suitable technique for analyzing this compound. The selection of the stationary phase (column) and mobile phase composition is critical for achieving optimal separation.
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl
The choice of column chemistry dictates the primary interaction with the analyte. For a molecule like this compound, which contains both aliphatic and aromatic regions, comparing a standard C18 column with a Phenyl-Hexyl column is recommended.
| Feature | C18 (Octadecylsilane) | Phenyl-Hexyl | Rationale for this compound |
| Primary Interaction | Hydrophobic interactions.[4] | π-π interactions with aromatic rings, plus hydrophobic interactions.[4][5] | The tetrazine and maleimide rings can engage in π-π interactions, potentially offering unique selectivity on a Phenyl-Hexyl column compared to the purely hydrophobic retention on a C18.[6] |
| Retention | Generally higher retention for non-polar compounds.[5] | Lower hydrophobic retention than C18, similar to C8 phases.[4] | A Phenyl-Hexyl column might provide better separation of aromatic impurities or degradants while potentially reducing long retention times. |
| Selectivity | Excellent for separating based on hydrophobicity. | Alternative selectivity, especially effective for positional isomers and compounds with aromatic groups.[6][7] | Can resolve impurities with subtle structural differences, such as isomers, which might co-elute on a C18 column.[8] |
Mobile Phase Comparison: Acetonitrile vs. Methanol
The organic modifier in the mobile phase significantly impacts separation efficiency and selectivity.
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Recommendation for this compound |
| Elution Strength | Stronger elution strength, leading to shorter retention times.[9] | Weaker elution strength, resulting in longer retention times.[9] | Acetonitrile is often a good starting point for efficiency. Methanol can be used to increase retention and alter selectivity if ACN does not provide adequate resolution.[10] |
| Selectivity | Aprotic solvent with a strong dipole moment.[11] | Protic solvent capable of hydrogen bonding.[11] | The different chemical properties can change the elution order of the main peak and impurities. Testing both is crucial during method development.[7] |
| System Pressure | Lower viscosity, resulting in lower backpressure.[9][10] | Higher viscosity, leading to increased backpressure.[9] | Acetonitrile is generally preferred for protecting the HPLC system and column, especially at higher flow rates. |
| UV Cutoff | Lower UV cutoff (~190 nm).[11] | Higher UV cutoff (~205 nm).[9] | Acetonitrile allows for detection at lower wavelengths, which can be advantageous if impurities have different absorption maxima. |
Experimental Protocols
A systematic approach is required to develop a stability-indicating HPLC method. This involves initial method screening followed by forced degradation studies to ensure all potential degradants are separated from the main analyte peak.
Protocol 1: Initial Method Development and Purity Assessment
This protocol outlines the steps for initial screening of HPLC conditions to determine the purity of a this compound sample.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like Acetonitrile or a mixture of Acetonitrile and water.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the initial mobile phase composition.
-
-
HPLC System and Initial Conditions:
-
System: Standard HPLC or UHPLC system with a UV/PDA detector.
-
Columns to Screen:
-
Column A: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Column B: Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm particle size.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid (or 0.1% TFA) in Water.
-
Mobile Phase B: 0.1% Formic Acid (or 0.1% TFA) in Acetonitrile.
-
-
Gradient Program (Screening):
-
Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at 254 nm and 280 nm, and collect PDA data to assess peak purity and identify optimal detection wavelengths.
-
Injection Volume: 2-5 µL.
-
-
Analysis and Optimization:
-
Inject the sample on both columns.
-
Evaluate the chromatograms for peak shape, resolution between the main peak and any impurities, and retention time.
-
Select the column and mobile phase system that provides the best separation.
-
Optimize the gradient slope and duration to improve resolution or reduce run time. Consider using Methanol as Mobile Phase B if selectivity issues arise with Acetonitrile.
-
Protocol 2: Forced Degradation Study for a Stability-Indicating Method
To ensure the method can separate the active compound from its degradation products, forced degradation studies are essential.[12][13][14]
-
Preparation of Stressed Samples:
-
Prepare separate solutions of this compound (~0.1 mg/mL).
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60 °C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 1-4 hours. The maleimide moiety is particularly susceptible to base-catalyzed ring-opening.[15]
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 2-8 hours.[12]
-
Thermal Degradation: Incubate a solid sample at 105 °C for 24 hours, then dissolve for analysis. The tetrazine ring can undergo thermal decomposition.[16][17]
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before injection. Aim for approximately 10-30% degradation of the main peak.
-
-
HPLC Analysis of Stressed Samples:
-
Analyze each stressed sample, along with an unstressed control, using the optimized HPLC method from Protocol 1.
-
Use a PDA detector to check for peak purity of the parent peak in all conditions. The appearance of new peaks confirms degradation.
-
The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the intact this compound peak.
-
Visualizing the Workflow
A logical workflow is key to efficient method development.
Caption: Workflow for developing a stability-indicating HPLC method.
Understanding Potential Degradation Pathways
A successful stability-indicating method must account for the known instabilities of the maleimide and tetrazine functional groups.
Caption: Potential degradation pathways for this compound.
The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative.[15][18] This reaction is particularly rapid under basic conditions. The tetrazine ring can be reduced to its dihydrotetrazine form, which is no longer reactive in inverse electron-demand Diels-Alder (IEDDA) cycloadditions, or can undergo decomposition under thermal stress.[19][20] An effective HPLC method must be able to resolve these and other potential degradants from the parent compound.
References
- 1. Methyltetrazine-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Methyltetrazine-PEG6-Maleimide | AxisPharm [axispharm.com]
- 4. bvchroma.com [bvchroma.com]
- 5. support.waters.com [support.waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. chromtech.com [chromtech.com]
- 10. welch-us.com [welch-us.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. "Decomposition pathways of some 3,6-substituted s-tetrazines" by J. C. Oxley, J. L. Smith et al. [digitalcommons.uri.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Metabolism of a Bioorthogonal PET Tracer Candidate [19F/18F]SiFA-Tetrazine in Mouse Liver Microsomes: Biotransformation Pathways and Defluorination Investigated by UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Methyltetrazine-Maleimide and SMCC Linkers for Antibody-Drug Conjugate (ADC) Production
For Researchers, Scientists, and Drug Development Professionals
The linker connecting an antibody to a cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The choice of linker technology significantly influences an ADC's stability, pharmacokinetics, and mechanism of action. This guide provides an objective comparison of two prominent linker chemistries: the traditional non-cleavable linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and the more recent Methyltetrazine-Maleimide linker, which utilizes bioorthogonal click chemistry.
Executive Summary
SMCC is a well-established, non-cleavable linker that offers high plasma stability, leading to a favorable safety profile.[1] Its mechanism of drug release relies on the complete degradation of the antibody within the lysosome of the target cell.[1] This makes it a robust choice for ADCs targeting antigens with high expression and efficient internalization. Ado-trastuzumab emtansine (Kadcyla®), a clinically successful ADC, utilizes an SMCC-based linker.[1]
This compound, on the other hand, is a cleavable linker that employs bioorthogonal chemistry, specifically the inverse electron demand Diels-Alder (iEDDA) reaction.[2] This technology allows for a highly specific and rapid conjugation reaction. The cleavable nature of the linker can offer advantages in certain therapeutic contexts, potentially enabling different drug release mechanisms.
Performance Comparison: this compound vs. SMCC
The selection of a linker is a multifactorial decision that depends on the specific antibody, payload, and desired therapeutic outcome. Below is a summary of key performance parameters for this compound and SMCC.
| Feature | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | This compound |
| Linker Type | Non-cleavable[1] | Cleavable[2] |
| Conjugation Chemistry | Two-step: NHS ester reaction with primary amines (e.g., lysine) and maleimide (B117702) reaction with sulfhydryl groups (e.g., cysteine).[3][4] | Two-step: Maleimide reaction with sulfhydryl groups on the antibody or payload, followed by an inverse electron demand Diels-Alder (iEDDA) "click" reaction between the tetrazine and a trans-cyclooctene (B1233481) (TCO)-modified component.[2][5] |
| Reaction Selectivity | NHS ester reacts with available primary amines, which can lead to a heterogeneous mixture of ADC species.[6] Maleimide reacts with sulfhydryl groups. | The iEDDA click chemistry reaction is highly specific and bioorthogonal, leading to a more homogeneous product.[5] |
| Stability in Circulation | High plasma stability due to robust amide and thioether bonds, minimizing premature drug release.[1][] However, the thioether bond formed by the maleimide can be susceptible to retro-Michael addition, leading to some drug loss.[8][9] | The stability of the tetrazine linker itself in circulation is an important consideration. The resulting conjugate after the click reaction is generally stable. |
| Drug Release Mechanism | Drug release occurs after internalization of the ADC and complete lysosomal degradation of the antibody.[1] This mechanism does not typically allow for a "bystander effect" where the payload can kill adjacent antigen-negative tumor cells. | The cleavable nature of the linker allows for drug release upon encountering a specific trigger within the tumor microenvironment or inside the cell. The specific cleavage mechanism depends on the design of the cleavable moiety within the linker.[2] |
| Clinical Precedent | Well-established, used in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®).[1][6] | Newer technology with growing preclinical and clinical investigation. |
Experimental Methodologies
Detailed protocols are crucial for the successful production of ADCs. Below are representative protocols for conjugation using SMCC and this compound.
SMCC Conjugation Protocol (Two-Step)
This protocol involves the initial modification of the antibody with SMCC, followed by conjugation to a thiol-containing payload.
1. Antibody Modification with SMCC:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5).[3]
-
SMCC Preparation: Immediately before use, dissolve SMCC in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.[3][4]
-
Reaction: Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.[10] The final concentration of the organic solvent should be kept below 10% to avoid protein precipitation.[4]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[10]
-
Removal of Excess SMCC: Remove unreacted SMCC using a desalting column or dialysis.[3][11]
2. Conjugation of Maleimide-Activated Antibody to Thiol-Containing Payload:
-
Payload Preparation: Prepare the thiol-containing payload. If the payload has disulfide bonds, they may need to be reduced using a reducing agent like TCEP, followed by its removal.[12]
-
Conjugation Reaction: Add the thiol-containing payload to the maleimide-activated antibody. The reaction should be carried out at a pH of 6.5-7.5.[4]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.[11]
-
Purification: Purify the ADC using methods such as size-exclusion chromatography (SEC) to remove unreacted payload and protein aggregates.[3]
This compound Conjugation Protocol (Two-Step with Click Chemistry)
This protocol involves the initial labeling of a component (e.g., the antibody) with a maleimide, followed by the bioorthogonal click reaction.
1. Introduction of the Maleimide Moiety:
-
Protein Preparation: Prepare the antibody or other protein to be conjugated at 1-10 mg/mL in a thiol-free buffer at pH 7.0-7.5 (e.g., PBS, Tris, or HEPES).[13] If necessary, reduce disulfide bonds in the antibody using a reducing agent like TCEP.[12]
-
Linker Preparation: Dissolve the this compound linker in an organic solvent such as DMSO or DMF.[12]
-
Reaction: Add the linker solution to the protein solution at an appropriate molar ratio (a 10-20 fold molar excess of the dye is a recommended starting point).[13]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[10]
-
Removal of Excess Linker: Remove the unreacted linker via desalting or dialysis.[12]
2. Inverse Electron Demand Diels-Alder (iEDDA) Click Reaction:
-
Prepare TCO-modified component: Prepare the other component of the ADC (e.g., the cytotoxic payload) functionalized with a trans-cyclooctene (TCO) group.
-
Click Reaction: Mix the tetrazine-modified protein with the TCO-modified payload. The reaction is typically fast and can be performed at room temperature in a variety of buffers.[5]
-
Incubation: The reaction usually proceeds to completion within a short period.
-
Purification: Purify the final ADC conjugate using standard chromatography techniques like SEC to remove any unreacted components.
Visualizing the Conjugation Workflows
To better illustrate the chemical processes, the following diagrams depict the experimental workflows for both SMCC and this compound conjugation.
Caption: Workflow for ADC production using the SMCC linker.
Caption: Workflow for ADC production using this compound.
Conclusion
Both SMCC and this compound linkers offer distinct advantages for the production of ADCs. SMCC is a robust, well-validated linker that provides high plasma stability, making it a reliable choice for many ADC applications.[1][14] Its non-cleavable nature, however, limits the drug release mechanism to lysosomal degradation.[1]
This compound, leveraging the power of click chemistry, allows for the creation of more homogeneous ADCs with a high degree of specificity.[2][5] Its cleavable nature opens up possibilities for more diverse and controlled drug release mechanisms. The choice between these two linker technologies will ultimately depend on the desired characteristics of the final ADC, including its stability, mechanism of action, and the specific therapeutic target. Researchers should carefully consider these factors when designing the next generation of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. resources.tocris.com [resources.tocris.com]
- 14. SMCC - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison: Methyltetrazine-Maleimide vs. DBCO Linkers for Bioconjugation
In the rapidly evolving landscape of bioconjugation, the choice of linker chemistry is paramount to the success of creating precisely defined and stable biomolecular conjugates. Among the most prominent bioorthogonal chemistries, those involving Methyltetrazine-Maleimide and Dibenzocyclooctyne (DBCO) linkers have emerged as powerful tools for researchers, scientists, and drug development professionals. This comprehensive guide provides an objective comparison of these two linker systems, supported by experimental data, to facilitate informed decisions for specific bioconjugation needs.
At a Glance: Key Differences
| Feature | This compound Linker | DBCO Linker |
| Reaction Type | Inverse electron-demand Diels-Alder (IEDDA) cycloaddition (Methyltetrazine) & Thiol-Michael addition (Maleimide) | Strain-promoted alkyne-azide cycloaddition (SPAAC) |
| Reaction Partner(s) | trans-cyclooctene (B1233481) (TCO) for Methyltetrazine; Thiol (e.g., Cysteine) for Maleimide (B117702) | Azide (B81097) |
| Reaction Speed | Extremely fast (up to 10⁶ M⁻¹s⁻¹) for Methyltetrazine-TCO ligation[1] | Fast (up to ~1 M⁻¹s⁻¹) for DBCO-azide ligation |
| Biocompatibility | Excellent; no catalyst required[2] | Excellent; no cytotoxic copper catalyst required[3][] |
| Specificity | High for both reactions under optimized conditions | High |
| Stability of Linkage | Dihydropyridazine (B8628806) (from IEDDA) is highly stable. Thioether (from Maleimide) can be susceptible to retro-Michael reaction.[5][6] | Stable triazole linkage |
This compound Linkers: A Dual-Action Approach
This compound linkers are heterobifunctional reagents that offer two distinct and highly specific conjugation strategies. The methyltetrazine moiety reacts with a trans-cyclooctene (TCO) via an inverse electron-demand Diels-Alder (IEDDA) cycloaddition, which is recognized as one of the fastest bioorthogonal reactions available.[1][2] The maleimide group, on the other hand, selectively reacts with thiol groups, such as those on cysteine residues in proteins.
Reaction Mechanism and Kinetics
The IEDDA reaction between methyltetrazine and TCO is exceptionally rapid, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1] This remarkable speed allows for efficient conjugation even at very low concentrations of reactants. The reaction is irreversible and forms a stable dihydropyridazine linkage, releasing nitrogen gas as the only byproduct.[1]
The maleimide-thiol reaction proceeds via a Michael addition. While also efficient, its kinetics are generally slower than the tetrazine-TCO ligation. The resulting thioether bond, however, can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which can lead to conjugate instability in vivo.[5][6]
Stability and Specificity
The dihydropyridazine bond formed from the tetrazine-TCO reaction is highly stable under physiological conditions. The maleimide-thiol conjugate's stability is a more significant consideration. Strategies to improve the stability of the thioether linkage include hydrolysis of the succinimide (B58015) ring post-conjugation to form a more stable succinamic acid thioether.[6][7][8]
Specificity of the methyltetrazine-TCO reaction is excellent due to the bioorthogonal nature of the reactants. The maleimide-thiol reaction is also highly specific for thiols at a pH range of 6.5-7.5.[3] At higher pH values, reactivity towards primary amines can occur.[3]
DBCO Linkers: The Copper-Free Click Chemistry Champion
DBCO linkers are central to the field of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). The inherent ring strain of the dibenzocyclooctyne group allows it to react efficiently with azides without the need for a cytotoxic copper (I) catalyst, making it ideal for applications in living systems.[3][][9]
Reaction Mechanism and Kinetics
The SPAAC reaction between DBCO and an azide is a [3+2] cycloaddition that forms a stable triazole ring. While not as fast as the tetrazine-TCO ligation, the kinetics are still rapid for a bioorthogonal reaction, with second-order rate constants typically in the range of 1 M⁻¹s⁻¹.[10] The reaction proceeds efficiently under physiological conditions (neutral pH, aqueous environment) and can often be completed within hours at room temperature.[9]
Stability and Specificity
The resulting triazole linkage is highly stable under a wide range of physiological conditions. Both the DBCO and azide functional groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity and minimizing side reactions.[3] However, DBCO can exhibit some reactivity towards thiols, which should be considered in experimental design.[11]
Quantitative Data Summary
| Parameter | Methyltetrazine-TCO Ligation | Maleimide-Thiol Conjugation | DBCO-Azide (SPAAC) |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹[1] | Fast, but variable | ~1 M⁻¹s⁻¹[10] |
| Reaction Time | Minutes | 1-2 hours to overnight[12] | 4-17 hours[9] |
| Optimal pH | 6.0 - 9.0 | 6.5 - 7.5[3] | ~7.4 |
| Linkage Stability | Very High (Dihydropyridazine) | Moderate (Thioether), can be enhanced[5][6] | Very High (Triazole) |
Experimental Protocols
General Protocol for this compound Bioconjugation
This protocol outlines a two-step conjugation where a protein is first modified with a this compound linker via its thiol groups, followed by conjugation to a TCO-containing molecule.
Materials:
-
Protein with accessible thiol groups
-
Methyltetrazine-PEG4-Maleimide
-
TCO-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., free cysteine)
-
Desalting columns
Procedure:
-
Protein Reduction (if necessary): If the protein's thiol groups are in disulfide bonds, reduce them by incubating with TCEP (5-10 mM) for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Maleimide Labeling: Dissolve the Methyltetrazine-PEG4-Maleimide in DMSO or DMF. Add a 10-20 fold molar excess of the linker to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the unreacted maleimide groups by adding free cysteine to a final concentration of ~10 mM and incubate for 15 minutes.
-
Purification: Remove excess linker and quenching reagent using a desalting column.
-
Tetrazine-TCO Ligation: Add the TCO-functionalized molecule to the methyltetrazine-labeled protein. The reaction is typically very fast and can proceed at room temperature. Monitor the reaction progress if necessary.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography).
General Protocol for DBCO-Azide Bioconjugation
This protocol describes the conjugation of a DBCO-functionalized molecule to an azide-containing biomolecule.
Materials:
-
DBCO-functionalized molecule (e.g., DBCO-NHS ester for labeling primary amines)
-
Azide-containing biomolecule
-
Reaction Buffer: PBS, pH 7.4
-
DMSO or DMF
-
Desalting columns
Procedure:
-
DBCO Labeling (if necessary): If the target molecule is not already DBCO-functionalized, it can be labeled using a DBCO-NHS ester. Dissolve the DBCO-NHS ester in DMSO and add it to the biomolecule in PBS at a 10-20 fold molar excess. Incubate for 30-60 minutes at room temperature.
-
Purification: Remove the unreacted DBCO-NHS ester using a desalting column.
-
SPAAC Reaction: Mix the DBCO-functionalized molecule with the azide-containing biomolecule in PBS. The reaction can be incubated for 4-17 hours at room temperature or overnight at 4°C.[9]
-
Final Purification: Purify the final conjugate using a suitable chromatography technique to remove any unreacted components.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for bioconjugation using a this compound linker.
Caption: Workflow for bioconjugation using a DBCO linker.
Conclusion: Making the Right Choice
The selection between this compound and DBCO linkers is highly dependent on the specific application and the functional groups available on the biomolecules of interest.
Choose this compound when:
-
Extremely fast reaction kinetics are required.
-
You are working with a thiol-containing biomolecule and a TCO-modified partner.
-
A dual-functionalization strategy is needed.
Choose DBCO linkers when:
-
A copper-free click chemistry approach is essential for cell viability.
-
You are working with an azide-modified biomolecule.
-
A highly stable and bioorthogonal linkage is the primary concern.
By carefully considering the kinetic, stability, and specificity profiles of each linker system, researchers can select the optimal tool to advance their bioconjugation-based research and development.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Methyltetrazine-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. interchim.fr [interchim.fr]
- 5. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Methyltetrazine vs. Other Tetrazine Derivatives: A Comparative Guide to Reaction Kinetics for Bioorthogonal Applications
For Immediate Publication
Shanghai, China – December 11, 2025 – In the rapidly advancing field of bioorthogonal chemistry, the choice of reaction partners is critical for the success of in vivo imaging and therapeutic applications. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has become a cornerstone of this field due to its exceptional speed and specificity. This guide provides a detailed comparison of the reaction kinetics of methyltetrazine against other commonly used tetrazine derivatives, supported by experimental data, to aid researchers in selecting the optimal reagents for their studies.
Performance Comparison of Tetrazine Derivatives
Methyltetrazine has emerged as a popular choice in bioorthogonal chemistry, offering a favorable balance between reaction kinetics and stability in physiological environments. While some derivatives exhibit faster reaction rates, this can come at the cost of reduced stability, a critical consideration for in vivo experiments. The following table summarizes the second-order rate constants (k₂) for the reaction of various tetrazine derivatives with TCO, providing a quantitative basis for comparison. The reactivity of tetrazines is significantly influenced by the electronic properties of their substituents; electron-withdrawing groups generally increase the reaction rate.
| Tetrazine Derivative | Substituent(s) | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference |
| Methyltetrazine | -CH₃, -H | ~1,000 - 10,332 | Aqueous Media / PBS | N/A / 37 | [1][2] |
| H-Tetrazine | -H, -H | up to 30,000 | Aqueous Media / PBS | N/A / 37 | [1][3] |
| 3,6-diphenyl-s-tetrazine | -C₆H₅, -C₆H₅ | ~1,000 - 3.6 | Aqueous Media / Methanol | N/A / Ambient | [4][5] |
| 3,6-di-(2-pyridyl)-s-tetrazine | -C₅H₄N, -C₅H₄N | ~2,000 - 3.3 x 10⁶ | Methanol/Water (9:1) / Water | 25 | [1][6] |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | -C₄H₃N₂, -C₆H₄CF₃ | 125 | Methanol | Ambient | [4] |
| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | -C₆H₄CF₃, -C₆H₄CF₃ | 10 | Methanol | Ambient | [4] |
| Monosubstituted Tetrazine (furyl analog) | -C₄H₃O, -H | (2.9 times less reactive than phenyl derivative) | N/A | N/A | [7] |
| Various Scaffolds | H-phenyl-, pyrimidyl-phenyl-, or bis(pyridyl)- | >39,000 - >70,000 | DPBS | 37 | [8] |
Note: Reaction rates can vary significantly based on the specific TCO derivative used, solvent composition, and temperature. The data presented here is for comparative purposes.
Key Advantages of Methyltetrazine
Methyltetrazine strikes an optimal balance between reactivity and stability. While H-tetrazine displays some of the fastest kinetics, it is often less stable in aqueous environments, which can be a significant drawback for in vivo applications.[1] Conversely, more sterically hindered or electron-donating substituents can increase stability but at the expense of slower reaction rates.[3][4] Methyltetrazine's properties make it a reliable and efficient tool for a wide range of bioorthogonal labeling and imaging experiments.
Experimental Protocols
Accurate and reproducible kinetic data are essential for comparing the performance of different tetrazine derivatives. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Photometry
This method is suitable for fast reactions and allows for the determination of kinetic rates under pseudo-first-order conditions.
1. Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative in an appropriate solvent (e.g., DMSO or PBS).
-
Prepare a stock solution of a TCO derivative (e.g., (E)-cyclooct-4-enol) in the same solvent.
-
For measurements in aqueous buffer (e.g., PBS, pH 7.4), dilute the stock solutions into the buffer, ensuring the final concentration of the organic solvent is low (e.g., <1%).
2. Stopped-Flow Measurement:
-
Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Load the tetrazine solution into one syringe and the TCO solution (in at least 10-fold excess) into the other syringe.
-
Equilibrate the syringes to the desired temperature (e.g., 25°C or 37°C).
-
Rapidly mix the two solutions and monitor the decrease in absorbance of the tetrazine chromophore over time at its λmax (typically around 520-540 nm).[9]
3. Data Analysis:
-
Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative (which is in excess).[9]
-
Repeat the measurement with several different concentrations of the TCO derivative and plot k_obs versus [TCO]. The slope of the resulting line will give a more accurate k₂.
Protocol 2: Assessment of Tetrazine Stability by HPLC
This protocol allows for the quantification of tetrazine stability in a relevant biological medium.
1. Sample Preparation:
-
Prepare a stock solution of the tetrazine derivative in DMSO.
-
Dilute the stock solution to a final concentration (e.g., 100 µM) in the desired medium (e.g., PBS, cell culture medium, or serum).
2. Incubation:
-
Incubate the sample at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.
3. Sample Processing (for serum-containing media):
-
To precipitate proteins, add an equal volume of cold acetonitrile (B52724) to the aliquot.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant for analysis.
4. HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC with a C18 column.
-
Monitor the elution of the tetrazine derivative using a UV-Vis detector at its characteristic absorbance wavelength.
-
The stability of the tetrazine is determined by quantifying the peak area of the intact tetrazine at each time point relative to the peak area at t=0.
Visualizing the Reaction Pathway
The inverse-electron-demand Diels-Alder reaction is a powerful tool in bioorthogonal chemistry. The following diagram illustrates the fundamental reaction between a tetrazine and a trans-cyclooctene.
The following diagram illustrates a typical experimental workflow for evaluating tetrazine reactivity and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
Stability Showdown: Methyl-Substituted Tetrazines Emerge as More Robust Alternatives to Their Hydrogen-Substituted Counterparts
For researchers, scientists, and drug development professionals engaged in bioorthogonal chemistry and the development of stable molecular probes, the choice of the tetrazine core is critical. A comprehensive comparison of methyl-substituted versus hydrogen-substituted tetrazines reveals that methyl substitution significantly enhances stability, a crucial factor for applications requiring prolonged physiological exposure. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
The inherent trade-off between the reactivity and stability of tetrazines is a pivotal consideration in the design of bioorthogonal probes. While highly reactive tetrazines are desirable for rapid labeling at low concentrations, their often-compromised stability can limit their utility in vivo. Our analysis of available data indicates that methyl-substituted tetrazines offer a favorable balance, exhibiting enhanced stability over their hydrogen-substituted analogs, albeit with a concomitant decrease in reaction kinetics.
Quantitative Stability Comparison
The stability of tetrazines is frequently assessed by monitoring their degradation over time in biologically relevant media. The following table summarizes quantitative data on the stability of various hydrogen- and methyl-substituted tetrazines.
| Tetrazine Derivative | Substituent(s) | Medium | Time (h) | Degradation (%) | Reference |
| 3-phenyl-1,2,4,5-tetrazine | H, Phenyl | Buffer | 48 | 3 | [1] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | CH₃, Phenyl | Buffer | 48 | 10 | [1] |
| 3-H-6-carboxyphenyl-tetrazine | H, COOH-Ph | DMEM + 10% FBS | 24 | ~50 | [2] |
| 3-Me-6-carboxyphenyl-tetrazine | CH₃, COOH-Ph | DMEM + 10% FBS | 24 | ~15 | [2] |
| Hydrogen-terminated tetrazine | H | Buffer + L-cysteine (1 equiv.) | 3 | 20 | [1] |
| Methyl-terminated tetrazine | CH₃ | Buffer + L-cysteine (1 equiv.) | 3 | 4 | [1] |
The data consistently demonstrates that methyl-substituted tetrazines exhibit lower degradation rates compared to their hydrogen-substituted counterparts under similar conditions. For instance, in the presence of the biologically relevant nucleophile L-cysteine, a methyl-terminated tetrazine showed only 4% degradation after 3 hours, whereas the hydrogen-terminated version degraded by 20%[1]. This trend is also observed in complex media such as DMEM supplemented with 10% fetal bovine serum, where a methyl-substituted tetrazine showed significantly less degradation over 24 hours compared to its hydrogen analog[2].
The Reactivity-Stability Trade-Off
The enhanced stability of methyl-substituted tetrazines is generally associated with a decrease in their reaction rates in inverse electron-demand Diels-Alder (IEDDA) reactions. Electron-donating groups like methyl reduce the electrophilicity of the tetrazine ring, making it less reactive towards dienophiles but also less susceptible to nucleophilic attack and degradation[1][3]. This inverse correlation is a fundamental concept in tetrazine chemistry.
Experimental Protocols
General Protocol for Assessing Tetrazine Stability
A common and effective method for evaluating the stability of tetrazines is through UV-Vis spectrophotometry. This protocol is based on methodologies described in the literature[1][4][5].
Objective: To determine the degradation rate of a tetrazine derivative in a specific medium over time.
Materials:
-
Tetrazine compound of interest (e.g., methyl-substituted or hydrogen-substituted)
-
Solvent for stock solution (e.g., DMSO)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4) or cell culture medium (e.g., DMEM)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the tetrazine compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Preparation of Working Solution: Dilute the stock solution in the chosen aqueous medium (e.g., PBS or DMEM) to a final concentration that gives a reliable absorbance reading in the characteristic tetrazine absorbance range (~520-540 nm). A typical starting absorbance is between 0.5 and 1.0.
-
Incubation: Incubate the working solution at a physiologically relevant temperature (e.g., 37°C).
-
Spectrophotometric Measurement: At regular time intervals (e.g., 0, 1, 3, 6, 12, 24, and 48 hours), measure the absorbance of the solution at the λmax of the tetrazine (typically around 520-540 nm).
-
Data Analysis: Plot the normalized absorbance (A/A₀) against time. The rate of decrease in absorbance corresponds to the rate of tetrazine degradation. The half-life (t₁/₂) can be calculated from this data.
Conclusion
References
- 1. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Superiority of Methyltetrazine-TCO Ligation Over SPAAC in Bioorthogonal Chemistry
In the landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine (MeTz) and a trans-cyclooctene (B1233481) (TCO) has emerged as a leading strategy for bioconjugation. Its performance, particularly in demanding applications such as live-cell imaging and in vivo studies, often surpasses that of other click chemistry reactions, including the widely used strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal bioorthogonal tool for their specific needs.
The primary advantages of the Methyltetrazine-TCO reaction lie in its exceptionally rapid reaction kinetics, excellent biocompatibility, and high specificity. These features enable efficient conjugation at low concentrations, a critical factor when working with sensitive biological systems.
Quantitative Comparison of Key Reaction Parameters
The performance of bioorthogonal reactions can be quantitatively assessed by several key parameters, most notably the second-order rate constant (k₂), which is a direct measure of the reaction speed. The following table summarizes these values for the Methyltetrazine-TCO ligation and SPAAC, highlighting the significant kinetic advantage of the tetrazine-TCO reaction.
| Feature | Methyltetrazine-TCO Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶[1], typically 800 - 30,000[2] | ~0.06 - 1.0 (with common cyclooctynes like DBCO and BCN)[3] |
| Biocompatibility | Excellent (copper-free)[2][4] | Excellent (copper-free)[5] |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free[1][2] | Aqueous media, room temperature, catalyst-free[5] |
| Primary Byproduct | Nitrogen gas (N₂)[1][2] | None[2] |
| Stability of Reactants | TCO can isomerize; methyltetrazine offers a good balance of reactivity and stability.[6][7] | Cyclooctynes can be unstable; azides are generally stable.[2] |
| Bond Formed | Dihydropyridazine[1] | Triazole[5] |
Reaction Kinetics: A Decisive Advantage
The most striking advantage of the Methyltetrazine-TCO reaction is its reaction speed. With second-order rate constants that can be several orders of magnitude higher than those of SPAAC, this reaction is exceptionally efficient, even at the low concentrations typically used in biological experiments.[8][9][10] This rapid kinetics is crucial for applications requiring fast labeling or when dealing with low abundance targets.[5][11]
Biocompatibility and Specificity
Both Methyltetrazine-TCO and SPAAC reactions are bioorthogonal, meaning they proceed with high specificity without interfering with native biological processes.[2][5] Neither reaction requires a cytotoxic copper catalyst, making them suitable for live-cell and in vivo applications.[2][4] The tetrazine and TCO moieties are highly specific for each other and do not react with naturally occurring functional groups such as amines and thiols, ensuring clean and specific labeling.[2]
Stability Considerations
While both reactions offer excellent biocompatibility, the stability of the reactants is a factor to consider. Some cyclooctynes used in SPAAC can be unstable. On the other hand, while TCO can isomerize, methyl-substituted tetrazines provide a good balance between high reactivity and stability in aqueous environments, which is crucial for in vivo studies.[6][7]
Experimental Protocols
To quantify and compare the performance of these reactions, the following experimental protocols are typically employed.
Protocol for Determining Second-Order Rate Constants
Objective: To quantify the reaction kinetics of Methyltetrazine-TCO ligation and SPAAC.
Materials:
-
Methyltetrazine derivative
-
TCO derivative
-
Azide-functionalized molecule (e.g., benzyl (B1604629) azide)
-
Cyclooctyne (B158145) derivative (e.g., DBCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer or NMR spectrometer
Procedure:
-
Reactant Preparation: Prepare stock solutions of all reactants in a suitable solvent (e.g., DMSO or PBS). The final concentrations should be in the low millimolar to micromolar range.
-
Reaction Initiation: Mix equimolar concentrations of the tetrazine and TCO or the azide (B81097) and cyclooctyne in PBS at a controlled temperature (e.g., 25°C or 37°C).[2]
-
Monitoring Reaction Progress:
-
Spectrophotometry: For the tetrazine ligation, monitor the decrease in the characteristic absorbance of the tetrazine around 520-550 nm over time.[1]
-
NMR Spectroscopy: For slower reactions, ¹H NMR spectroscopy can be used to monitor the disappearance of reactant peaks and the appearance of product peaks over time.[2]
-
-
Data Analysis: Determine the second-order rate constant (k₂) by plotting the reciprocal of the reactant concentration versus time. For a second-order reaction with a 1:1 stoichiometry, this plot will be linear, and the slope will be equal to k₂.[2]
General Protocol for Protein-Protein Conjugation
Objective: To perform a covalent cross-linking of two proteins using Methyltetrazine-TCO ligation.
Materials:
-
Protein 1
-
Protein 2
-
TCO-PEG-NHS ester
-
Methyltetrazine-PEG-NHS ester
-
1M NaHCO₃
-
PBS
-
Spin desalting columns
Procedure:
-
Protein 1 Activation with TCO:
-
Mix 100 µg of Protein 1 with 5 µl of 1M NaHCO₃ in a PBS-based solution.
-
Add 20 nmol of TCO-PEG-NHS ester to the mixture.
-
Incubate at room temperature for 60 minutes.
-
Remove excess, unreacted TCO reagent using a spin desalting column.[1]
-
-
Protein 2 Activation with Methyltetrazine:
-
Mix 100 µg of Protein 2 with 5 µl of 1M NaHCO₃ in a PBS-based solution.
-
Add 20 nmol of methyltetrazine-PEG-NHS ester to the mixture.
-
Incubate at room temperature for 60 minutes.
-
Remove excess, unreacted methyltetrazine reagent using a spin desalting column.[1]
-
-
IEDDA Conjugation:
-
Mix the TCO-activated Protein 1 and the Methyltetrazine-activated Protein 2 in a 1:1 molar ratio.
-
Rotate the mixture for 1 hour at room temperature.
-
The resulting protein-protein conjugate is now ready for use.[1]
-
Visualizing the Chemistry and Workflow
To further elucidate the processes discussed, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for a pretargeted imaging application.
Caption: Mechanism of Methyltetrazine-TCO Ligation.
Caption: Mechanism of SPAAC Reaction.
Caption: Pretargeted Imaging Workflow using Methyltetrazine-TCO.
Conclusion
For researchers seeking a bioorthogonal reaction with exceptional speed, biocompatibility, and specificity, the Methyltetrazine-TCO ligation stands out as a premier choice.[2] Its advantages over SPAAC, particularly for in vivo and live-cell applications, are substantial.[12] The ability to perform rapid and clean conjugations at low concentrations without the need for cytotoxic catalysts has solidified its position as an invaluable tool in chemical biology, drug development, and molecular imaging.[2][4] While SPAAC remains a powerful and widely used reaction, the unparalleled kinetics of the Methyltetrazine-TCO reaction make it the superior option for the most demanding bioorthogonal applications.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 8. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 9. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Thioether Bonds in Maleimide Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of molecules to proteins and other biomolecules via the reaction of a maleimide (B117702) with a thiol is a widely utilized strategy in the development of therapeutics like antibody-drug conjugates (ADCs), as well as in various research applications. The high specificity and rapid reaction kinetics of this Michael addition reaction have made it a popular choice. However, the stability of the resulting thioether bond is a critical parameter that can significantly impact the efficacy and safety of the conjugate. This guide provides an objective comparison of the stability of maleimide-based conjugates with alternative chemistries, supported by experimental data and detailed methodologies.
The Instability of the Maleimide-Thioether Linkage
The primary challenge associated with maleimide-thiol conjugates is the reversibility of the thioether bond through a retro-Michael reaction.[1][2][3] This reaction can lead to deconjugation, where the conjugated molecule is released from its target. In a biological milieu rich in thiols such as glutathione (B108866) (GSH), the released maleimide can react with these other molecules, leading to off-target effects and reduced therapeutic efficacy.[1][4]
Two competing pathways dictate the fate of a maleimide-thiol conjugate:
-
Retro-Michael Reaction: This reversible process breaks the thioether bond, regenerating the original thiol and maleimide. The free maleimide is then susceptible to reaction with other thiols present in the environment.[1][2]
-
Hydrolysis: The succinimide (B58015) ring of the conjugate can undergo irreversible hydrolysis.[1] This process is accelerated at a more basic pH (above 7.5) and results in a stable, ring-opened succinamic acid thioether that is no longer susceptible to the retro-Michael reaction.[1][5] While hydrolysis stabilizes the conjugate, it can introduce structural heterogeneity by creating two isomeric products.[1]
The stability of the maleimide-thiol adduct is influenced by several factors, including the pH of the environment and the nature of the N-substituent on the maleimide ring.[1][6] Electron-withdrawing groups on the N-substituent can significantly accelerate the rate of the stabilizing hydrolysis reaction.[5]
Figure 1: Competing instability pathways for maleimide-thiol conjugates.
Experimental Validation of Conjugate Stability
To assess the stability of maleimide conjugates, a standardized in vitro assay is typically employed. This involves incubating the conjugate under physiologically relevant conditions and monitoring its integrity over time.
Protocol: In Vitro Stability Assay
1. Materials:
- Purified maleimide conjugate (e.g., antibody-drug conjugate)
- Phosphate-buffered saline (PBS), pH 7.4
- Glutathione (GSH)
- Quenching solution (e.g., 10% trifluoroacetic acid (TFA))
- Incubator at 37°C
- Analytical instrumentation (e.g., RP-HPLC with UV detector, LC-MS)
2. Procedure:
- Prepare a solution of the maleimide conjugate in PBS at a final concentration of approximately 0.5-1.0 mg/mL.
- To assess susceptibility to thiol exchange, prepare a parallel sample containing the conjugate in PBS with a physiologically relevant concentration of GSH (typically 1-5 mM).[2]
- Incubate all samples at 37°C.
- At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.[1][2]
- Immediately quench the reaction in the aliquot by adding the quenching solution to acidify the sample and prevent further degradation.[1][2]
- Store the quenched samples at 4°C until analysis.
3. Analysis:
- Analyze the samples by RP-HPLC or LC-MS.
- Monitor the peak corresponding to the intact conjugate.
- The percentage of remaining intact conjugate at each time point is determined by integrating the peak area.[2]
- The rate of deconjugation or degradation can be calculated from the decrease in the intact conjugate peak over time.[2]
"Start" [label="Start: Purified Conjugate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Incubation" [label="Incubate at 37°C in PBS (pH 7.4)\n± Competing Thiol (e.g., GSH)"];
"Time_Points" [label="Withdraw Aliquots at\nVarious Time Points"];
"Quench" [label="Quench Reaction\n(e.g., add TFA)"];
"Analysis" [label="Analyze by RP-HPLC or LC-MS"];
"End" [label="End: Determine % Intact Conjugate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Incubation";
"Incubation" -> "Time_Points";
"Time_Points" -> "Quench";
"Quench" -> "Analysis";
"Analysis" -> "End";
}
Figure 2: Experimental workflow for assessing conjugate stability.
Comparison with Alternative Sulfhydryl-Reactive Chemistries
Several alternative chemistries have been developed to address the stability limitations of maleimide conjugates. The choice of conjugation chemistry should be guided by the specific requirements of the application, such as the desired stability profile and reaction kinetics.
| Reagent Class | Linkage Type | Stability Profile | Key Advantages | Key Disadvantages |
| Maleimide | Thioether | Potentially reversible via retro-Michael reaction.[2] Stabilized by hydrolysis.[1] | Fast reaction kinetics and high specificity for thiols.[4][7] | Susceptible to thiol exchange in reducing environments.[4][7] |
| Haloacetamides (e.g., Iodoacetamide) | Thioether | Forms a stable, irreversible thioether bond.[2] | Irreversible linkage provides high stability. | Generally slower reaction rate than maleimides.[2] Can react with other nucleophiles. |
| Vinyl Sulfones | Thioether | Forms a stable, irreversible thioether bond.[2][8] | Stable and irreversible linkage with good thiol selectivity.[2] | Generally slower reaction rate than maleimides.[2] |
| Pyridyl Disulfides | Disulfide | Reversible through disulfide exchange with other thiols.[2][9] | Allows for cleavable conjugation, which can be advantageous for drug delivery.[2] | Inherently reversible and not suitable for applications requiring long-term stability in a reducing environment.[2] |
| Acrylates/Acrylamides | Thioether | Forms a stable thioether bond, less prone to retro-Michael reaction than maleimides.[2] | More stable linkage compared to maleimides.[2] | Generally slower reaction kinetics than maleimides.[2] |
| Thiol-yne (Click Chemistry) | Thioether | Forms a highly stable and irreversible thioether linkage.[8] | Highly efficient and specific, resulting in a very stable bond.[8] | Requires a catalyst (e.g., phosphine).[8] |
Strategies to Enhance Maleimide Conjugate Stability
For applications where maleimide chemistry is preferred, several strategies can be employed to enhance the stability of the resulting conjugate:
-
Controlled Hydrolysis: Intentionally hydrolyzing the succinimide ring by incubating the conjugate at a slightly basic pH (e.g., 8.5) for a defined period can create the more stable ring-opened structure, which is resistant to thiol exchange.[1] The half-life of these ring-opened products can be over two years.[1][5]
-
Next-Generation Maleimides: The use of maleimides with electron-withdrawing N-substituents can accelerate the hydrolysis of the thiosuccinimide ring, leading to a more stable conjugate.[5] N-aryl maleimides, for instance, undergo substantially faster hydrolysis.[8]
-
Transcyclization: A novel strategy involves a transcyclization reaction that "locks" the thioether bond into a more stable six-membered ring structure, preventing the retro-Michael reaction.[4][7][10]
Figure 3: Decision-making workflow for maleimide conjugate stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Bioorthogonality of the Methyltetrazine-TCO Reaction
In the rapidly advancing fields of chemical biology and drug development, the ability to perform specific chemical reactions within a living system without interfering with native biochemical processes is paramount. This concept, termed bioorthogonality, has been revolutionized by the advent of "click chemistry," particularly the inverse-electron demand Diels-Alder (IEDDA) reaction between methyltetrazine (MeTz) and trans-cyclooctene (B1233481) (TCO). This guide provides a comprehensive assessment of the MeTz-TCO reaction's bioorthogonality, comparing its performance with other leading bioorthogonal reactions and providing detailed experimental protocols for its evaluation.
The IEDDA reaction between a tetrazine and a TCO is renowned for its exceptional speed and specificity, forming a stable dihydropyridazine (B8628806) bond while releasing nitrogen gas as the sole byproduct.[1] This reaction proceeds without the need for a catalyst, a significant advantage for in vivo applications where metal catalysts can exhibit cytotoxicity.[2]
Performance Comparison of Bioorthogonal Reactions
The MeTz-TCO ligation stands out for its rapid kinetics and excellent biocompatibility. The table below compares key performance indicators of the MeTz-TCO reaction against other widely used bioorthogonal chemistries.
| Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Catalyst Required | Reactant Stability | Cytotoxicity |
| Methyltetrazine-TCO Ligation | 10³ - 10⁶[1][3] | No | TCO can isomerize; MeTz is relatively stable[4][5] | Low; no catalyst required[2] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻³ - 1 | No | High | Low |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10² - 10³ | Yes (Copper) | High | Moderate; due to copper catalyst |
| Staudinger Ligation | 10⁻³ - 10⁻² | No | Phosphine reagents can be air-sensitive | Low |
Kinetic Data for Various Tetrazine-TCO Pairs
The reactivity of the tetrazine-TCO ligation can be finely tuned by modifying the substituents on both the tetrazine and the TCO rings. Electron-withdrawing groups on the tetrazine and electron-donating or strain-inducing groups on the TCO can significantly accelerate the reaction rate.[5]
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| 3-methyl-6-phenyl-tetrazine | TCO | 420 ± 49 | 25% ACN/PBS | [6] |
| Methyl-Tetrazine (MeTz) | TCO-PEG₄ | 990 | DPBS, 37°C | [7] |
| Dipyridyl-s-tetrazine | d-TCO | 366,000 ± 15,000 | Water, 25°C | [8] |
| DHP₂-Tetrazine | TCO-PEG₄ | 6,450 | DPBS, 37°C | [7] |
| Triazolyl-Tetrazine | axial-TCO | 10,332 | PBS, 37°C | [9] |
Experimental Protocols
Protocol 1: Assessing Reaction Kinetics via Stopped-Flow Spectrophotometry
This protocol details the measurement of second-order rate constants for the MeTz-TCO reaction by monitoring the disappearance of the characteristic tetrazine absorbance.
Materials:
-
Methyltetrazine derivative of interest
-
TCO derivative of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the methyltetrazine and TCO derivatives in PBS. For pseudo-first-order measurements, the concentration of the TCO should be at least 10-fold higher than the tetrazine.[4]
-
Instrument Setup: Set the stopped-flow spectrophotometer to monitor the decrease in absorbance at the tetrazine's λmax (typically between 510-550 nm).[1] The temperature should be maintained at 37°C to mimic physiological conditions.[4]
-
Data Acquisition: Rapidly mix equal volumes of the tetrazine and TCO solutions in the stopped-flow instrument. Record the absorbance decay over time.
-
Data Analysis: Fit the resulting absorbance decay curve to a single exponential function to determine the observed rate constant (k_obs).
-
Calculation of Second-Order Rate Constant (k₂): Divide the observed rate constant by the concentration of the TCO derivative used in excess to obtain the second-order rate constant (k₂ = k_obs / [TCO]).[4]
Protocol 2: Evaluating Biocompatibility via In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxicity of MeTz and TCO using a standard cell viability assay.
Materials:
-
Mammalian cell line (e.g., L929 mouse fibroblasts, HeLa)[10][11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[9]
-
Methyltetrazine and TCO derivatives
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the chosen cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the MeTz and TCO compounds in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the compounds for a period of 24 to 72 hours.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the viability of treated cells to the untreated control cells. Plot the cell viability against the compound concentration to determine the EC50 value, which represents the concentration at which 50% of the cells are non-viable.[12]
Visualizations
Caption: Mechanism of the Methyltetrazine-TCO IEDDA reaction.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
Conclusion
The Methyltetrazine-TCO ligation has firmly established itself as a premier bioorthogonal reaction. Its exceptionally fast, catalyst-free kinetics, coupled with the high stability and low cytotoxicity of its components, make it an invaluable tool for a wide range of applications, from in vivo imaging and pretargeting strategies to drug delivery and release.[2][13][14] The ability to tune the reaction rate through synthetic modifications further enhances its versatility, allowing researchers to tailor the chemistry to the specific demands of their biological system. This guide demonstrates that through careful assessment of its kinetics and biocompatibility, the MeTz-TCO reaction can be confidently deployed to probe and manipulate complex biological processes with high precision.
References
- 1. broadpharm.com [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocompatibility testing using tissue culture cell cytotoxicity assessment | BioTether Sciences, Inc. [biotether.com]
- 11. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability studies of Methyltetrazine-Maleimide bioconjugates
Introduction
The stability of bioconjugates is a critical factor in the development of therapeutics, diagnostics, and research reagents. The covalent linkage between a biomolecule and a payload must remain intact under physiological conditions to ensure efficacy and safety. Methyltetrazine-maleimide chemistry is a popular bioconjugation strategy that combines the rapid and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction of methyltetrazine with a strained alkene (e.g., trans-cyclooctene, TCO) and the well-established maleimide-thiol reaction for attachment to cysteine residues on proteins.[1][2]
This guide provides a comparative analysis of the long-term stability of this compound bioconjugates against other widely used bioconjugation methods. We will delve into the underlying chemistry, present experimental data on stability under various conditions, and provide detailed protocols for key stability assays. The goal is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a bioconjugation strategy for their specific application.
Overview of Bioconjugation Chemistries
This compound Ligation
This two-step strategy first involves the reaction of a maleimide-functionalized linker with a thiol group on a biomolecule, typically a cysteine residue. The resulting conjugate is then reacted with a methyltetrazine-modified payload via the IEDDA cycloaddition. The primary advantage of this approach is the exceptional speed and selectivity of the tetrazine-TCO ligation.[1][3] However, the stability of the maleimide-thiol linkage is a known concern.[4][5]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is another prominent "click chemistry" reaction that involves the cycloaddition of a strained alkyne (e.g., dibenzocyclooctyne, DBCO) with an azide.[6][7] This reaction is bioorthogonal, proceeds under mild conditions without the need for a cytotoxic copper catalyst, and forms a stable triazole linkage.[7][]
Sortase-Mediated Ligation (SML)
SML is an enzymatic method that utilizes the transpeptidase Sortase A (SrtA) to ligate a substrate containing a C-terminal LPXTG motif to another molecule displaying an N-terminal oligoglycine (Gly)n sequence.[9][10] This method offers excellent site-specificity and results in a native peptide bond, which is highly stable.[11]
Comparative Stability Data
The long-term stability of bioconjugates is influenced by several factors, including the chemical nature of the linkage, pH, temperature, and the presence of endogenous molecules like glutathione (B108866) in the in vivo environment. The following tables summarize the stability of bioconjugates formed using the aforementioned chemistries under different conditions.
Stability in Serum/Plasma
| Bioconjugation Chemistry | Linkage Type | Incubation Conditions | Half-life / % Remaining Conjugate | Reference |
| This compound | Thioether (from Maleimide) | Human Plasma | Susceptible to retro-Michael reaction and thiol exchange.[4] | [4] |
| "Self-hydrolysing" Maleimide (B117702) | Hydrolyzed Thiosuccinimide | Rat Plasma | No measurable drug loss over two weeks. | [12] |
| SPAAC (DBCO-Azide) | Triazole | Not explicitly stated, but generally considered highly stable in vivo. | Highly stable.[7] | [7] |
| Sortase-Mediated Ligation | Peptide Bond | Not explicitly stated, but peptide bonds are inherently stable in serum. | Highly stable. | |
| Tetrazine Ligation | Dihydropyridazine | Human Serum Albumin (HSA) | Stable for at least 24 hours at 37°C.[3] | [3] |
Stability at Different pH and Temperatures
| Bioconjugation Chemistry | Linkage Type | pH | Temperature | Stability Observations | Reference |
| This compound | Thioether (from Maleimide) | 6.5 - 7.5 | Room Temp | Maleimide group is most reactive and stable in this pH range. Hydrolysis increases at pH > 7.5.[13] | [13] |
| "Next Generation" Maleimides (e.g., Diiodomaleimides) | Thioether | 8 | 37°C | Increased hydrolytic stability compared to traditional maleimides.[14][15] | [14][15] |
| SPAAC (DBCO-Azide) | Triazole | Wide range | Physiological | Stable across a wide range of pH and temperatures.[6] | [6] |
| Sortase-Mediated Ligation | Peptide Bond | Neutral | 37°C | Stable under physiological conditions. | |
| TCO-functionalized molecules | trans-Cyclooctene | 7.5 | 4°C | ~10.5% loss of reactivity after 4 weeks. | [13] |
Experimental Protocols
General Serum Stability Assay
-
Conjugate Preparation: Prepare the bioconjugate of interest using established protocols for the specific chemistry. Purify the conjugate to remove any unreacted components.
-
Incubation: Incubate the purified conjugate at a final concentration of 1-5 µM in fresh human or animal serum at 37°C.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Analysis: The stability of the conjugate is assessed by techniques such as:
-
SDS-PAGE: To visualize the integrity of the protein conjugate.
-
HPLC/LC-MS: To quantify the amount of intact conjugate and detect any degradation products.
-
-
Data Interpretation: The percentage of intact conjugate remaining at each time point is calculated relative to the 0-hour time point.
Thiol Exchange Assay for Maleimide Conjugates
-
Conjugate Preparation: Prepare the maleimide-based bioconjugate.
-
Incubation: Incubate the conjugate in a buffer (e.g., PBS, pH 7.4) containing a high concentration of a competing thiol, such as glutathione (GSH) or N-acetyl cysteine, at 37°C.[12]
-
Time Points and Analysis: Follow the same procedure as the general serum stability assay to monitor the loss of the conjugated payload over time.
Visualizing the Workflow
Caption: Workflow for this compound bioconjugation and stability considerations.
Discussion and Conclusion
The choice of bioconjugation chemistry has profound implications for the stability and, consequently, the performance of the final product.
-
This compound: This method offers the advantage of extremely fast ligation kinetics through the IEDDA reaction. However, the stability of the initial maleimide-thiol linkage is a significant concern, especially for in vivo applications where thiol-exchange with endogenous molecules can lead to premature cleavage of the payload.[4][5] The development of "next-generation" and "self-hydrolyzing" maleimides aims to address this instability by creating more robust linkages.[12][14][16] These modified maleimides can lead to conjugates with significantly improved stability in plasma.[12]
-
SPAAC: Strain-promoted alkyne-azide cycloaddition provides a highly stable and bioorthogonal linkage.[6][7] The resulting triazole ring is resistant to hydrolysis and enzymatic cleavage, making SPAAC an excellent choice for applications requiring long-term in vivo stability.[6]
-
Sortase-Mediated Ligation: SML forms a native peptide bond, which is the gold standard for stability.[11] The enzymatic nature of this reaction ensures high site-specificity, but it can be slower and require more optimization compared to click chemistry approaches.
References
- 1. Methyltetrazine-PEG6-Mal - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 9. Recent Advances in Sortase-Catalyzed Ligation Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. interchim.fr [interchim.fr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. | Sigma-Aldrich [sigmaaldrich.com]
A Researcher's Guide to Validating Labeled Protein Activity: A Comparative Look at Functional Assays
For researchers, scientists, and drug development professionals, ensuring that a label attached to a protein for detection or purification doesn't compromise its biological activity is a critical step. This guide provides a comparative overview of common functional assays used to validate the activity of labeled proteins, supported by experimental data and detailed protocols. The choice of a label, whether a fluorescent dye or biotin, can potentially interfere with a protein's structure and, consequently, its function. Therefore, it is imperative to perform functional assays to confirm that the labeled protein behaves similarly to its unlabeled counterpart. This guide will delve into biochemical and cell-based assays, offering a framework for selecting the most appropriate validation strategy for your specific protein and application.
Biochemical Assays: Enzyme Kinetics
For enzymes, a fundamental functional assay is the measurement of their kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A significant change in these parameters after labeling would indicate that the label has interfered with the enzyme's catalytic activity or substrate binding.
Quantitative Data Comparison: Labeled vs. Unlabeled Enzymes
| Enzyme | Label | Assay Type | Km (Labeled) | Km (Unlabeled) | Vmax (Labeled) | Vmax (Unlabeled) | % Activity Retention | Reference |
| Lactate Dehydrogenase | Fluorescein | Spectrophotometric | 1.2 mM | 1.1 mM | 98 µmol/min | 100 µmol/min | 98% | Fictional Data |
| Chymotrypsin | Biotin | Colorimetric | 0.5 mM | 0.48 mM | 55 µmol/min | 60 µmol/min | 92% | Fictional Data |
| Kinase A | Alexa Fluor 488 | Fluorescence | 15 µM | 12 µM | 120 pmol/min | 150 pmol/min | 80% | Fictional Data |
Note: The data presented in this table is illustrative and will vary depending on the protein, label, and experimental conditions.
Experimental Protocol: Spectrophotometric Enzyme Kinetic Assay
This protocol describes a typical spectrophotometric assay to determine the kinetic parameters of a labeled enzyme compared to its unlabeled counterpart.
Materials:
-
Unlabeled enzyme
-
Labeled enzyme
-
Substrate solution (at various concentrations)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Prepare Reagents: Prepare a series of substrate dilutions in the reaction buffer.
-
Enzyme Preparation: Dilute the labeled and unlabeled enzymes to the same concentration in the reaction buffer.
-
Assay Setup: In a 96-well plate, add a fixed volume of enzyme (labeled or unlabeled) to each well.
-
Initiate Reaction: Add varying concentrations of the substrate to the wells to initiate the reaction.
-
Data Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at a specific wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time curve.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for both the labeled and unlabeled enzymes.
-
Experimental Workflow
A Researcher's Guide to Heterobifunctional Crosslinkers: A Comparative Analysis for Targeted Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable linkage of biomolecules is paramount. Heterobifunctional crosslinkers, possessing two distinct reactive groups, are indispensable tools for creating specific bioconjugates, from antibody-drug conjugates (ADCs) to probes for studying protein-protein interactions. This guide provides an objective comparison of common heterobifunctional crosslinkers, supported by experimental data and detailed protocols to aid in selecting the optimal reagent for your specific application.
Heterobifunctional crosslinkers offer controlled, sequential conjugation, minimizing the formation of unwanted homodimers. The choice of crosslinker depends on several factors, including the functional groups available on the biomolecules, the desired stability of the linkage, the hydrophilicity of the final conjugate, and the length of the spacer arm.[1][2]
Comparative Analysis of Common Heterobifunctional Crosslinkers
The most prevalent class of heterobifunctional crosslinkers combines an N-hydroxysuccinimide (NHS) ester, reactive towards primary amines (e.g., lysine (B10760008) residues), with a maleimide (B117702) group that specifically targets sulfhydryl groups (e.g., cysteine residues).[3] Variations in the spacer arm composition and the inclusion of solubility-enhancing moieties like polyethylene (B3416737) glycol (PEG) or sulfonate groups significantly impact the properties of the resulting conjugate.
| Feature | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-SMCC | SM(PEG)n | "Next-Generation" Maleimides |
| Reactive Groups | NHS ester (amine-reactive), Maleimide (sulfhydryl-reactive) | Sulfo-NHS ester (amine-reactive), Maleimide (sulfhydryl-reactive) | NHS ester (amine-reactive), Maleimide (sulfhydryl-reactive) | NHS ester (amine-reactive), Modified Maleimide (sulfhydryl-reactive) |
| Solubility | Low water solubility; requires organic co-solvent (e.g., DMSO, DMF).[4][5] | High water solubility due to sulfonate group.[1][6] | High water solubility and increased hydrophilicity due to PEG spacer.[7] | Varies; can be PEGylated for improved solubility.[8] |
| Spacer Arm | 8.3 Å; contains a stabilizing cyclohexane (B81311) ring.[4][6] | 8.3 Å; contains a stabilizing cyclohexane ring.[6] | Variable length (e.g., n=2 to 24 PEG units), providing flexibility.[7] | Variable, often includes PEG units.[8] |
| Key Advantages | Cyclohexane bridge enhances maleimide stability.[9][10] | Water solubility simplifies conjugation in aqueous buffers.[9] | Reduces aggregation, minimizes immunogenicity, and improves pharmacokinetics.[5][7] | Forms a more stable thioether bond, reducing in vivo deconjugation via retro-Michael addition.[8][11] |
| Key Disadvantages | Hydrophobicity can lead to aggregation of the conjugate.[5] | Can be less stable in aqueous solution than SMCC. | Higher cost compared to non-PEGylated linkers. | May have different reaction kinetics compared to traditional maleimides. |
| Common Applications | Antibody-drug conjugates (ADCs), immunotoxin construction.[10][12] | Preparation of antibody-enzyme conjugates for immunoassays.[9][13] | ADCs with hydrophobic payloads, long-circulating bioconjugates.[5] | Therapeutics requiring high in vivo stability.[8] |
Experimental Protocols
The following are generalized protocols for common applications of NHS-ester/maleimide heterobifunctional crosslinkers. Optimization is crucial for each specific application.
Protocol 1: Two-Step Protein-Protein Conjugation (e.g., Antibody-Enzyme) using Sulfo-SMCC
This protocol describes the conjugation of a protein with available amine groups (Protein 1, e.g., an antibody) to a protein with available sulfhydryl groups (Protein 2, e.g., an enzyme).
Materials:
-
Protein 1 (amine-containing)
-
Protein 2 (sulfhydryl-containing)
-
Sulfo-SMCC
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.[6]
-
Desalting columns
Procedure:
-
Preparation of Proteins: Dissolve Protein 1 and Protein 2 in the Conjugation Buffer. Ensure the buffer is free from primary amines (e.g., Tris) and sulfhydryls.[6]
-
Activation of Protein 1:
-
Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent unwanted reactions.[15]
-
Conjugation to Protein 2:
-
Immediately add the maleimide-activated Protein 1 to Protein 2 at a desired molar ratio.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[11]
-
-
Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent like cysteine can be added to a final concentration of 1-10 mM.[11]
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove excess reagents and unconjugated molecules.
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using SMCC
This protocol outlines the conjugation of a cytotoxic drug (payload) containing a thiol group to an antibody.
Materials:
-
Antibody
-
Thiol-containing payload
-
SMCC
-
Anhydrous DMSO or DMF
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.[10]
-
Thiol Reaction Buffer: PBS, pH 6.5-7.0, containing 1-5 mM EDTA.[11]
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., SEC)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the Amine Reaction Buffer.[10]
-
Antibody Activation with SMCC:
-
Removal of Excess SMCC: Purify the maleimide-activated antibody using a desalting column, exchanging the buffer to the Thiol Reaction Buffer.[10]
-
Conjugation of the Payload:
-
Dissolve the thiol-containing payload in a suitable solvent.
-
Add the payload solution to the activated antibody solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction: Add a quenching reagent like L-cysteine to a final concentration of approximately 1 mM and incubate for an additional 15-30 minutes.[10]
-
Purification of the ADC: Purify the ADC using SEC to remove unconjugated payload, unreacted antibody, and aggregates.[10]
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using methods like HIC, SEC, and mass spectrometry.
Visualizing Workflows and Pathways
Understanding the experimental workflow and the biological context is crucial for successful bioconjugation.
Caption: Workflow for Antibody-Drug Conjugate (ADC) development.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
The selection of a heterobifunctional crosslinker is a critical step in the design of bioconjugates. While traditional linkers like SMCC are well-established, newer alternatives, such as PEGylated and next-generation maleimide crosslinkers, offer significant advantages in terms of solubility, stability, and in vivo performance.[5][8] By carefully considering the properties of the biomolecules and the desired characteristics of the final conjugate, and by following optimized experimental protocols, researchers can successfully synthesize stable and effective bioconjugates for a wide range of therapeutic and diagnostic applications.
References
- 1. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 2. interchim.fr [interchim.fr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. proteochem.com [proteochem.com]
- 5. benchchem.com [benchchem.com]
- 6. proteochem.com [proteochem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Crosslinking Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. store.sangon.com [store.sangon.com]
- 15. benchchem.com [benchchem.com]
Validating Site-Specific Labeling: A Comparative Guide to Peptide Mapping
For researchers, scientists, and drug development professionals, confirming the precise location and extent of conjugation in biotherapeutics is a critical quality attribute. Peptide mapping by liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and indispensable tool for this validation. This guide provides an objective comparison of peptide mapping with alternative methods, supported by experimental protocols and data presentation formats.
Peptide mapping offers a "bottom-up" approach to protein characterization, providing high-resolution, site-specific information about conjugation.[1][2] This technique is essential for verifying the amino acid sequence, identifying post-translational modifications (PTMs), and, most importantly, confirming the exact sites of drug conjugation in complex biomolecules like antibody-drug conjugates (ADCs).[3][4][5]
Comparative Analysis of methodologies
While peptide mapping is a cornerstone for detailed structural elucidation, other techniques provide complementary information, often with simpler workflows. The choice of method depends on the specific questions being addressed and the stage of drug development.
| Method | Principle | Advantages | Limitations |
| Peptide Mapping LC-MS/MS | Enzymatic digestion of the protein into smaller peptides, followed by chromatographic separation and mass spectrometric analysis to identify and quantify conjugated peptides.[1][3] | Provides precise localization of conjugation sites.[6] Can simultaneously characterize PTMs.[7] Offers the potential for site-specific quantitation.[8][9] | Complex and time-consuming sample preparation.[10] Data analysis can be challenging. Potential for artificially induced modifications during sample preparation.[11][12] |
| Intact/Subunit Mass Analysis | Analysis of the entire protein or its major subunits (e.g., light chain and heavy chain) by mass spectrometry.[13] | Provides a rapid assessment of the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[8] Less complex sample preparation compared to peptide mapping. | Does not provide information on the specific location of the conjugation sites. Limited ability to characterize heterogeneous mixtures.[7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates protein variants based on their hydrophobicity. In ADCs, the addition of a hydrophobic drug-linker increases the protein's retention time. | A robust method for determining the average DAR and the distribution of drug-loaded species.[14] Often used for quality control and batch release. | Provides no information about the specific conjugation sites. Resolution may be insufficient for highly heterogeneous ADCs. |
| Electron Activated Dissociation (EAD) | A fragmentation technique in mass spectrometry that can be used in a peptide mapping workflow to provide more confident localization of the payload on the peptide.[15] | Enables comprehensive analysis of ADCs in a single injection.[15] Provides accurate localization and detailed structural characterization of the payload.[15] | Requires specialized instrumentation (e.g., ZenoTOF 7600 system).[15] |
Quantitative Data Summary
Peptide mapping can provide semi-quantitative and quantitative data on site-specific conjugation. Stable isotope labeling (SIL) approaches can be employed to improve the accuracy of quantitation.[8][9] The following table illustrates how quantitative data from peptide mapping can be presented.
| Peptide Sequence | Modification Site | Observed Mass (Da) | Theoretical Mass (Da) | Site Occupancy (%) |
| TPEVTCVVVDVSHEDPEVK | Cys22 | 2145.03 | 2145.01 | 95 |
| FNWYVDGVEVHNAKTKPREEQYNSTYR | Lys168 | 3449.62 | 3449.60 | 88 |
| VVSVLTVLHQDWLNGKEYKCKVSNKALPAPIEK | Lys221 | 4021.98 | 4021.96 | 75 |
Note: The data presented in this table is illustrative and will vary based on the specific molecule and conjugation chemistry.
Experimental Protocols
A typical peptide mapping workflow for the validation of site-specific labeling involves several key steps.
I. Sample Preparation: Enzymatic Digestion
-
Denaturation: The protein is unfolded to allow for efficient enzymatic digestion. This is often achieved by using denaturants like urea (B33335) or guanidine (B92328) hydrochloride.[1]
-
Reduction: Disulfide bonds are cleaved using a reducing agent such as dithiothreitol (B142953) (DTT).[1]
-
Alkylation: The reduced cysteines are capped with an alkylating agent like iodoacetamide (B48618) (IAM) to prevent the reformation of disulfide bonds.[1]
-
Digestion: A specific protease, most commonly trypsin, is added to cleave the protein at specific amino acid residues (e.g., after lysine (B10760008) and arginine for trypsin).[1][4] The digestion is typically carried out overnight at 37°C. The pH of the digestion buffer is critical and needs to be optimized to ensure efficient digestion while minimizing artificial modifications.[14]
-
Quenching: The digestion is stopped by adding an acid, such as formic acid, which also prepares the sample for LC-MS analysis.
II. LC-MS/MS Analysis
-
Chromatographic Separation: The resulting peptide mixture is separated using reversed-phase high-performance liquid chromatography (RP-HPLC). A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the column based on their hydrophobicity.[7]
-
Mass Spectrometry: The eluted peptides are ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer.
-
MS and MS/MS Scans: The mass spectrometer acquires full scan MS data to determine the mass-to-charge ratio (m/z) of the intact peptides. In parallel, it performs tandem MS (MS/MS) experiments where selected peptides are fragmented, and the m/z of the resulting fragment ions are measured.[15]
III. Data Analysis
-
Database Searching: The acquired MS/MS spectra are searched against a database containing the theoretical amino acid sequence of the protein. This allows for the identification of the peptide sequences.[1]
-
Identification of Conjugated Peptides: The software identifies peptides that have a mass shift corresponding to the mass of the conjugated drug-linker. The MS/MS fragmentation pattern is then used to confirm the sequence of the peptide and pinpoint the exact amino acid residue that is modified.[16]
-
Quantitation: The relative abundance of the conjugated versus unconjugated peptides can be determined by comparing the peak areas in the extracted ion chromatograms (EICs).[1] For more accurate quantitation, stable isotope-labeled internal standards can be used.[9]
Visualizing the Process
To better understand the workflow and the logic behind peptide mapping for site-specific labeling validation, the following diagrams are provided.
Caption: Experimental workflow for peptide mapping.
Caption: Logic for confirming site-specific conjugation.
References
- 1. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 2. agilent.com [agilent.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Peptide Mapping - Aragen Bioscience [aragenbio.com]
- 5. Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 6. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 7. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Conjugation Quantitation of a Cysteine-Conjugated Antibody-Drug Conjugate Using Stable Isotope Labeling Peptide Mapping LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
- 16. agilent.com [agilent.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyltetrazine-Maleimide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Methyltetrazine-Maleimide are paramount to ensuring laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Protective gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.
Quantitative Data Summary
The following table summarizes key quantitative and qualitative information for this compound and its common derivatives.
| Property | Data | Source(s) |
| Purity | >95% (HPLC) | [1][2] |
| Storage Temperature | -20°C or -80°C, desiccate | [1][2][3] |
| Solubility | DMSO, DMF, DCM, THF, Chloroform | [1][2] |
| Appearance | Red crystalline solid | [1] |
| pH for Reaction | 6.5 - 7.5 for maleimide (B117702) reaction with thiols | [1][4] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of unused this compound and contaminated labware.
1. Preparation for Disposal:
-
Ensure all required PPE is worn correctly.
-
Designate a specific, clearly labeled waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[5]
2. Disposal of Unused Solid Reagent:
-
Keep the reagent in its original, tightly closed container.[5]
-
The container should be clearly labeled with the chemical name and any relevant hazard symbols.
-
Place the sealed container in the designated hazardous waste collection area for chemical solids.
3. Disposal of Solutions Containing this compound:
-
Solutions of this compound, typically in organic solvents like DMSO or DMF, should be collected in a sealed, labeled, and appropriate hazardous waste container for flammable liquids.
-
Do not pour solutions down the drain.
4. Decontamination and Disposal of Labware:
-
Glassware and Metalware: Rinse with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound. Collect the rinse solvent as hazardous waste. Wash the cleaned labware with soap and water.
-
Plasticware (e.g., pipette tips, tubes): All disposable plasticware that has come into contact with this compound should be considered contaminated. Place these items in a designated solid hazardous waste container.
5. Spill Management:
-
In the event of a spill, avoid generating dust.
-
For small dry spills, carefully collect the material using absorbent pads or a scoop and place it in a sealed container for disposal.
-
Clean the affected area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated during cleanup.
6. Final Waste Handover:
-
Follow your institution's specific procedures for hazardous waste pickup.
-
Ensure all waste containers are properly labeled and sealed before collection.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyltetrazine-Maleimide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyltetrazine-Maleimide. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Quantitative Data Summary
For ease of reference, key quantitative data for typical this compound products are summarized in the table below.
| Property | Specification |
| Purity | >95% (HPLC)[1][2][3] |
| Storage Temperature | -20°C[1][3][4][5] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, and Chloroform[1] |
| Appearance | Red crystalline solid[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and associated risks. The following step-by-step operational plan outlines the key stages of working with this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[6] A certified chemical fume hood is strongly recommended to minimize inhalation of any dust or aerosols.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with all necessary safety and cleanup materials.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[6]
-
Gloves: Use impervious chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[6] Contaminated gloves should be disposed of immediately as hazardous waste.
-
Lab Coat: A lab coat must be worn to protect personal clothing.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
Handling and Experimental Procedures
-
Avoid Dust Generation: Handle the solid compound carefully to avoid creating dust.
-
Skin Contact: Avoid direct contact with the skin.[6] In case of contact, immediately wash the affected area with plenty of soap and water.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.
Spill Cleanup
In the event of a spill:
-
Evacuate: If the spill is significant, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, cover with a plastic sheet to prevent dust from spreading.
-
Cleanup: Carefully scoop the spilled material into a designated hazardous waste container. Avoid creating dust.[7] Clean the spill area with a detergent solution, and collect the cleaning materials as hazardous waste.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[7]
-
Solid Waste:
-
Unused Product: Dispose of unused this compound in its original container as hazardous chemical waste.
-
Contaminated Materials: All materials that have come into contact with the compound, including pipette tips, tubes, and gloves, must be collected in a designated and clearly labeled hazardous waste container.[7]
-
-
Liquid Waste:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the name of the chemical.[7]
Safety and Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
